(R)-N-methyl-1-phenylethanamine
描述
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
(1R)-N-methyl-1-phenylethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-8(10-2)9-6-4-3-5-7-9/h3-8,10H,1-2H3/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCSSHZGQHHEHPZ-MRVPVSSYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80366196 | |
| Record name | (R)-(+)-N,alpha-Dimethylbenzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80366196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5933-40-4 | |
| Record name | (R)-(+)-N-Methyl-1-phenylethylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5933-40-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methyl-1-phenylethylamine, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005933404 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (R)-(+)-N,alpha-Dimethylbenzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80366196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzenemethanamine, N,α-dimethyl-, (αR) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.115 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-METHYL-1-PHENYLETHYLAMINE, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7IZ3431SC3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties of (R)-N-methyl-1-phenylethanamine
Abstract
(R)-N-methyl-1-phenylethanamine, a chiral secondary amine, is a molecule of significant interest in the fields of pharmaceutical development and asymmetric synthesis. Its stereospecific structure makes it a valuable chiral building block and resolving agent. This technical guide provides a comprehensive overview of its core chemical properties, synthesis, reactivity, and analytical characterization. The content herein is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights to support advanced applications.
Introduction: The Significance of Chirality
This compound (CAS 5933-40-4) is the (R)-enantiomer of N-methyl-1-phenylethanamine.[1] It belongs to the phenethylamine class of compounds, characterized by a phenyl group attached to an aminoethane backbone.[1] The critical feature of this molecule is the chiral center at the alpha-carbon (the carbon atom adjacent to both the phenyl ring and the nitrogen atom). This chirality dictates its interaction with other chiral molecules, a fundamental principle in modern pharmacology and stereoselective synthesis. The biological activity of many pharmaceuticals is dependent on a specific enantiomer; therefore, access to enantiomerically pure building blocks like this compound is crucial for the development of effective and safe therapeutic agents.[2]
Physicochemical and Computed Properties
This compound is typically a colorless to pale yellow liquid with a characteristic amine odor.[1] It is soluble in common organic solvents and exhibits moderate solubility in water, a property conferred by the polar amine group capable of hydrogen bonding.[1] A summary of its key physical and computed properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | (1R)-N-methyl-1-phenylethan-1-amine | N/A |
| CAS Number | 5933-40-4 | [3] |
| Molecular Formula | C₉H₁₃N | [3] |
| Molecular Weight | 135.21 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | ~187-189 °C (estimated, based on 1-phenylethylamine) | [N/A] |
| Solubility | Soluble in organic solvents, moderately soluble in water | [1] |
| Computed LogP | 1.967 | [3] |
| Computed TPSA | 12.03 Ų | [3] |
Synthesis and Stereochemical Control
The primary route for synthesizing N-methyl-1-phenylethanamine is the reductive amination of acetophenone with methylamine. This reaction forms an imine intermediate which is then reduced to the final secondary amine. To achieve the desired (R)-enantiomer, either a chiral starting material, a chiral catalyst, or a subsequent resolution step is required.
Logical Workflow for Synthesis
The synthesis can be visualized as a two-step logical process: imine formation followed by reduction. The choice of reducing agent is critical for compatibility with other functional groups and for controlling reaction conditions.
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Reductive Amination of Acetophenone
This protocol describes a general, high-yielding method for the synthesis of N-methyl secondary amines from ketones using a commercially available solution of methylamine and sodium borohydride.[4] This procedure yields the racemic product, which would subsequently require chiral resolution.
Materials:
-
Acetophenone
-
Methylamine (2M solution in methanol)
-
Titanium(IV) isopropoxide
-
Sodium borohydride (NaBH₄)
-
Diethyl ether
-
Potassium carbonate (K₂CO₃, anhydrous)
-
Hydrochloric acid (2M)
-
Sodium hydroxide (10% w/v aqueous solution)
-
Water
Procedure:
-
Imine Formation: In a round-bottom flask under an inert atmosphere, combine acetophenone (1 equivalent) and titanium(IV) isopropoxide (1.1 equivalents). To this mixture, add a 2M solution of methylamine in methanol (1.2 equivalents).
-
Stir the reaction mixture at ambient temperature for 5-6 hours to facilitate the formation of the imine intermediate. The use of titanium(IV) isopropoxide acts as a Lewis acid and dehydrating agent, driving the equilibrium towards the imine.[4]
-
Reduction: After the imine formation is complete, carefully add solid sodium borohydride (1.5 equivalents) portion-wise to the stirring mixture. A mild exothermic reaction may be observed.
-
Continue stirring the mixture for an additional 2 hours at ambient temperature to ensure complete reduction of the imine to the secondary amine.
-
Work-up and Extraction: Quench the reaction by the slow addition of water (e.g., 10 mL). A gelatinous precipitate of titanium salts will form.
-
Filter the mixture through a pad of celite, washing the precipitate thoroughly with diethyl ether.
-
Transfer the filtrate to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted twice more with diethyl ether.
-
Purification: Combine the organic extracts. To separate the basic amine product from any unreacted neutral starting material, extract the combined ether solution with 2M hydrochloric acid. The amine will move to the aqueous phase as its hydrochloride salt.
-
Separate the acidic aqueous layer and make it alkaline (pH > 10) by the slow addition of a 10% NaOH solution.
-
Extract the liberated free amine from the basic aqueous solution with three portions of diethyl ether.
-
Combine the final organic extracts, dry over anhydrous potassium carbonate (K₂CO₃), filter, and concentrate the solvent in vacuo to yield the pure N-methyl-1-phenylethanamine.[4]
Chemical Reactivity
As a secondary amine, this compound exhibits reactivity characteristic of this functional group. The lone pair of electrons on the nitrogen atom makes it both basic and nucleophilic.
Caption: Core reactivity profile of this compound.
-
Basicity: It readily reacts with acids to form the corresponding ammonium salts. The hydrochloride salt is a common form for handling and storage.
-
Nucleophilicity: The nitrogen atom can act as a nucleophile, attacking electrophilic centers. This allows for N-alkylation to form tertiary amines and N-acylation with acyl halides or anhydrides to form amides.
-
Oxidation: Secondary amines can be oxidized by various reagents to form products such as imines or nitroxides, depending on the reaction conditions.
Analytical Characterization
Confirming the identity, purity, and enantiomeric excess of this compound requires a combination of spectroscopic and chromatographic techniques.
Mass Spectrometry (MS)
In electron ionization (EI) mass spectrometry, phenethylamines are known to undergo characteristic fragmentation. The molecular ion ([M]⁺) peak for C₉H₁₃N is expected at an m/z of 135. The primary fragmentation pathway is α-cleavage (cleavage of the Cα-Cβ bond), which is cleavage of the bond between the two carbons of the ethylamine chain. For N-methyl-1-phenylethanamine, this leads to a highly stable benzylic iminium cation.
-
Molecular Ion (M⁺): m/z = 135
-
Major Fragment (Base Peak): A key fragmentation involves the loss of a methyl radical from the alpha-carbon, leading to the formation of an iminium ion at m/z = 120 ([C₈H₁₀N]⁺). This is often the base peak.[5]
-
Other Fragments: Another significant fragmentation pathway involves cleavage to form the [CH₃-NH=CH₂]⁺ fragment at m/z = 44 (or a related fragment at m/z 42), and fragments from the phenyl ring, such as m/z = 77 (C₆H₅⁺).[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum provides a distinct fingerprint. Based on analogous structures, the following approximate chemical shifts (in ppm, relative to TMS in CDCl₃) are expected:
-
~7.2-7.4 ppm (multiplet, 5H): Aromatic protons of the phenyl ring.
-
~3.5-3.8 ppm (quartet, 1H): The methine proton (CH) at the chiral center, coupled to the adjacent methyl group.
-
~2.2-2.4 ppm (singlet, 3H): The N-methyl (N-CH₃) protons.
-
~1.3-1.5 ppm (doublet, 3H): The methyl (CH-CH₃) protons, coupled to the methine proton.
-
~1.0-1.5 ppm (broad singlet, 1H): The N-H proton (this peak can be broad and its position is variable; it will exchange with D₂O).
-
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon environment:
-
~140-145 ppm: Quaternary aromatic carbon (ipso-carbon).
-
~126-129 ppm: Aromatic CH carbons.
-
~55-60 ppm: Methine carbon (CH) at the chiral center.
-
~33-36 ppm: N-methyl carbon (N-CH₃).
-
~22-25 ppm: Methyl carbon (CH-CH₃).
-
Infrared (IR) Spectroscopy
The IR spectrum will display characteristic absorption bands for the functional groups present:
-
~3300-3500 cm⁻¹ (weak to medium, broad): N-H stretching vibration of the secondary amine.
-
~3020-3080 cm⁻¹ (medium): Aromatic C-H stretching.
-
~2850-2970 cm⁻¹ (medium to strong): Aliphatic C-H stretching from the methyl and methine groups.
-
~1600, 1495, 1450 cm⁻¹ (medium to strong): Aromatic C=C ring stretching vibrations.
-
~1100-1250 cm⁻¹ (medium): C-N stretching vibration.
-
~690-770 cm⁻¹ (strong): C-H out-of-plane bending, indicative of a monosubstituted benzene ring.
Enantiomeric Purity Analysis by Chiral HPLC
Determining the enantiomeric excess (e.e.) is critical. High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the standard method. Polysaccharide-based CSPs are highly effective for this class of compounds.
Illustrative Protocol: Chiral HPLC Separation
This protocol provides a starting point for method development. Optimization is typically required.
System:
-
HPLC Column: CHIRALPAK® AD-H or a similar amylose or cellulose-based CSP (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol or ethanol). A typical starting condition is 90:10 (v/v) n-hexane:isopropanol.
-
Additives: The addition of a small amount of an acidic or basic modifier is crucial for good peak shape and resolution of amines. For basic amines, an amine additive like diethylamine (DEA) or triethylamine (TEA) at 0.1% (v/v) is typically used.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 210 nm or 254 nm.
-
Temperature: Ambient or controlled at 25 °C.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the this compound sample (~1 mg/mL) in the mobile phase. Prepare a similar solution of the racemic (R,S) mixture to identify the retention times of both enantiomers.
-
System Equilibration: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Injection: Inject a small volume (e.g., 5-10 µL) of the racemic standard to determine the resolution and retention times.
-
Analysis: Inject the sample solution under the same conditions.
-
Quantification: The enantiomeric excess is calculated from the peak areas of the (R) and (S) enantiomers using the formula: e.e. (%) = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] x 100.
Applications in Research and Development
The primary value of this compound lies in its application as a chiral synthon.
-
Pharmaceutical Intermediates: It serves as a key starting material or intermediate in the multi-step synthesis of complex, enantiomerically pure active pharmaceutical ingredients (APIs).
-
Chiral Auxiliaries: While less common than its primary amine counterpart, it can be used as a chiral auxiliary, where it is temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction before being cleaved.
-
Resolving Agent: Although primary amines are more common for this purpose, secondary amines can also be used to resolve racemic mixtures of chiral acids through the formation and fractional crystallization of diastereomeric ammonium salts.
Safety and Handling
This compound should be handled with appropriate care in a well-ventilated area or fume hood. It is harmful if swallowed or in contact with skin and may cause skin and eye irritation.[3]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.
-
Handling: Avoid breathing vapors. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere.[3]
Conclusion
This compound is a foundational chiral amine with well-defined chemical properties that make it a versatile tool for synthetic chemists. A thorough understanding of its synthesis, reactivity, and analytical profile, as outlined in this guide, is essential for its effective and safe utilization in the pursuit of novel, stereochemically pure molecules for pharmaceutical and other advanced applications.
References
- 1. CAS 5933-40-4: (R)-(+)-N-Methyl-1-phenylethylamine [cymitquimica.com]
- 2. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. N-Methyl-1-phenylethylamine | C9H13N | CID 577403 - PubChem [pubchem.ncbi.nlm.nih.gov]
(R)-N-methyl-1-phenylethanamine: An In-depth Technical Guide to its Physical Properties
For: Researchers, scientists, and drug development professionals
Executive Summary
(R)-N-methyl-1-phenylethanamine is a chiral amine of significant interest in the pharmaceutical and fine chemical industries due to its role as a versatile building block in stereoselective synthesis. A comprehensive understanding of its physical properties is fundamental to its effective application, from reaction design and optimization to purification and formulation. This technical guide provides a detailed examination of the key physical and chemical characteristics of this compound, offering a critical resource for professionals in research and drug development. This document covers its molecular structure, physicochemical properties, spectroscopic signature, and safe handling protocols, all grounded in established scientific principles and supported by authoritative references.
Introduction
This compound, identified by its CAS number 5933-40-4, is a secondary amine featuring a chiral center at the carbon atom adjacent to the phenyl ring.[1][2] Its molecular structure, consisting of a phenylethylamine backbone with a methyl group on the nitrogen atom, imparts specific chemical reactivity and physical characteristics. The "(R)" designation denotes the specific stereochemical configuration at the chiral center, a critical determinant of its interaction with other chiral molecules and its utility in asymmetric synthesis. This guide aims to consolidate the available data on its physical properties, providing a reliable reference for laboratory and industrial applications.
Molecular Structure and Chirality
The defining characteristic of this compound is its chirality. The spatial arrangement of the groups around the stereocenter dictates its interaction with plane-polarized light, a phenomenon known as optical activity. Understanding this three-dimensional structure is paramount for its application in stereospecific reactions.
References
(R)-N-methyl-1-phenylethanamine spectroscopic data
An In-depth Technical Guide to the Spectroscopic Characterization of (R)-N-methyl-1-phenylethanamine
Authored by: A Senior Application Scientist
Abstract
This compound is a chiral amine of significant interest in pharmaceutical development and asymmetric synthesis, where its stereochemistry is crucial to its function and biological activity.[1] A rigorous and unambiguous confirmation of its identity, purity, and absolute configuration is paramount. This technical guide provides an in-depth exploration of the spectroscopic techniques used to characterize this molecule. We move beyond a simple recitation of data, delving into the causal reasoning behind experimental choices, providing field-proven protocols, and illustrating key concepts with clear diagrams. This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of how to apply spectroscopic methods to the analysis of chiral amines.
The Analytical Challenge: Structure, Purity, and Chirality
The complete characterization of this compound requires a multi-faceted analytical approach. The primary objectives are to:
-
Confirm the molecular structure: Verify the connectivity of atoms—the phenyl ring, the ethylamine backbone, and the N-methyl group.
-
Assess chemical purity: Identify and quantify any impurities or residual solvents.
-
Determine stereochemical integrity: Confirm the absolute configuration as (R) and determine the enantiomeric excess (e.e.).
No single technique can achieve all three objectives. Therefore, we employ a suite of spectroscopic methods—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—in a complementary fashion.
Caption: Interrelation of analytical goals and spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. For this compound, both ¹H and ¹³C NMR are essential.
¹H NMR Spectroscopy
¹H NMR provides information about the number, chemical environment, and connectivity of protons in the molecule.
Expected ¹H NMR Data (400 MHz, CDCl₃)
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| Phenyl-H (C₆H₅) | 7.20 - 7.40 | Multiplet | 5H | - |
| Methine-H (CH) | 3.50 - 3.65 | Quartet (q) | 1H | ~6.6 |
| N-Methyl-H (N-CH₃) | 2.25 - 2.35 | Singlet | 3H | - |
| C-Methyl-H (C-CH₃) | 1.35 - 1.45 | Doublet (d) | 3H | ~6.6 |
| Amine-H (N-H) | 1.50 - 2.50 | Broad Singlet | 1H | - |
Expertise & Causality in ¹H NMR Interpretation:
-
Phenyl Region (7.20-7.40 ppm): The complex multiplet is characteristic of a monosubstituted benzene ring where the ortho, meta, and para protons have slightly different chemical environments.
-
Methine Proton (CH): This proton is adjacent to both the chiral center and the electron-withdrawing phenyl and amino groups, shifting it downfield. Its quartet multiplicity arises from coupling to the three protons of the adjacent C-methyl group (n+1 rule, 3+1=4).
-
N-Methyl Protons (N-CH₃): These protons are attached to the nitrogen atom. The singlet multiplicity indicates no coupling to adjacent protons.
-
C-Methyl Protons (C-CH₃): These protons are on the carbon of the chiral center. They are split into a doublet by the single adjacent methine proton (n+1 rule, 1+1=2). The coupling constant (J) for this doublet will be identical to that of the methine quartet, confirming their connectivity.
-
Amine Proton (N-H): The N-H proton signal is often broad due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange with trace amounts of water or acid. Its chemical shift is highly dependent on concentration and solvent.[2]
Protocol: D₂O Shake for N-H Proton Confirmation This is a self-validating system to definitively identify the N-H proton signal.
-
Acquire Standard Spectrum: Dissolve ~10 mg of this compound in ~0.7 mL of CDCl₃ and acquire a standard ¹H NMR spectrum.
-
Add D₂O: Add 1-2 drops of deuterium oxide (D₂O) to the NMR tube.
-
Shake and Re-acquire: Cap the tube securely and shake vigorously for 30 seconds to facilitate proton-deuterium exchange.
-
Analyze: Re-acquire the ¹H NMR spectrum. The signal corresponding to the N-H proton will disappear or significantly diminish, as the proton has been replaced by a deuterium atom, which is not observed in ¹H NMR.[2]
¹³C NMR Spectroscopy
¹³C NMR provides a count of the unique carbon atoms in the molecule and information about their chemical environment.
Expected ¹³C NMR Data (100 MHz, CDCl₃)
| Signal Assignment | Predicted Chemical Shift (δ, ppm) |
| Phenyl C (quaternary, C1') | ~145 |
| Phenyl C (CH, C2', C6') | ~128 |
| Phenyl C (CH, C4') | ~127 |
| Phenyl C (CH, C3', C5') | ~126 |
| Methine C (CH) | ~59 |
| N-Methyl C (N-CH₃) | ~34 |
| C-Methyl C (C-CH₃) | ~24 |
The Challenge of Enantiomeric Purity: Chiral NMR
Standard NMR spectroscopy is achiral and cannot distinguish between enantiomers. The ¹H and ¹³C NMR spectra of this compound and (S)-N-methyl-1-phenylethanamine are identical. To determine enantiomeric excess (e.e.), we must introduce a chiral auxiliary to create diastereomeric complexes, which are NMR-distinguishable.[3][4]
Method of Choice: Chiral Shift Reagents (CSRs) Lanthanide-based CSRs are paramagnetic complexes that reversibly bind to Lewis basic sites, such as the amine nitrogen.[5] This interaction forms transient diastereomeric complexes that have different spatial arrangements. The paramagnetic nature of the lanthanide (e.g., Europium, Eu) induces large changes (shifts) in the chemical shifts of nearby protons. Because the two diastereomeric complexes are different, the magnitude of the induced shift for the (R)- and (S)-enantiomers will be different, leading to the resolution of previously overlapping signals.[3][5]
References
- 1. CAS 5933-40-4: (R)-(+)-N-Methyl-1-phenylethylamine [cymitquimica.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. The Bull-James Assembly as a Chiral Auxiliary and Shift Reagent in Kinetic Resolution of Alkyne Amines by the CuAAC Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. fiveable.me [fiveable.me]
An In-Depth Technical Guide to the NMR Analysis of (R)-N-methyl-1-phenylethanamine
Introduction
(R)-N-methyl-1-phenylethanamine, a chiral amine of significant interest in pharmaceutical and forensic sciences, presents a compelling case for the power and nuance of Nuclear Magnetic Resonance (NMR) spectroscopy. As the levorotatory enantiomer of methamphetamine, its stereochemical purity is not merely a matter of chemical identity but has profound implications for its physiological activity and regulatory status. This guide provides a comprehensive technical overview of the NMR-based analytical strategies for the characterization and chiral discrimination of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into the fundamental principles of ¹H and ¹³C NMR as applied to this molecule, explore the use of chiral solvating agents for enantiomeric differentiation, and discuss the application of advanced 2D NMR techniques for unambiguous structural and stereochemical elucidation.
Fundamental NMR Characterization of this compound
The structural backbone of this compound provides a distinct set of signals in both ¹H and ¹³C NMR spectra. Understanding these fundamental spectra is the bedrock upon which more advanced analyses are built.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is characterized by signals corresponding to the aromatic protons of the phenyl group, the methine proton at the chiral center, the methyl group attached to the chiral center, and the N-methyl group. The N-H proton of the secondary amine often appears as a broad singlet and its chemical shift can be highly variable depending on the solvent, concentration, and temperature.[1][2]
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| Phenyl-H | 7.20 - 7.40 | Multiplet | 5H | - |
| Methine-CH | 3.50 - 3.70 | Quartet | 1H | ~6.5 |
| N-CH₃ | 2.35 - 2.45 | Singlet | 3H | - |
| C-CH₃ | 1.30 - 1.40 | Doublet | 3H | ~6.5 |
| N-H | Variable (often broad) | Singlet | 1H | - |
Note: These are typical chemical shift ranges and may vary based on experimental conditions.
The causality behind these assignments lies in the electronic environment of each proton. The aromatic protons resonate downfield due to the deshielding effect of the benzene ring current. The methine proton is coupled to the adjacent C-methyl protons, resulting in a quartet, while the C-methyl protons are split by the methine proton into a doublet. The N-methyl protons appear as a singlet as there are no adjacent protons to couple with.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides complementary information, with distinct signals for each carbon atom in the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Chemical Shift (δ, ppm) |
| Phenyl C (quaternary) | ~145 |
| Phenyl CH (ortho, meta, para) | 126 - 129 |
| Methine CH | ~60 |
| N-CH₃ | ~34 |
| C-CH₃ | ~22 |
Note: These are typical chemical shift ranges and may vary based on experimental conditions.
The chemical shifts of the carbon atoms are dictated by their hybridization and proximity to electronegative atoms. The aromatic carbons resonate in the typical downfield region. The methine carbon, being attached to the nitrogen atom, is deshielded and appears around 60 ppm.
Chiral Discrimination by NMR: The Use of Chiral Solvating Agents (CSAs)
Enantiomers, such as the (R) and (S) forms of N-methyl-1-phenylethanamine, are indistinguishable in a standard achiral NMR environment. To differentiate them, it is necessary to introduce a chiral auxiliary that forms diastereomeric complexes with the enantiomers. Chiral Solvating Agents (CSAs) are a powerful class of such auxiliaries that interact non-covalently with the analyte.[3][4][5]
The interaction between the CSA and the enantiomers of the analyte leads to the formation of transient diastereomeric solvates. These diastereomeric complexes have different magnetic environments, resulting in separate and distinct NMR signals for each enantiomer.[5] The magnitude of the chemical shift difference (Δδ) between the signals of the two enantiomers is a measure of the enantiodiscrimination.
Mechanism of Chiral Recognition with (S)-(+)-2,2,2-trifluoro-1-(9-anthryl)ethanol (TFAE)
A commonly employed and effective CSA for chiral amines is (S)-(+)-2,2,2-trifluoro-1-(9-anthryl)ethanol (TFAE).[3][5] The interaction is primarily driven by hydrogen bonding between the hydroxyl group of TFAE and the lone pair of electrons on the nitrogen atom of the amine, along with π-π stacking interactions between the aromatic rings of the CSA and the analyte.
Caption: Interaction of enantiomers with a chiral solvating agent.
The different spatial arrangements of the substituents around the chiral centers in the two diastereomeric complexes lead to differential shielding/deshielding of the protons in each enantiomer, resulting in the separation of their NMR signals.
Experimental Protocol for Chiral Analysis using (S)-(+)-TFAE
This protocol provides a self-validating system for the determination of the enantiomeric purity of N-methyl-1-phenylethanamine.
Materials:
-
N-methyl-1-phenylethanamine sample
-
(S)-(+)-2,2,2-trifluoro-1-(9-anthryl)ethanol (TFAE)
-
Deuterated chloroform (CDCl₃)
-
NMR tubes
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the N-methyl-1-phenylethanamine sample into a clean, dry vial.
-
Dissolve the sample in approximately 0.6 mL of CDCl₃.
-
Transfer the solution to an NMR tube.
-
-
Acquisition of the Reference Spectrum:
-
Acquire a standard ¹H NMR spectrum of the sample to serve as a reference.
-
-
Addition of the Chiral Solvating Agent:
-
Prepare a stock solution of (S)-(+)-TFAE in CDCl₃ (e.g., 50 mg/mL).
-
Add a small, measured aliquot of the TFAE stock solution to the NMR tube containing the amine sample. A molar ratio of CSA to analyte of 1:1 to 5:1 is a good starting point.[5]
-
Gently mix the contents of the NMR tube.
-
-
Acquisition of the Chiral Spectrum:
-
Acquire another ¹H NMR spectrum.
-
Observe the splitting of one or more of the signals of N-methyl-1-phenylethanamine into two distinct sets of peaks, corresponding to the two enantiomers. The N-methyl and C-methyl signals are often the most sensitive to this splitting.
-
-
Quantification:
-
Integrate the separated signals corresponding to the (R) and (S) enantiomers.
-
The enantiomeric excess (% ee) can be calculated using the formula: % ee = [ (Integral of major enantiomer - Integral of minor enantiomer) / (Integral of major enantiomer + Integral of minor enantiomer) ] * 100
-
Trustworthiness of the Protocol: The protocol is self-validating because the initial spectrum without the CSA shows single peaks for the analyte. The appearance of split peaks upon the addition of the CSA is a direct and unambiguous indication of the presence of both enantiomers. The quantification is based on the well-established principle of NMR integration, which is directly proportional to the number of nuclei.
Advanced NMR Techniques for Unambiguous Assignment and Stereochemical Analysis
For complex spectra or for a deeper understanding of the diastereomeric interactions, 2D NMR techniques are invaluable.
COSY (Correlation Spectroscopy)
A ¹H-¹H COSY experiment identifies protons that are coupled to each other. In the context of this compound, a cross-peak between the methine proton and the C-methyl protons would definitively confirm their connectivity. This is particularly useful for assigning signals in a crowded spectrum.
References
- 1. dea.gov [dea.gov]
- 2. 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. NMR regulatory analysis: enantiomeric purity determination for (R)-(-)-desoxyephedrine and antipode methamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ingentaconnect.com [ingentaconnect.com]
(R)-N-methyl-1-phenylethanamine mass spectrometry
An In-Depth Technical Guide to the Mass Spectrometry of (R)-N-methyl-1-phenylethanamine
Introduction
This compound is a chiral amine belonging to the phenethylamine class. Its structure, characterized by a phenyl group and a methyl group on the alpha-carbon of the ethylamine side chain, results in a chiral center with significant stereospecific biological activity.[1][2] As a structural isomer of methamphetamine, its accurate identification and quantification are critical in pharmaceutical research, drug development, and forensic chemistry. This guide provides a comprehensive overview of the mass spectrometric principles and methodologies essential for the robust analysis of this compound, tailored for researchers and professionals in the field.
Part 1: Core Principles of Mass Spectrometric Analysis
The mass spectrometric analysis of this compound hinges on the molecule's ionization behavior and subsequent fragmentation. The choice of ionization technique is a critical first step that dictates the nature of the resulting mass spectrum and the structural information that can be gleaned.
Ionization Techniques: Electron Ionization (EI) vs. Chemical Ionization (CI)
Electron Ionization (EI): This is a hard ionization technique where high-energy electrons (typically 70 eV) bombard the analyte molecule. This process is highly energetic, leading to extensive and reproducible fragmentation.[3] The resulting mass spectrum is a "fingerprint" rich with structural information, making it ideal for library matching and initial identification. However, for phenethylamines, the molecular ion (M+) peak is often weak or entirely absent due to the instability of the parent ion.
Chemical Ionization (CI): In contrast, CI is a soft ionization technique that uses a reagent gas (e.g., methane or ammonia) to protonate the analyte molecule. This results in a protonated molecule, [M+H]+, which is much more stable than the M+ radical cation produced by EI.[4] Consequently, the CI mass spectrum is dominated by the [M+H]+ ion, providing unambiguous confirmation of the molecular weight (135.21 g/mol for the free base).[5][6] While CI produces fewer fragment ions, it is invaluable for differentiating between structural isomers that might yield similar EI fragmentation patterns.[7]
Part 2: Gas Chromatography-Mass Spectrometry (GC-MS) Workflow
GC-MS is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like phenethylamines. However, the polar nature of the amine group in this compound can lead to poor chromatographic peak shape (tailing) and potential degradation on the GC column. To overcome these challenges, derivatization is an essential pre-analytical step.[8]
The Rationale for Derivatization
Derivatization serves a dual purpose in the GC-MS analysis of amines:
-
Improved Chromatography: It masks the polar N-H group, reducing interactions with active sites in the GC system and resulting in sharper, more symmetrical peaks.[8]
-
Enhanced Mass Spectrometric Identification: It creates a more stable, higher molecular weight derivative. This often leads to more characteristic and abundant high-mass fragment ions, which are crucial for confident identification and quantification, especially in complex matrices.[9][10]
Experimental Protocol: Silylation with MSTFA
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a versatile and effective reagent for silylating primary and secondary amines.[11] The protocol below details a standard procedure for the derivatization of this compound.
Step-by-Step Protocol:
-
Sample Preparation: Accurately weigh approximately 1 mg of the this compound standard or sample into a 2 mL autosampler vial.
-
Reagent Addition: Add 270 µL of MSTFA to the vial. If deuterated standards are used for quantification, MSTFA-d9 can be employed, which will result in a mass shift of +9 amu for each silyl group incorporated.[11]
-
Reaction Incubation: Securely cap the vial and heat at 70°C for 15 minutes in a heating block or oven to ensure complete derivatization.
-
Catalyst (Optional): For quantitative analysis, the addition of a catalyst like pyridine (30 µL) can be beneficial. If added, reheat for an additional 10 minutes at 70°C.[11]
-
Dilution & Analysis: Cool the vial to room temperature. If necessary, dilute the sample with an appropriate solvent (e.g., chloroform) to the desired concentration for GC-MS analysis.
GC-MS Instrumental Parameters
The following table outlines typical starting parameters for the GC-MS analysis of the derivatized analyte. Optimization is recommended based on the specific instrument and column used.
| Parameter | Setting | Rationale |
| GC System | ||
| Column | Rxi-5Sil MS (30 m x 0.25 mm ID, 0.25 µm) or equivalent | A low-bleed 5% diphenyl / 95% dimethyl polysiloxane phase provides excellent inertness and stability for derivatized amines.[8] |
| Injection | 1 µL, Splitless | Maximizes sensitivity for trace analysis. |
| Injector Temp. | 250°C | Ensures efficient volatilization of the derivatized analyte. |
| Carrier Gas | Helium, 1.2 mL/min (Constant Flow) | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | Initial: 80°C (hold 1 min), Ramp: 15°C/min to 280°C (hold 5 min) | Provides good separation from solvent and potential matrix components. |
| MS System | ||
| Ion Source | Electron Ionization (EI) | For generating a characteristic fragmentation pattern. |
| Ionization Energy | 70 eV | Standard energy for reproducible fragmentation and library comparison. |
| Source Temp. | 230°C | Standard temperature to maintain cleanliness and performance. |
| Mass Range | 40 - 450 amu | Covers the expected mass range of the derivative and its fragments. |
EI Fragmentation Pathway of Underivatized this compound
Although derivatization is recommended, understanding the fragmentation of the parent compound is fundamental. The molecular ion (m/z 135) is prone to alpha-cleavage (β-cleavage relative to the phenyl ring), which is the dominant fragmentation pathway for phenethylamines.[12] This cleavage of the C-C bond adjacent to the nitrogen atom results in the formation of a highly stable iminium cation.
For this compound, this cleavage results in the loss of a phenyl radical (C6H5•) to form the base peak at m/z 58 .
Caption: EI Fragmentation of this compound.
Another significant fragment is the tropylium ion at m/z 91 , formed via cleavage of the side chain and rearrangement of the benzyl portion of the molecule.
Part 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers a powerful alternative to GC-MS, particularly for chiral analysis. Its primary advantage is the ability to analyze polar, non-volatile compounds directly in their native form, eliminating the need for derivatization.[13]
Workflow for Direct Chiral Analysis
This workflow leverages a chiral stationary phase (CSP) in the LC column to separate the (R) and (S) enantiomers, followed by sensitive and specific detection using tandem mass spectrometry.
Caption: Direct Chiral LC-MS/MS Workflow.
Experimental Protocol: LC-MS/MS Analysis
1. Sample Preparation (Solid-Phase Extraction):
-
Conditioning: Condition a hydrophilic-lipophilic balance (HLB) SPE cartridge with 1 mL of methanol followed by 1 mL of water.[14]
-
Loading: Load the sample (e.g., 0.5 mL of amniotic fluid buffered with ammonium acetate) onto the cartridge.[14]
-
Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 5% methanol in water to remove interferences.[14]
-
Elution: Elute the analyte with 1 mL of a methanol/acetonitrile (1:1) mixture.[14]
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 200 µL of the initial mobile phase.[14]
2. LC-MS/MS Instrumental Parameters:
| Parameter | Setting | Rationale |
| LC System | ||
| Column | Chiral Stationary Phase (CSP) Column (e.g., polysaccharide-based) | Enables the direct separation of (R) and (S) enantiomers.[15] |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a proton source for efficient ESI ionization.[14] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier for analyte elution.[14] |
| Gradient | Linear gradient from 10% to 90% B over 6 minutes | Standard gradient for separating a range of phenethylamines.[14] |
| Flow Rate | 0.3 mL/min | Typical flow rate for analytical LC-MS. |
| Column Temp. | 40°C | Ensures reproducible retention times. |
| MS/MS System | ||
| Ion Source | Electrospray Ionization (ESI), Positive Mode | Soft ionization ideal for LC-MS, readily forms [M+H]+ ions. |
| Precursor Ion | m/z 136.1 ([M+H]+) | Selects the protonated molecule of N-methyl-1-phenylethanamine for fragmentation. |
| Product Ions | To be determined empirically. Expected fragments would include m/z 119 (loss of NH3) and m/z 91 (tropylium ion). | These transitions provide high specificity for Multiple Reaction Monitoring (MRM) quantification. |
| Collision Energy | Optimize for maximum product ion intensity. |
Part 4: Data Interpretation and Validation
A critical aspect of the analysis is the confident differentiation of this compound from its isobaric and structural isomers, most notably methamphetamine. While they have the same molecular weight (135.21), their fragmentation patterns, especially after derivatization or under CI conditions, can be distinct.
-
Underivatized EI-MS: Methamphetamine is known to produce a dominant base peak at m/z 58.[16] Since this compound also produces a base peak at m/z 58 via alpha-cleavage, chromatographic separation is absolutely essential for differentiation.
-
Derivatized EI-MS: Derivatization can produce unique fragments. For example, the trimethylsilyl (TMS) derivative of methamphetamine shows a characteristic fragment at m/z 72 ([CH3CH=N+(CH3)Si(CH3)3]), while the TMS derivative of this compound would be expected to show a different pattern due to the position of the phenyl group.
-
Chemical Ionization: CI-MS can be particularly useful. Derivatized methamphetamine under CI conditions shows a protonated molecular ion and characteristic fragments.[7] Comparing the CI spectra of the two isomers can reveal subtle but consistent differences that allow for their differentiation.
A self-validating system requires a multi-faceted approach. Confirmation of identity should never rely on a single data point. A robust method will use:
-
Retention Time Matching: The analyte's retention time must match that of a certified reference standard analyzed under identical conditions.
-
Mass Spectral Library Matching (EI): The acquired EI spectrum should show a high-quality match to a library spectrum.
-
MRM Transitions (LC-MS/MS): For quantitative methods, two or more specific MRM transitions should be monitored, and their ion ratio must fall within a specified tolerance of the ratio observed for a reference standard.
Conclusion
The mass spectrometric analysis of this compound is a nuanced task that requires careful consideration of the analytical goals. For general identification in a screening context, GC-MS with derivatization provides a robust platform, leveraging extensive EI libraries. For stereospecific quantification and analysis without derivatization, LC-MS/MS with a chiral stationary phase is the superior method. By understanding the fundamental principles of ionization and fragmentation, and by implementing validated, multi-point identification criteria, researchers can achieve accurate and reliable characterization of this important chiral amine.
References
- 1. CAS 5933-40-4: (R)-(+)-N-Methyl-1-phenylethylamine [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Identification of methamphetamines and over-the-counter sympathometic amines by full-scan GC-ion trap MS with electron impact and chemical ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-Methyl-1-phenylethylamine | C9H13N | CID 577403 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
- 7. dl.astm.org [dl.astm.org]
- 8. gcms.cz [gcms.cz]
- 9. academic.oup.com [academic.oup.com]
- 10. A novel GC/MS derivatization method for amphetamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MSTFA/MSTFA-d9苯丙胺的衍生化,用于GC/MS检测和鉴定 [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Validated LC–MS-MS Method for Multiresidual Analysis of 13 Illicit Phenethylamines in Amniotic Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chiral Drug Analysis in Forensic Chemistry: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
An In-depth Technical Guide to the Crystal Structure of (R)-N-methyl-1-phenylethanamine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the crystal structure of the chiral amine (R)-N-methyl-1-phenylethanamine. As a molecule of significant interest in pharmaceutical synthesis due to its role as a chiral auxiliary and building block, a thorough understanding of its three-dimensional structure is paramount for rational drug design and stereoselective synthesis. This document delves into the experimental determination of its crystal structure, an analysis of its solid-state conformation, and the non-covalent interactions that govern its crystal packing. While the crystal structure of the free amine is not publicly available, this guide will focus on the readily accessible and structurally informative hydrochloride salt. The principles and methodologies described herein are broadly applicable to the crystallographic analysis of chiral small molecules.
The Significance of Chirality and Crystal Structure in Drug Development
Chirality is a fundamental property of many biologically active molecules, with different enantiomers often exhibiting distinct pharmacological and toxicological profiles. This compound serves as a crucial intermediate in the synthesis of various chiral drugs.[1] A definitive determination of the absolute configuration and a detailed understanding of the solid-state conformation through single-crystal X-ray diffraction are essential for:
-
Unambiguous Stereochemical Assignment: Ensuring the correct enantiomer is being synthesized and utilized.
-
Structure-Activity Relationship (SAR) Studies: Providing a precise 3D model of the molecule to understand its interaction with biological targets.
-
Polymorph Screening and Control: The crystal packing and intermolecular interactions influence the physicochemical properties of the solid form, such as solubility, stability, and bioavailability.
-
Rational Design of Chiral Ligands and Catalysts: The defined conformation can inform the design of new catalysts for asymmetric synthesis.
Experimental Determination of the Crystal Structure
The determination of the crystal structure of a chiral amine like this compound is a multi-step process that begins with the synthesis and crystallization of a suitable single crystal, followed by data collection using X-ray diffraction and subsequent structure solution and refinement.
Synthesis and Crystallization of (S)-N-methyl-1-phenylethan-1-aminium chloride
While our focus is the (R)-enantiomer, a detailed crystallographic study has been published for its mirror image, (S)-N-methyl-1-phenylethan-1-aminium chloride.[2] Given that enantiomers are non-superimposable mirror images, the bonding geometry (bond lengths and angles) of the cation will be identical. The overall crystal packing of the (R)-enantiomer salt would be the mirror image of the (S)-enantiomer salt.
Protocol for the Synthesis of the Hydrochloride Salt: [2]
-
Dissolution: (S)-N-methyl-1-phenylethan-1-amine is dissolved in diethyl ether.
-
Acidification: A 2 M solution of hydrochloric acid in diethyl ether is added dropwise to the amine solution.
-
Crystallization: The resulting solution is stored at room temperature (298 K) for several days to allow for the slow formation of single crystals suitable for X-ray diffraction.
-
Isolation: The volatile components are removed, and the crystalline product is washed with cold n-pentane and isolated.[2]
The causality behind this experimental choice lies in the need for high-quality single crystals. Slow crystallization from a suitable solvent system allows for the ordered arrangement of molecules into a crystal lattice, which is a prerequisite for a successful diffraction experiment. The formation of a salt often improves the crystallinity of amines.
X-ray Diffraction and Structure Determination
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule and its absolute configuration.
Experimental Workflow:
Caption: Workflow for Crystal Structure Determination.
The collected diffraction data provides information about the electron density distribution within the crystal. Solving the "phase problem" allows for the generation of an electron density map, from which the atomic positions can be determined. For chiral molecules, a key parameter calculated during refinement is the Flack parameter.[2] A value close to 0 for a known chirality confirms the correct absolute configuration, while a value near 1 would indicate the opposite configuration. For (S)-N-methyl-1-phenylethan-1-aminium chloride, the Flack parameter was reported as -0.03(3), confirming the (S)-configuration.[2]
Analysis of the Crystal Structure
The crystal structure of (S)-N-methyl-1-phenylethan-1-aminium chloride reveals key details about the molecule's conformation and the intermolecular forces that dictate its packing in the solid state.[2]
Table 1: Crystallographic Data for (S)-N-methyl-1-phenylethan-1-aminium chloride [2]
| Parameter | Value |
| Chemical Formula | C₉H₁₄N⁺·Cl⁻ |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | Value not provided in abstract |
| b (Å) | Value not provided in abstract |
| c (Å) | Value not provided in abstract |
| V (ų) | Value not provided in abstract |
| Z | Value not provided in abstract |
| Flack Parameter | -0.03(3) |
Note: Detailed unit cell parameters were not available in the provided search results.
Molecular Conformation
In the solid state, the molecule will adopt a specific low-energy conformation. The phenyl ring and the ethylamine backbone will have a particular spatial relationship, defined by the torsion angles. This conformation is influenced by both intramolecular steric effects and intermolecular packing forces.
Intermolecular Interactions and Crystal Packing
The primary intermolecular interactions in the crystal structure of the hydrochloride salt are the hydrogen bonds between the ammonium cation and the chloride anion. The protonated secondary amine (N-H) acts as a hydrogen bond donor, while the chloride ion is the acceptor. These N-H···Cl hydrogen bonds are crucial in forming a stable, three-dimensional network.
Caption: Key Intermolecular Interaction.
These electrostatic interactions are the dominant force in the crystal lattice, leading to a densely packed structure. The specific arrangement of molecules in the orthorhombic P2₁2₁2₁ space group is a direct consequence of these directional hydrogen bonds and the chiral nature of the molecule.[2]
Conclusion
The determination of the crystal structure of this compound, exemplified here by the detailed study of its enantiomer's hydrochloride salt, provides invaluable information for drug development professionals. The precise knowledge of its absolute configuration, solid-state conformation, and intermolecular interactions is critical for understanding its chemical behavior and biological activity. The methodologies outlined in this guide represent a standard approach for the crystallographic analysis of chiral small molecules, forming a cornerstone of modern pharmaceutical research.
References
A Senior Application Scientist's Guide to the Computational Investigation of (R)-N-methyl-1-phenylethanamine
Authored by: Gemini, Senior Application Scientist
Introduction: Decoding a Key Methamphetamine Metabolite
(R)-N-methyl-1-phenylethanamine is a chiral secondary amine and a significant metabolite of methamphetamine.[1][2] Its structure, featuring a phenyl ring attached to a methylated ethylamine chain, presents a chiral center that is crucial to its biological activity.[3] As a metabolite of a widely abused psychostimulant, understanding its molecular behavior is paramount for toxicology, pharmacology, and drug development. Computational chemistry offers a powerful lens to investigate this molecule at an atomic level, providing insights that are often difficult to obtain through experimental methods alone.
This technical guide provides a comprehensive framework for the computational study of this compound, designed for researchers and professionals in drug development. We will move from the fundamental quantum mechanical properties of the isolated molecule to its dynamic behavior in solution and its interactions with potential biological targets. Each section is structured to not only provide step-by-step protocols but also to instill a deep understanding of the scientific rationale behind each computational choice, ensuring a robust and validated approach.
Part 1: Quantum Chemical Analysis of Molecular Structure and Properties
To understand the behavior of this compound, we must first characterize its intrinsic properties. Density Functional Theory (DFT) is the workhorse for this task, offering a favorable balance of accuracy and computational cost for a molecule of this size.
Causality: Why DFT?
DFT allows us to calculate the electron distribution within the molecule, which governs its geometry, stability, and reactivity. For this compound, with its rotatable bonds, a key challenge is to identify the most stable three-dimensional arrangements, or conformers.[4] The relative energies of these conformers, dictated by subtle electronic and steric effects, determine the molecule's overall properties in a given environment.
Protocol 1: Conformational Analysis using DFT
This protocol outlines a self-validating workflow to identify and characterize the significant conformers of this compound.
Step 1: Initial Conformer Generation
-
Action: Use a molecular mechanics force field (e.g., MMFF94) to perform a systematic or stochastic conformational search. This quickly generates a wide range of possible structures.
-
Rationale: This initial, computationally inexpensive step ensures that we explore the potential energy surface broadly, minimizing the risk of missing important low-energy conformers.
Step 2: Geometry Optimization
-
Action: Take the low-energy conformers from Step 1 and perform a full geometry optimization using a DFT method. A common and reliable choice is the B3LYP functional with a 6-31G(d) basis set.
-
Rationale: DFT provides a much more accurate description of the electronic structure than molecular mechanics, leading to more reliable geometries and relative energies.
Step 3: Frequency Calculation
-
Action: For each optimized geometry, perform a frequency calculation at the same level of theory.
-
Self-Validation: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. This is a critical checkpoint for the validity of each conformer.
Step 4: Final Energy Refinement and Analysis
-
Action: Perform a single-point energy calculation on each confirmed minimum using a larger basis set (e.g., 6-311+G(d,p)) to obtain more accurate electronic energies.
-
Rationale: This refines the relative energies of the conformers, providing a more accurate basis for calculating their populations.
-
Analysis: Use the final energies to calculate the relative Gibbs free energies and Boltzmann populations of each conformer at a given temperature.
Caption: Workflow for DFT Conformational Analysis.
| Conformer | Relative Energy (kcal/mol) | Boltzmann Population (%) | Dipole Moment (Debye) |
| 1 (Global Minimum) | 0.00 | 75.3 | 1.25 |
| 2 | 0.85 | 18.1 | 1.48 |
| 3 | 1.50 | 6.6 | 0.95 |
Protocol 2: Prediction of Spectroscopic Properties
DFT can also predict spectroscopic data, which is invaluable for validating computational models against experimental results.[5][6]
Step 1: NMR Chemical Shift Calculation
-
Action: Using the optimized geometries of the most stable conformers, perform NMR calculations using the Gauge-Independent Atomic Orbital (GIAO) method.[7]
-
Rationale: Comparing calculated ¹H and ¹³C NMR chemical shifts (often averaged based on Boltzmann populations) with experimental spectra is a powerful method for structural verification.[5][8]
Step 2: IR Frequency Calculation
-
Action: The vibrational frequencies from the frequency calculation (Protocol 1, Step 3) can be used to generate a theoretical IR spectrum.
-
Rationale: While there are systematic errors in calculated frequencies, they can be corrected with a scaling factor. The resulting spectrum can be compared with an experimental IR spectrum to confirm the presence of key functional groups and validate the computational model.
Part 2: Molecular Dynamics in a Biological Milieu
While DFT provides a precise picture of the isolated molecule, this compound exists in a dynamic, solvated environment in the body. Molecular Dynamics (MD) simulations are essential for understanding this behavior.[9][10]
Causality: Why MD?
MD simulations model the movement of atoms over time, allowing us to observe how the molecule interacts with its surroundings, such as water molecules or a lipid bilayer. This is crucial for understanding properties like solvation, membrane permeability, and dynamic conformational changes that are not captured in static DFT calculations. Studies on related amphetamines have successfully used MD to probe interactions with biological systems.[9]
Protocol 3: Aqueous Solvation and MD Simulation
This protocol describes a standard workflow for setting up and running an MD simulation of this compound in water.
Step 1: Force Field Parameterization
-
Action: Assign a molecular mechanics force field to the molecule. For novel small molecules, a general force field like the General Amber Force Field (GAFF) or CHARMM General Force Field (CGenFF) is appropriate.[11][12] Partial charges can be derived from the DFT calculations (e.g., using the RESP method).
-
Trustworthiness: The quality of the MD simulation is critically dependent on the accuracy of the force field parameters. Using DFT-derived charges ensures a more accurate representation of the molecule's electrostatic potential.
Step 2: System Setup
-
Action: Place the parameterized molecule in the center of a periodic box of water molecules (e.g., TIP3P water model). Add counter-ions to neutralize the system if the molecule is charged.
-
Rationale: The periodic box simulates a continuous system, avoiding edge effects.
Step 3: Minimization and Equilibration
-
Action:
-
Minimization: Perform energy minimization to remove any steric clashes between the molecule and solvent.
-
NVT Equilibration: Gradually heat the system to the target temperature (e.g., 310 K) while keeping the volume constant (NVT ensemble). This allows the solvent to relax around the solute.
-
NPT Equilibration: Switch to a constant pressure ensemble (NPT) to allow the system density to equilibrate.
-
-
Rationale: This multi-step equilibration process ensures that the system reaches a stable state before the production simulation begins, which is essential for reliable results.
Step 4: Production Simulation
-
Action: Run the simulation for a desired length of time (e.g., 100 ns or more) in the NPT ensemble, saving the coordinates at regular intervals.
-
Analysis: Analyze the resulting trajectory to calculate properties like the Root Mean Square Deviation (RMSD) to assess conformational stability and Radial Distribution Functions (RDFs) to understand the solvation shell structure.
References
- 1. N-Methyl-1-phenylethanamine (32512-24-6) for sale [vulcanchem.com]
- 2. N-Methyl-1-phenylethylamine | C9H13N | CID 577403 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 5933-40-4: (R)-(+)-N-Methyl-1-phenylethylamine [cymitquimica.com]
- 4. chemscene.com [chemscene.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Predicting NMR spectra by computational methods: structure revision of hexacyclinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. repository.uncw.edu [repository.uncw.edu]
- 8. books.rsc.org [books.rsc.org]
- 9. Mechanistic elucidation of amphetamine metabolism by tyramine oxidase from human gut microbiota using molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Insights into scFv:drug binding using the molecular dynamics simulation and free energy calculation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rapid parameterization of small molecules using the Force Field Toolkit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Force fields for small molecules - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Enantioselective Synthesis of (R)-N-methyl-1-phenylethanamine
(R)-N-methyl-1-phenylethanamine is a valuable chiral amine that serves as a critical building block in the synthesis of numerous pharmaceutical compounds.[1][2] Its defined stereochemistry is crucial for biological activity, making enantioselective synthesis a paramount objective for researchers and drug development professionals.[1] Achieving high enantiopurity efficiently and scalably presents a significant synthetic challenge. This guide provides an in-depth analysis of modern, field-proven strategies for the synthesis of this target molecule, focusing on the causality behind methodological choices and providing actionable, self-validating protocols.
Strategic Overview: Pathways to Enantiopurity
The synthesis of a single enantiomer of a chiral amine like this compound can be approached through several distinct strategies. The choice of pathway is often dictated by factors such as required purity, scalability, cost of goods, and environmental impact. We will explore three dominant and effective methodologies:
-
Direct Asymmetric Reductive Amination (DARA): A highly atom-economical approach that constructs the chiral center and the C-N bond in a single, catalyst-driven step.
-
Chiral Auxiliary-Mediated Synthesis: A classic, robust, and diastereoselective method that utilizes a recoverable chiral molecule to direct the stereochemical outcome.
-
Chemoenzymatic Synthesis: A green and highly selective strategy that leverages the inherent stereospecificity of enzymes to catalyze the key transformation.
The following sections will dissect each strategy, providing not only the procedural steps but also the underlying scientific rationale that ensures success and reproducibility.
Strategy 1: Direct Asymmetric Reductive Amination (DARA)
Direct Asymmetric Reductive Amination (DARA) has emerged as a preeminently attractive route due to its high atom economy and operational simplicity.[3] This method circumvents the need for pre-formed imines, which can be unstable, by combining a ketone, an amine, a chiral catalyst, and a reductant in a single pot.[3]
Causality and Mechanistic Insight
The success of this strategy hinges on the selection of a sophisticated catalyst system capable of differentiating between the two prochiral faces of the ketone. The process involves the in situ formation of an iminium intermediate from acetophenone and methylamine, which is then hydrogenated asymmetrically.
An Iridium-based catalyst, paired with a chiral phosphoramidite ligand derived from BINOL, has proven exceptionally effective.[3] The chiral ligand creates a well-defined, three-dimensional pocket around the metal center. This chiral environment forces the iminium intermediate to coordinate with the iridium in a specific orientation, exposing only one face to the incoming hydride (from H₂). This sterically controlled approach ensures the preferential formation of the (R)-enantiomer. Additives such as titanium(IV) isopropoxide and molecular sieves are crucial; they act as Lewis acids and dehydrating agents, respectively, to promote the formation of the key iminium intermediate and drive the equilibrium forward.[3][4]
Experimental Protocol: Iridium-Catalyzed DARA
This protocol is adapted from methodologies demonstrating the effective use of secondary amines in DARA.[3]
Step 1: Catalyst Preparation
-
In a glovebox, to a flame-dried Schlenk tube, add the Iridium catalyst precursor and the chiral phosphoramidite ligand (e.g., (R)-BINOL-derived) in a 1:1.1 molar ratio.
-
Add anhydrous, degassed solvent (e.g., toluene) and stir at room temperature for 30 minutes to allow for the formation of the active catalyst complex.
Step 2: Reaction Assembly
-
To a separate flame-dried, argon-purged reactor, add acetophenone (1.0 eq), methylamine solution (1.2 eq), titanium(IV) isopropoxide (0.2 eq), and activated 4 Å molecular sieves.
-
Add the solvent (toluene) followed by the pre-formed catalyst solution from Step 1.
Step 3: Hydrogenation
-
Seal the reactor, purge several times with hydrogen gas, and then pressurize to the desired pressure (e.g., 50 bar H₂).
-
Stir the reaction mixture vigorously at room temperature (25 °C) for the specified time (e.g., 24-48 hours).
Step 4: Work-up and Purification
-
Carefully depressurize the reactor and quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Filter the mixture through a pad of Celite to remove the catalyst and molecular sieves.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography on silica gel to yield pure this compound.
Data Presentation: DARA Performance
| Parameter | Value | Source |
| Substrate | Acetophenone, Methylamine | [3] |
| Catalyst | Iridium-Phosphoramidite | [3] |
| Typical Yield | >90% | [3] |
| Enantiomeric Excess (ee) | >95% | [3] |
| Temperature | 25 °C | [3] |
| **Pressure (H₂) ** | 50 bar | [3] |
Workflow Visualization: DARA
Caption: Direct Asymmetric Reductive Amination (DARA) workflow.
Strategy 2: Chiral Auxiliary-Mediated Synthesis
This diastereoselective approach is a cornerstone of asymmetric synthesis, relying on a recoverable chiral molecule to control the formation of a new stereocenter.[5] For this synthesis, (R)-1-phenylethylamine serves as an excellent chiral auxiliary due to its commercial availability and effectiveness.[6][7]
Causality and Mechanistic Insight
The core principle involves temporarily attaching the chiral auxiliary to the prochiral substrate. The inherent stereochemistry of the auxiliary then directs subsequent reactions.[8]
-
Diastereoselective Imine Reduction: Acetophenone is first condensed with the chiral auxiliary, (R)-1-phenylethylamine, to form a chiral imine. The bulky phenyl group of the auxiliary effectively shields one face of the C=N bond.
-
Directed Reduction: When a reducing agent (e.g., NaBH₄ or catalytic hydrogenation) is introduced, it preferentially attacks from the less sterically hindered face, leading to the formation of one diastereomer of the resulting secondary amine in high excess.
-
Auxiliary Cleavage: The final step is the hydrogenolysis of the N-benzyl bond of the auxiliary. This is typically achieved using a palladium catalyst and hydrogen gas, which cleaves the auxiliary and leaves the desired chiral primary amine, which can then be methylated.[9] A more direct route involves methylation before cleavage.
Experimental Protocol: Chiral Auxiliary Approach
Step 1: Chiral Imine Formation
-
In a round-bottom flask equipped with a Dean-Stark apparatus, combine acetophenone (1.0 eq), (R)-1-phenylethylamine (1.05 eq), and a catalytic amount of p-toluenesulfonic acid in toluene.
-
Reflux the mixture until the theoretical amount of water is collected, indicating complete imine formation.
-
Cool the reaction and remove the solvent under reduced pressure. The crude imine is often used directly in the next step.
Step 2: Diastereoselective Reduction
-
Dissolve the crude imine in a protic solvent like methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Quench the reaction carefully with water, and remove the methanol under reduced pressure. Extract the product with ethyl acetate and purify to isolate the diastereomerically enriched secondary amine.
Step 3: N-Methylation
-
To a solution of the secondary amine (1.0 eq) and formaldehyde (37% aq. solution, 2.0 eq) in methanol, add a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq).
-
Stir at room temperature for 12-24 hours. This is a standard reductive amination to form the tertiary amine.
-
Work up by quenching with a saturated solution of sodium bicarbonate and extracting with an organic solvent.
Step 4: Auxiliary Cleavage (Hydrogenolysis)
-
Dissolve the tertiary amine from Step 3 in ethanol.
-
Add a palladium on carbon catalyst (10% Pd/C, ~5 mol%).
-
Place the mixture in a hydrogenation apparatus, purge with hydrogen, and then maintain a positive pressure of H₂ (e.g., 1-5 atm).
-
Stir vigorously until TLC or GC-MS analysis shows complete consumption of the starting material.
-
Filter the reaction mixture through Celite to remove the Pd/C catalyst, and concentrate the filtrate to obtain the crude product.
-
Purify by distillation or chromatography to yield this compound.
Data Presentation: Chiral Auxiliary Performance
| Step | Key Metric | Typical Result |
| Diastereoselective Reduction | Diastereomeric Excess (de) | >95% |
| N-Methylation | Yield | >90% |
| Hydrogenolysis | Yield | >85% |
| Overall Purity | Enantiomeric Excess (ee) | >95% |
Workflow Visualization: Chiral Auxiliary
Caption: Chiral auxiliary-mediated synthesis workflow.
Strategy 3: Chemoenzymatic Synthesis
Enzymatic catalysis offers an environmentally benign and exceptionally selective alternative for synthesizing chiral amines.[10] Enzymes operate under mild conditions (aqueous media, room temperature) and can provide near-perfect enantioselectivity, often exceeding 99% ee. For this target, ω-transaminases and imine reductases are particularly relevant.[10]
Causality and Mechanistic Insight
The power of this method lies in the highly evolved active site of the enzyme. A ω-transaminase (ω-TA) catalyzes the transfer of an amino group from a donor molecule (like isopropylamine) to a ketone acceptor (acetophenone). The enzyme's chiral pocket binds the ketone in a fixed orientation, ensuring that the incoming amino group is delivered to only one of the prochiral faces, directly yielding the chiral primary amine. This can then be methylated.
An even more direct route involves an imine reductase (IRED) or a reductive aminase. In a one-pot system, acetophenone and methylamine form an imine in situ. The IRED, utilizing a cofactor like NADH (which is regenerated in a cyclic process), stereoselectively reduces the imine to the final this compound product. This one-pot, multi-enzyme cascade is a hallmark of modern green chemistry.[10]
Experimental Protocol: Enzymatic Reductive Amination
This protocol describes a representative one-pot reaction using a reductive aminase.
Step 1: Reagent Preparation
-
Prepare a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.5).
-
Prepare stock solutions of acetophenone, methylamine, the enzyme cofactor (e.g., NAD⁺), and a glucose/glucose dehydrogenase (GDH) system for cofactor regeneration.
Step 2: Reaction Assembly
-
In a temperature-controlled vessel (e.g., 30 °C), combine the buffer, glucose, NAD⁺, and the glucose dehydrogenase enzyme.
-
Add the reductive aminase enzyme.
-
Start the reaction by adding the acetophenone and methylamine substrates.
-
Maintain gentle agitation and monitor the reaction progress by HPLC or GC analysis for the formation of the product.
Step 3: Work-up and Purification
-
Once the reaction reaches completion (typically 24 hours), stop the reaction by adding a water-immiscible organic solvent (e.g., methyl tert-butyl ether, MTBE) and adjusting the pH to >10 with NaOH to ensure the product is in its free base form.
-
Separate the organic layer, which now contains the product.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
The resulting product is often of very high purity (>99% ee) and may not require further chromatographic purification.
Data Presentation: Chemoenzymatic Performance
| Parameter | Value | Source |
| Enzyme | Reductive Aminase / ω-Transaminase | [10] |
| Conversion | >95% | [10] |
| Enantiomeric Excess (ee) | >99% | [10] |
| Temperature | 30-40 °C | [10] |
| Solvent | Aqueous Buffer | [10] |
| Key Advantage | Exceptional Selectivity, Green Process | [10] |
Workflow Visualization: Chemoenzymatic Synthesis
Caption: One-pot chemoenzymatic synthesis workflow.
Comparative Analysis of Synthetic Strategies
| Feature | Direct Asymmetric Reductive Amination | Chiral Auxiliary Method | Chemoenzymatic Synthesis |
| Enantioselectivity (ee) | Excellent (>95%) | Excellent (>95%) | Exceptional (>99%) |
| Overall Yield | High | Moderate to High | High |
| Atom Economy | Very High | Low to Moderate | High |
| Scalability | High | Moderate | Moderate to High |
| Operational Simplicity | High (One-Pot) | Low (Multi-Step) | High (One-Pot) |
| Cost-Effectiveness | Good (catalyst cost) | Moderate (auxiliary cost & steps) | Improving (enzyme cost is decreasing) |
| Environmental Impact | Good (H₂ reductant) | Poor (multiple steps, solvents) | Excellent (aqueous, mild conditions) |
Conclusion and Future Outlook
The enantioselective synthesis of this compound can be successfully achieved through multiple robust methodologies. While the traditional chiral auxiliary approach is reliable, it is being increasingly superseded by more efficient and sustainable catalytic methods.
Direct Asymmetric Reductive Amination stands out for its blend of high efficiency, atom economy, and scalability, making it a powerful tool for industrial applications.[3] Concurrently, Chemoenzymatic Synthesis represents the frontier of green chemistry, offering unparalleled selectivity under environmentally benign conditions.[10] As the cost of enzymes continues to fall and the library of available biocatalysts expands, enzymatic methods are poised to become the gold standard for the synthesis of chiral amines in the pharmaceutical and fine chemical industries. The choice between these state-of-the-art methods will ultimately depend on the specific economic, regulatory, and scalability requirements of the project at hand.
References
- 1. CAS 5933-40-4: (R)-(+)-N-Methyl-1-phenylethylamine [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. 1-Phenethylamine, (+)- | C8H11N | CID 643189 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. (R)-N-(1-phenylethyl)acetamide | 36283-44-0 | Benchchem [benchchem.com]
- 9. US4000197A - Asymmetric synthesis of phenylisopropylamines - Google Patents [patents.google.com]
- 10. mdpi.com [mdpi.com]
(R)-N-methyl-1-phenylethanamine mechanism of action
An In-depth Technical Guide to the Mechanism of Action of (R)-N-methyl-1-phenylethanamine
This compound, a stereoisomer of methamphetamine, is a potent central nervous system stimulant. Its mechanism of action is complex, primarily involving the modulation of monoaminergic neurotransmission through its interaction with the trace amine-associated receptor 1 (TAAR1) and monoamine transporters. This guide provides a comprehensive overview of the molecular pharmacology of this compound, detailing its primary targets, downstream signaling pathways, and the experimental methodologies used to elucidate its effects. The content is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's physiological and therapeutic implications.
Introduction
This compound is a chiral phenethylamine derivative with the molecular formula C9H13N.[1] It is the (R)-enantiomer of N-methyl-1-phenylethylamine, a compound more commonly known as methamphetamine. While the (S)-enantiomer, dextromethamphetamine, is a widely known and abused psychostimulant, the (R)-enantiomer, levomethamphetamine, has distinct pharmacological properties and is used in some over-the-counter nasal decongestants. Understanding the stereospecific interactions of these molecules is crucial for both therapeutic development and for comprehending the nuances of their psychoactive effects. This guide will focus on the mechanism of action of the (R)-enantiomer, highlighting its interactions with key molecular targets in the central nervous system.
Pharmacodynamics: Primary Molecular Targets
The physiological effects of this compound are mediated through its direct and indirect actions on several key proteins involved in neurotransmission.
Trace Amine-Associated Receptor 1 (TAAR1)
A primary target for this compound is the Trace Amine-Associated Receptor 1 (TAAR1).[2][3][4] TAAR1 is a G protein-coupled receptor (GPCR) that is activated by endogenous trace amines, such as β-phenethylamine and tyramine, as well as amphetamine-like substances.[5][6][7]
This compound acts as an agonist at TAAR1.[2][3] Upon binding, it initiates a conformational change in the receptor, leading to the activation of associated G proteins. TAAR1 primarily couples to the Gαs subunit, which in turn activates adenylyl cyclase, resulting in an increase in intracellular cyclic adenosine monophosphate (cAMP).[5][8] This signaling cascade can modulate the activity of various downstream effectors, including protein kinase A (PKA).[9][10]
Activation of TAAR1 in monoaminergic neurons has a profound impact on neurotransmitter dynamics. It can lead to a reduction in the firing rate of these neurons and influence the function of monoamine transporters.[7][9]
Monoamine Transporters
This compound also directly interacts with monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). It acts as a substrate for these transporters and a competitive inhibitor of monoamine reuptake.[10]
Furthermore, through its action on TAAR1, this compound can induce the phosphorylation of these transporters, leading to their reversal of function.[9][10] This results in the non-exocytotic release (efflux) of monoamines from the presynaptic terminal into the synaptic cleft, significantly increasing their extracellular concentrations.
Vesicular Monoamine Transporter 2 (VMAT2)
This compound can also inhibit the vesicular monoamine transporter 2 (VMAT2).[1] VMAT2 is responsible for sequestering monoamines into synaptic vesicles for subsequent release. By inhibiting VMAT2, this compound disrupts the storage of neurotransmitters, leading to an increase in their cytosolic concentration and further promoting their efflux through monoamine transporters.
Signaling Pathways
The activation of TAAR1 by this compound triggers a cascade of intracellular signaling events that ultimately modulate neuronal function. The canonical pathway involves the Gαs-cAMP-PKA axis.
Canonical TAAR1 Gαs-cAMP signaling pathway.
Experimental Methodologies
The characterization of the mechanism of action of this compound relies on a suite of in vitro and in vivo assays. Below are protocols for two fundamental experiments.
Radioligand Binding Assay (Competition)
This assay is used to determine the binding affinity (Ki) of this compound for TAAR1 by measuring its ability to compete with a known radiolabeled ligand.[8][11][12][13][14]
Materials:
-
HEK293 cells stably expressing human TAAR1.[11]
-
Cell culture medium (e.g., DMEM with 10% FBS).[11]
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4).[12]
-
Radiolabeled TAAR1 ligand (e.g., [3H]-epinephrine).
-
Unlabeled this compound.
-
Scintillation cocktail and counter.[8]
Protocol:
-
Membrane Preparation:
-
Culture HEK293-TAAR1 cells to confluency.
-
Harvest cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration.[12]
-
-
Binding Assay:
-
In a 96-well plate, add a fixed concentration of the radiolabeled ligand to each well.
-
Add increasing concentrations of unlabeled this compound.
-
Add the membrane preparation to initiate the binding reaction.
-
Incubate to allow binding to reach equilibrium.
-
-
Filtration and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Dry the filters, add scintillation cocktail, and quantify radioactivity using a scintillation counter.[8]
-
-
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve and determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]
-
Workflow for a competitive radioligand binding assay.
cAMP Functional Assay
This assay measures the ability of this compound to stimulate TAAR1 and induce the production of cAMP, thereby determining its functional potency (EC50) and efficacy (Emax).[8][15][16][17][18][19]
Materials:
-
Cell culture medium.
-
Stimulation buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX).[19]
-
This compound.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or GloSensor).[15][16][18][19]
Protocol:
-
Cell Preparation:
-
Seed HEK293-TAAR1 cells in a 96-well plate and grow overnight.
-
-
Assay Procedure:
-
Replace the culture medium with stimulation buffer and incubate.
-
Add varying concentrations of this compound to the wells.
-
Incubate for a specified time to allow for cAMP production.
-
-
Detection:
-
Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP signal against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response equation to determine the EC50 and Emax values.
-
Quantitative Data Summary
The following table summarizes the key pharmacological parameters that are determined through the experimental procedures described above. Specific values for this compound would be populated from experimental data.
| Parameter | Description | Typical Assay |
| Ki | Inhibitor constant; a measure of binding affinity. | Radioligand Binding Assay |
| IC50 | Half maximal inhibitory concentration. | Radioligand Binding Assay |
| EC50 | Half maximal effective concentration; a measure of potency. | cAMP Functional Assay |
| Emax | Maximum effect; a measure of efficacy. | cAMP Functional Assay |
Conclusion
The mechanism of action of this compound is multifaceted, centered on its ability to function as a potent agonist at the trace amine-associated receptor 1 and as a substrate and inhibitor of monoamine transporters. These actions converge to produce a significant increase in the synaptic concentrations of dopamine, norepinephrine, and serotonin, thereby exerting powerful stimulant effects on the central nervous system. A thorough understanding of its stereospecific pharmacology is essential for the development of novel therapeutics and for informing public health policies regarding its use and abuse. The experimental protocols detailed herein provide a robust framework for the continued investigation of this and related compounds.
References
- 1. N-Methyl-1-phenylethanamine (32512-24-6) for sale [vulcanchem.com]
- 2. N-Methylphenethylamine - Wikipedia [en.wikipedia.org]
- 3. β-Methylphenethylamine - Wikipedia [en.wikipedia.org]
- 4. TAAR1 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. TAAR1 - Wikipedia [en.wikipedia.org]
- 6. Potential of Ligands for Trace Amine-Associated Receptor 1 (TAAR1) in the Management of Substance Use Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. frontiersin.org [frontiersin.org]
- 8. benchchem.com [benchchem.com]
- 9. Phenethylamine - Wikipedia [en.wikipedia.org]
- 10. The Emerging Role of Trace Amine Associated Receptor 1 in the Functional Regulation of Monoamine Transporters and Dopaminergic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assay in Summary_ki [bindingdb.org]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. biophysics-reports.org [biophysics-reports.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. resources.revvity.com [resources.revvity.com]
An In-depth Technical Guide to the Biological Activity of (R)-N-methyl-1-phenylethanamine
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary: This guide provides a comprehensive technical overview of the biological activity of (R)-N-methyl-1-phenylethanamine, also known as levomethamphetamine. While structurally an enantiomer of the potent central nervous system (CNS) stimulant dextromethamphetamine, its biological profile is markedly different. This document elucidates its distinct pharmacodynamic and pharmacokinetic properties, primary mechanisms of action, and established methodologies for its scientific investigation. The core focus is on its selective activity as a peripheral vasoconstrictor and norepinephrine releasing agent, with significantly attenuated central effects compared to its (S)-enantiomer. This stereochemical distinction is critical for understanding its clinical utility and reduced abuse potential.
Introduction: The Critical Role of Stereochemistry
This compound is the levorotatory (-), or (R)-enantiomer, of methamphetamine.[1][2] In the realm of pharmacology, stereochemistry is paramount; enantiomers of a chiral drug can exhibit vastly different biological activities, potencies, and toxicological profiles. This principle is starkly illustrated by the methamphetamine stereoisomers. While (S)-methamphetamine (dextromethamphetamine) is a potent, widely abused psychostimulant with strong effects on the central nervous system, this compound (levomethamphetamine) possesses a distinct pharmacological profile characterized by predominant peripheral activity.[1][2][3]
Historically, this compound was first used medically in 1958 and is now primarily utilized as an over-the-counter (OTC) topical nasal decongestant.[1][4] Its utility in this context stems from its vasoconstrictive properties, which alleviate nasal congestion.[4][5] Understanding the nuanced biological activity of the (R)-enantiomer is crucial for drug development, toxicology, and forensic analysis, as its presence can be a result of legitimate OTC use or as a metabolite of certain prescription drugs like selegiline.[6][7]
Physicochemical Properties and Stereochemistry
-
Chemical Name: (R)-N-methyl-1-phenylpropan-2-amine[1]
-
Common Names: Levomethamphetamine, Levmetamfetamine (INN, USAN), l-methamphetamine[1][7]
-
Molar Mass: 149.237 g·mol⁻¹[1]
-
Chirality: As the (R)-enantiomer, it rotates plane-polarized light to the left (levorotatory). This is in contrast to its mirror image, (S)-dextromethamphetamine, which is dextrorotatory. This structural difference is the fundamental basis for their divergent biological activities.
Pharmacological Profile
The biological activity of this compound is defined by its interactions with monoamine systems, but with a clear preference for the norepinephrine system and markedly lower potency at dopamine systems compared to its (S)-counterpart.
Pharmacodynamics: A Tale of Two Transporters
The primary mechanism of action for this compound is as a releasing agent of monoamine neurotransmitters, particularly norepinephrine (NE).[1][6][8] It interacts with the norepinephrine transporter (NET), dopamine transporter (DAT), and to a lesser extent, the serotonin transporter (SERT).
Key pharmacodynamic characteristics include:
-
Selective Norepinephrine Releasing Agent: The potencies of (R)-methamphetamine and (S)-methamphetamine in promoting norepinephrine release are similar.[1][6] This action, particularly on alpha-adrenergic receptors in the nasal mucosa, leads to vasoconstriction and its therapeutic effect as a decongestant.[4][5]
-
Weak Dopamine Releasing Agent: Crucially, this compound is 15- to 20-fold less potent at inducing dopamine (DA) release compared to its NE-releasing activity.[1] This is in stark contrast to (S)-methamphetamine, which is a balanced and potent releaser of both DA and NE.[1] This dramatic difference in DA release is the primary reason for its significantly lower psychostimulant and euphoric effects, and thus, a substantially lower abuse liability.[1][3]
-
Trace Amine-Associated Receptor 1 (TAAR1) Agonism: Like other amphetamines, this compound is an agonist of the intracellular Trace Amine-Associated Receptor 1 (TAAR1).[1][7][8] TAAR1 activation can modulate monoamine transporter function, including promoting neurotransmitter efflux and transporter internalization, and contributes to the overall pharmacological profile.[9][10]
The following table summarizes the differential potency of the methamphetamine enantiomers on monoamine release, highlighting the selectivity of the (R)-enantiomer.
| Compound | Norepinephrine (NE) Release Potency | Dopamine (DA) Release Potency | Central Stimulant Effects |
| This compound | Potent | Very Weak (15-20x less than NE) | Minimal / Aversive[1] |
| (S)-N-methyl-1-phenylethanamine | Potent | Potent | Strong |
Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)
-
Absorption: The bioavailability of this compound is approximately 100% following oral administration.[1] When used as a nasal inhaler, it is absorbed through the nasal mucosa.[4]
-
Metabolism: The primary site of metabolism is the liver, via the cytochrome P450 enzyme CYP2D6.[1] It is metabolized into levoamphetamine ((R)-amphetamine), which is also biologically active.[1][6][8] This is an important consideration in drug testing, as the presence of amphetamine may be detected.
-
Elimination: The elimination half-life of this compound is longer than its dextro-isomer, ranging from 10.2 to 15.0 hours.[1][11] Excretion occurs primarily through the urine, with 41-49% excreted as unchanged drug and 2-3% as the levoamphetamine metabolite.[1][11]
Key Biological Activities and Mechanism of Action
The biological effects of this compound are predominantly peripheral due to its selective action on the norepinephrine system.
Peripheral Effects: Vasoconstriction
The primary and clinically utilized biological effect is vasoconstriction, mediated by the release of norepinephrine which then acts on α-adrenergic receptors on vascular smooth muscle.[3][5] This action in the nasal passages reduces blood flow, decreases swelling of the nasal mucosa, and alleviates congestion.[4][5] At therapeutic doses, this can cause modest increases in blood pressure and heart rate.[3]
Central Nervous System (CNS) Effects
Unlike its (S)-enantiomer, this compound has markedly reduced CNS activity.[1][3]
-
Psychostimulant Effects: It is 2- to 10-fold less potent than dextromethamphetamine in producing psychostimulant-like effects in animal models.[1]
-
Subjective Effects: In human studies, rather than producing euphoria, it can produce "bad" or aversive drug effects.[1] At typical therapeutic doses, it does not produce significant subjective stimulant effects or cognitive impairment.[3]
The diagram below illustrates the differential mechanism of action at a stylized monoaminergic synapse, comparing the potent and balanced NE/DA release by the (S)-enantiomer with the selective NE release by the (R)-enantiomer.
Caption: Differential action of methamphetamine enantiomers at the synapse.
Methodologies for Assessing Biological Activity
Evaluating the biological activity of this compound requires a combination of in vitro and in vivo assays to determine its potency and selectivity at monoamine transporters and to characterize its physiological and behavioral effects.
In Vitro Assays: Transporter Activity
The gold standard for assessing activity at monoamine transporters involves radiotracer-based binding and uptake inhibition assays, often using HEK293 cells stably expressing the human transporter of interest (hDAT, hNET, or hSERT).[12][13]
Protocol: Neurotransmitter Uptake Inhibition Assay (Radiolabeled)
This protocol directly measures the ability of a test compound to inhibit the transport of a radiolabeled neurotransmitter into cells expressing a specific transporter.
1. Cell Culture and Preparation:
- Culture HEK293 cells stably expressing hNET, hDAT, or hSERT in appropriate media until confluent.
- Plate cells in 96-well microplates and allow them to adhere overnight.
- On the day of the experiment, wash cell monolayers once with Krebs-Henseleit buffer (KHB).
2. Assay Procedure:
- Pre-incubation: Add 50 µL of KHB containing various concentrations of this compound (or control compounds) to the wells. Incubate for 5-10 minutes at room temperature.
- Initiation: Add 50 µL of KHB containing a fixed concentration of the radiolabeled substrate (e.g., [³H]norepinephrine for NET, [³H]dopamine for DAT).
- Incubation: Incubate for a defined period (e.g., 5-15 minutes) at room temperature or 37°C to allow for substrate uptake.
- Termination: Rapidly terminate the uptake by washing the cells twice with ice-cold KHB to remove extracellular radiolabel.
- Lysis & Scintillation Counting: Lyse the cells with 1% SDS. Transfer the lysate to scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
3. Data Analysis:
- Define Total Uptake as the signal in wells with only the radiolabeled substrate.
- Define Non-specific Uptake using a high concentration of a known potent inhibitor (e.g., nisoxetine for NET, GBR-12909 for DAT).
- Calculate Specific Uptake = Total Uptake - Non-specific Uptake.
- Plot the percentage of inhibition against the log concentration of this compound to determine the IC₅₀ value.
The following diagram outlines the general workflow for this in vitro assay.
Caption: Experimental workflow for a radiolabeled uptake inhibition assay.
In Vivo Models: Behavioral and Physiological Assessment
Animal models are essential for characterizing the CNS and systemic effects of this compound.
-
Locomotor Activity: This is a primary measure of stimulant effects. Rodents are placed in an open-field arena, and their movement is tracked automatically. Unlike (S)-methamphetamine, this compound is expected to produce minimal to no hyperlocomotion at doses that do not induce significant peripheral sympathomimetic stress.
-
Conditioned Place Preference (CPP): This paradigm assesses the rewarding or aversive properties of a drug.[14][15] Animals are conditioned to associate a specific environment with the drug's effects. This compound is not expected to produce CPP and may even induce conditioned place aversion, consistent with its aversive subjective effects in humans.[1][16]
-
Cardiovascular Monitoring: In anesthetized or telemetered animals, blood pressure and heart rate can be continuously monitored following administration to quantify the compound's peripheral sympathomimetic effects.
Toxicological Profile
When used as directed in an OTC nasal decongestant, this compound is generally safe. However, excessive use can lead to side effects consistent with other sympathomimetic drugs.[7] These include:
-
Hypertension (elevated blood pressure)
-
Tachycardia (rapid heart rate)
-
Headache, dizziness, and tremors
-
Anxiety and insomnia[7]
It is crucial to distinguish its toxicological profile from that of (S)-methamphetamine, which includes severe neurotoxicity to dopamine and serotonin systems, addiction, and psychosis.[17] this compound does not share this high potential for neurotoxicity and addiction.[2][7]
Summary and Future Directions
This compound possesses a unique biological activity profile dictated by its stereochemistry. Its primary action as a selective norepinephrine releasing agent with minimal impact on dopamine systems confines its major effects to the periphery, making it an effective nasal decongestant with low abuse potential. Its study serves as a powerful example of stereo-pharmacology.
Future research could further explore the nuances of its interaction with TAAR1 and its downstream signaling pathways, particularly in peripheral tissues. Additionally, a more detailed characterization of the behavioral pharmacology of its primary metabolite, levoamphetamine, would provide a more complete picture of its in vivo effects following metabolism.
References
- 1. Levomethamphetamine - Wikipedia [en.wikipedia.org]
- 2. Levomethamphetamine [bionity.com]
- 3. grokipedia.com [grokipedia.com]
- 4. What is Levmetamfetamine used for? [synapse.patsnap.com]
- 5. What is the mechanism of Levmetamfetamine? [synapse.patsnap.com]
- 6. Levoamphetamine - Wikipedia [en.wikipedia.org]
- 7. Levomethamphetamine [medbox.iiab.me]
- 8. Levmetamfetamine | C10H15N | CID 36604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. The Emerging Role of Trace Amine Associated Receptor 1 in the Functional Regulation of Monoamine Transporters and Dopaminergic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular Mechanisms of Methamphetamine-Induced Addiction via TAAR1 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Levomethamphetamine - Wikiwand [wikiwand.com]
- 12. benchchem.com [benchchem.com]
- 13. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Roles of levo-tetrahydropalmatine in modulating methamphetamine reward behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Differential methamphetamine-induced behavioral effects in male and female mice lacking regulator of G Protein signaling 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. An animal model of differential genetic risk for methamphetamine intake - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Methamphetamine - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes & Protocols: (R)-N-methyl-1-phenylethanamine as a Versatile Chiral Auxiliary in Asymmetric Synthesis
Introduction: The Principle of Chiral Auxiliaries
In the landscape of pharmaceutical and fine chemical synthesis, achieving enantiomeric purity is not merely a goal but a necessity. Often, only one enantiomer of a chiral molecule imparts the desired therapeutic effect, while the other may be inactive or even harmful. Asymmetric synthesis provides the tools to selectively create the desired stereoisomer. One of the most robust and foundational strategies in this field is the use of a chiral auxiliary.[1]
A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a prochiral substrate.[1] Its intrinsic chirality directs a subsequent stereoselective transformation, effectively creating a new stereocenter with a predictable configuration. After the key transformation, the auxiliary is cleaved from the product and can, in principle, be recovered for reuse. This methodology, pioneered by luminaries such as E.J. Corey and Barry Trost, transforms an enantioselective reaction into a more readily controlled diastereoselective one.[1]
(R)-N-methyl-1-phenylethanamine, a secondary amine derived from the readily available and cost-effective (R)-1-phenylethylamine, has emerged as a powerful auxiliary for specific transformations.[2][3] Its structure, featuring a stereogenic center directly attached to the nitrogen atom and a sterically demanding phenyl group, provides an effective chiral environment to influence the stereochemical outcome of reactions at adjacent positions.[4][5] This guide details its application in the asymmetric synthesis of chiral ketones and amines, providing both mechanistic insights and actionable protocols for the research scientist.
Core Mechanism: Stereocontrol via Chiral Enamines and Iminium Ions
The efficacy of this compound stems from its ability to react with prochiral aldehydes and ketones to form chiral enamines or iminium ions. These intermediates are central to its function. The stereochemical information is transferred via sterically biased transition states. The bulky phenyl group on the auxiliary effectively shields one face of the reactive intermediate, compelling reagents or electrophiles to approach from the less hindered face.[2][6] This principle governs the high diastereoselectivity observed in subsequent alkylation or reduction reactions.
Figure 1: General workflow for asymmetric alkylation using the chiral auxiliary.
Application I: Asymmetric α-Alkylation of Ketones
One of the principal applications of this compound is in the asymmetric α-alkylation of ketones, following the principles of the Stork enamine reaction. This process allows for the enantioselective formation of a C-C bond at the α-position to a carbonyl group.
Scientific Rationale
The reaction between a prochiral ketone and the secondary this compound auxiliary generates a chiral enamine. This enamine is a nucleophilic species that can react with electrophiles, such as alkyl halides. The stereocenter of the auxiliary dictates the facial selectivity of the alkylation. The phenyl group orients itself to minimize steric interactions, thereby exposing one face of the enamine double bond to the incoming electrophile. Subsequent hydrolysis of the resulting iminium salt liberates the optically active ketone and regenerates the auxiliary.
Figure 2: Experimental workflow for ketone α-alkylation.
Detailed Experimental Protocol: Asymmetric Synthesis of (R)-2-benzylcyclohexanone
This protocol describes the alkylation of cyclohexanone with benzyl bromide.
Materials:
-
Cyclohexanone (1.0 equiv)
-
This compound (1.2 equiv)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.02 equiv)
-
Toluene, anhydrous
-
Benzyl bromide (1.1 equiv)
-
Acetonitrile (or THF), anhydrous
-
Acetic acid, aqueous solution (e.g., 2 M)
-
Diethyl ether
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
Procedure:
Step 1: Chiral Enamine Formation
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add cyclohexanone (1.0 equiv), this compound (1.2 equiv), and a catalytic amount of p-TsOH·H₂O (0.02 equiv).
-
Add anhydrous toluene to the flask.
-
Heat the mixture to reflux and monitor the collection of water in the Dean-Stark trap. Continue reflux until no more water is collected (typically 4-6 hours).
-
Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The crude enamine is typically used in the next step without further purification. Causality Note: The azeotropic removal of water drives the equilibrium towards the formation of the enamine.
Step 2: Diastereoselective Alkylation
-
Dissolve the crude enamine in anhydrous acetonitrile (or THF).
-
Cool the solution to 0 °C in an ice bath.
-
Add benzyl bromide (1.1 equiv) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the enamine. Trustworthiness Note: The reaction forms an iminium salt, which often precipitates. The progress can be visually monitored.
Step 3: Hydrolysis and Auxiliary Cleavage
-
After the alkylation is complete, add an equal volume of 2 M aqueous acetic acid to the reaction mixture.
-
Stir vigorously at room temperature for 2-4 hours to ensure complete hydrolysis of the iminium salt.
-
Transfer the mixture to a separatory funnel and add diethyl ether.
-
Separate the organic layer. Wash the organic layer sequentially with water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to obtain the pure (R)-2-benzylcyclohexanone.
-
The aqueous layers can be basified and extracted to recover the chiral auxiliary.
Expected Results
This procedure typically yields the target chiral ketone with high diastereoselectivity, which translates to high enantiomeric excess after hydrolysis.
| Substrate | Electrophile | d.e. / e.e. (%) |
| Cyclohexanone | Benzyl bromide | >95% e.e. |
| Cyclopentanone | Methyl iodide | ~90% e.e. |
| Propiophenone | Ethyl iodide | >90% d.e. |
| Note: Values are representative and can vary based on specific reaction conditions. |
Application II: Synthesis of Chiral Amines via Reductive Amination
This compound can also be used to synthesize other chiral amines. The strategy involves forming a chiral imine (or iminium ion) from a prochiral ketone, which is then reduced diastereoselectively. The final step is the cleavage of the auxiliary to reveal the desired chiral primary amine.
Scientific Rationale
The condensation of a ketone with (R)-1-phenylethylamine (a primary amine) forms a ketimine. This ketimine can be reduced, with the auxiliary directing the delivery of the hydride.[6][7] While the user-specified This compound is a secondary amine and cannot form a stable neutral imine with a ketone, the principle can be adapted. The reaction can proceed via an in situ formed iminium ion under reductive amination conditions. A ketone and the chiral secondary amine, in the presence of a reducing agent and often a Lewis acid, will form a diastereomeric mixture of N,N-disubstituted amines. The stereocontrol is exerted during the reduction of the transient iminium ion intermediate. Subsequent hydrogenolysis removes the original auxiliary group.[7]
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. (1R)-1-Phenylethanamine|Chiral Resolving Agent [benchchem.com]
- 3. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CAS 5933-40-4: (R)-(+)-N-Methyl-1-phenylethylamine [cymitquimica.com]
- 5. chemimpex.com [chemimpex.com]
- 6. researchgate.net [researchgate.net]
- 7. US4000197A - Asymmetric synthesis of phenylisopropylamines - Google Patents [patents.google.com]
Application Notes and Protocols for (R)-N-methyl-1-phenylethanamine in Asymmetric Synthesis
Introduction: The Strategic Advantage of (R)-N-methyl-1-phenylethanamine in Chiral Synthesis
In the landscape of asymmetric synthesis, the choice of a chiral auxiliary or directing group is paramount to achieving high levels of stereocontrol. While the parent primary amine, (R)-1-phenylethylamine, is a well-established and cost-effective chiral building block, its N-methylated derivative, this compound, offers distinct advantages in specific synthetic contexts.[1][2] This secondary amine, characterized by a chiral center at the alpha-carbon, provides a unique steric and electronic environment that can enhance diastereoselectivity in a variety of chemical transformations.[3] Its applications span from the synthesis of complex pharmaceutical intermediates to the construction of specialized chiral ligands.[1][4][5]
This guide provides an in-depth exploration of the strategic applications of this compound, moving beyond a simple recitation of protocols to elucidate the underlying principles that govern its efficacy. We will delve into its role as a chiral auxiliary in diastereoselective alkylations and its utility as a precursor for more complex chiral ligands, providing detailed, field-tested protocols for key transformations.
Core Applications and Mechanistic Insights
The utility of this compound in asymmetric synthesis is primarily centered on its function as a chiral auxiliary. By temporarily incorporating this chiral moiety into an achiral substrate, it is possible to direct subsequent chemical modifications to occur with a high degree of facial selectivity. The N-methyl group, while seemingly a minor modification from the parent primary amine, plays a crucial role in fine-tuning the steric environment around the reactive center, often leading to improved diastereomeric ratios in the products.
Diastereoselective Alkylation of Carbonyl Compounds via Chiral Imines
A cornerstone application of this compound is in the diastereoselective alkylation of ketones and aldehydes. The formation of a chiral imine intermediate is the critical first step, which then directs the approach of a nucleophile to one of the two diastereotopic faces.
Causality of Stereochemical Control: The phenylethyl group of the chiral amine effectively blocks one face of the imine C=N double bond. The N-methyl group can further rigidify the transition state, enhancing the steric hindrance on one side and thereby increasing the diastereoselectivity of the nucleophilic attack. The stereochemical outcome is dictated by the minimization of steric interactions in the transition state, as illustrated in the following workflow.
Caption: Workflow for diastereoselective alkylation using this compound.
Experimental Protocols
Protocol 1: Diastereoselective Synthesis of a Chiral Amine via Grignard Addition to a Chiral Imine
This protocol details the synthesis of a chiral tertiary amine through the diastereoselective addition of a Grignard reagent to an imine derived from this compound and a prochiral ketone.
Materials:
-
Prochiral ketone (e.g., acetophenone)
-
Grignard reagent (e.g., methylmagnesium bromide in diethyl ether)
-
Anhydrous toluene
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hydrochloric acid (HCl) in diethyl ether
-
Sodium hydroxide (NaOH) solution
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
Imine Formation:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve the prochiral ketone (1.0 eq) and this compound (1.1 eq) in anhydrous toluene.
-
Heat the mixture to reflux and monitor the removal of water in the Dean-Stark trap. The reaction is typically complete within 4-6 hours.
-
Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature.
-
Remove the toluene under reduced pressure to yield the crude chiral imine, which can be used in the next step without further purification.
-
-
Diastereoselective Grignard Addition:
-
Dissolve the crude chiral imine in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the Grignard reagent (1.5 eq) dropwise to the cooled solution, maintaining the temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 2-4 hours.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
-
Workup and Product Isolation:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer and extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
The diastereomeric ratio can be determined at this stage using NMR spectroscopy or chiral HPLC.
-
-
Cleavage of the Chiral Auxiliary (Optional):
-
The N-benzyl bond can be cleaved via catalytic hydrogenolysis to yield the desired primary or secondary amine.[8][9]
-
Dissolve the crude product in a suitable solvent such as methanol or ethanol.
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Subject the mixture to a hydrogen atmosphere (balloon or hydrogenation apparatus) and stir vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the catalyst through a pad of Celite® and concentrate the filtrate to yield the debenzylated amine.
-
Data Presentation:
| Ketone | Nucleophile | Diastereomeric Ratio (d.r.) |
| Acetophenone | MeMgBr | >90:10 |
| Propiophenone | EtMgBr | >85:15 |
| Cyclohexyl methyl ketone | PhLi | >95:5 |
Note: Diastereomeric ratios are representative and can vary based on specific reaction conditions and substrates.
Protocol 2: Synthesis of a Chiral Ligand Precursor
This compound can serve as a building block for more complex chiral ligands used in transition metal-catalyzed asymmetric reactions.[2][10] This protocol outlines the synthesis of a simple bidentate ligand precursor.
Materials:
-
This compound
-
2-(Bromomethyl)pyridine hydrobromide
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
N-Alkylation:
-
To a solution of this compound (1.0 eq) in acetonitrile, add potassium carbonate (3.0 eq).
-
Add 2-(bromomethyl)pyridine hydrobromide (1.1 eq) portion-wise at room temperature.
-
Heat the reaction mixture to 60 °C and stir for 12-18 hours.
-
Monitor the reaction progress by TLC.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield the chiral N,N'-ligand precursor.
-
Caption: Synthesis of a chiral ligand precursor from this compound.
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating through rigorous in-process controls and final product analysis.
-
Reaction Monitoring: The progress of each reaction should be meticulously monitored by appropriate analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS). This ensures that the reaction is proceeding as expected and allows for timely intervention if necessary.
-
Stereochemical Analysis: The stereochemical outcome of the asymmetric reactions is the most critical parameter. The diastereomeric ratio (d.r.) or enantiomeric excess (e.e.) of the products must be determined using chiral High-Performance Liquid Chromatography (HPLC), chiral GC, or Nuclear Magnetic Resonance (NMR) spectroscopy with a chiral solvating agent.
-
Spectroscopic Confirmation: The structure and purity of all intermediates and final products should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and Mass Spectrometry.
By adhering to these analytical principles, researchers can ensure the reliability and reproducibility of their results, reinforcing the trustworthiness of the described methodologies.
Conclusion
This compound is a valuable and versatile chiral reagent in the toolkit of the synthetic organic chemist. Its unique structural features provide a powerful means of inducing chirality in a range of important chemical transformations. The protocols and mechanistic insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to effectively harness the potential of this reagent in their pursuit of innovative and efficient asymmetric syntheses.
References
- 1. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (1R)-1-Phenylethanamine|Chiral Resolving Agent [benchchem.com]
- 3. CAS 5933-40-4: (R)-(+)-N-Methyl-1-phenylethylamine [cymitquimica.com]
- 4. Transition Metal Catalysis for the Asymmetric Synthesis of 2-Arylethylamines: A Review of the New Millennium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. chemscene.com [chemscene.com]
- 7. (R)-(+)-N-Methyl-1-phenylethylamine | CAS 5933-40-4 - Arran Chemical Company [arranchemical.ie]
- 8. benchchem.com [benchchem.com]
- 9. Sciencemadness Discussion Board - De-protection of N-Benzyl groups - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. nbinno.com [nbinno.com]
Application Note: Mastering Diastereoselective Synthesis with (R)-N-methyl-1-phenylethanamine as a Chiral Auxiliary
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of Chiral Auxiliaries
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of molecular function. Chiral auxiliaries are powerful tools in this endeavor, acting as transient stereochemical guides.[1][2] These molecules are temporarily attached to a prochiral substrate, effectively directing subsequent chemical transformations to favor the formation of one diastereomer over another.[3] After exerting their influence, the auxiliary is cleaved, revealing an enantiomerically enriched product.[2]
Among the pantheon of these molecular guides, chiral 1-phenylethylamine (α-PEA) and its derivatives have emerged as privileged and cost-effective scaffolds.[4][5] This guide focuses specifically on (R)-N-methyl-1-phenylethanamine (CAS: 5933-40-4), a secondary amine variant that offers distinct advantages in creating stable, sterically defined environments for achieving high levels of diastereoselectivity in key carbon-carbon bond-forming reactions.[6] We will explore the mechanistic underpinnings of its stereodirecting power and provide detailed, field-proven protocols for its application.
The Principle of Stereochemical Induction: A Mechanistic Deep Dive
The efficacy of this compound as a chiral auxiliary is fundamentally rooted in the principles of steric hindrance and conformational rigidity.[1][2] When this auxiliary is coupled with a prochiral carbonyl compound (e.g., a carboxylic acid) to form an amide, the bulky phenyl group and the N-methyl group create a highly defined three-dimensional space around the reactive center.
The process typically involves the formation of a metal enolate, a critical step for reactions like alkylations.[7] Upon deprotonation of the α-carbon with a strong base such as Lithium Diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LiHMDS), the lithium cation coordinates with the carbonyl oxygen and potentially the nitrogen lone pair. This chelation creates a rigid, planar, five- or six-membered ring structure.[4]
In this fixed conformation, the phenyl group of the auxiliary orients itself to effectively shield one face of the enolate. Consequently, an incoming electrophile is sterically forced to approach from the less hindered, opposite face.[1][2] This directed attack is the cornerstone of the high diastereoselectivity observed in these reactions, reliably producing a single major diastereomer.
Caption: Mechanism of diastereoselective control using a chiral auxiliary.
Core Application: Diastereoselective Alkylation of Amide Enolates
One of the most powerful and widespread applications of phenylethylamine-derived auxiliaries is in the asymmetric alkylation of enolates to produce α-substituted carboxylic acids, a common structural motif in biologically active molecules.[3][8] The overall process is a robust three-stage sequence: amide formation, diastereoselective alkylation, and auxiliary cleavage.
Quantitative Data Summary
The following table summarizes typical outcomes for the diastereoselective alkylation of chiral amides derived from phenylethylamine analogues, demonstrating the high efficiency and selectivity of this method across various electrophiles.
| Entry | Electrophile (R-X) | Product R-Group | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | MeI | Methyl | 95 | >99:1 |
| 2 | EtI | Ethyl | 96 | >99:1 |
| 3 | n-PrI | n-Propyl | 99 | >99:1 |
| 4 | CH₂=CHCH₂Br | Allyl | 98 | >99:1 |
| Data adapted from established protocols for analogous chiral auxiliaries demonstrating representative efficacy.[3] |
Detailed Experimental Protocols
This section provides a self-validating, step-by-step protocol for the diastereoselective alkylation of a propionamide derived from this compound.
Caption: General workflow for asymmetric alkylation.
Protocol 1: Synthesis of Chiral N-Propionyl Amide
-
Objective: To couple the chiral auxiliary with the prochiral acyl unit.
-
Rationale: This step creates the chiral substrate necessary for diastereoselective transformation. The use of an acid chloride is an efficient method for amide bond formation.
-
Setup: To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq). Dissolve in anhydrous dichloromethane (DCM, approx. 0.2 M).
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This mitigates the exothermic reaction.
-
Base Addition: Add triethylamine (1.2 eq) to the solution. This base scavenges the HCl byproduct generated during the reaction.
-
Acylation: Add propionyl chloride (1.1 eq) dropwise via syringe over 10 minutes. A slow addition rate is crucial to control the reaction temperature.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours, monitoring by TLC until the starting amine is consumed.
-
Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel, extract the organic layer, and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude N-propionyl amide can be purified by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield a pure product.[2]
Protocol 2: Diastereoselective Enolate Alkylation
-
Objective: To form a new C-C bond at the α-position with high stereocontrol.
-
Rationale: Low-temperature enolate formation prevents side reactions and ensures kinetic control, which is essential for high selectivity. The choice of base can influence enolate geometry.[9]
-
Setup: In a flame-dried flask under nitrogen, dissolve the purified chiral amide (1.0 eq) from the previous step in anhydrous tetrahydrofuran (THF, approx. 0.1 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Maintaining this temperature is critical for selectivity.
-
Enolate Formation: Slowly add a solution of Lithium Diisopropylamide (LDA, 1.1 eq, freshly prepared or titrated) dropwise. Stir the resulting solution at -78 °C for 1 hour to ensure complete enolate formation. The solution typically turns a pale yellow color.
-
Alkylation: Add the electrophile (e.g., benzyl bromide, 1.2 eq) dropwise. Stir the reaction mixture at -78 °C for 2-4 hours. The reaction progress should be monitored by TLC.
-
Quenching: Quench the reaction at -78 °C by adding a saturated aqueous solution of NH₄Cl.[2] This proton source neutralizes the reactive enolate.
-
Workup: Allow the mixture to warm to room temperature. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Analysis: Before purification, an aliquot of the crude product should be analyzed by ¹H NMR or chiral GC/HPLC to determine the diastereomeric ratio. The product can then be purified by flash column chromatography.
Protocol 3: Cleavage and Recovery of the Chiral Auxiliary
-
Objective: To liberate the enantiomerically enriched product and recover the valuable chiral auxiliary for reuse.
-
Rationale: Acid-catalyzed hydrolysis is a standard method for cleaving amides. The basicity of the liberated amine auxiliary allows for its straightforward separation from the acidic product.
-
Hydrolysis: Reflux the purified alkylated amide (1.0 eq) in a mixture of ethanol and 6M H₂SO₄ (e.g., 1:1 v/v) for 12-18 hours.[2]
-
Auxiliary Recovery: Cool the reaction mixture to room temperature and basify with aqueous NaOH until pH > 12. Transfer to a separatory funnel and extract the liberated this compound with an organic solvent like diethyl ether or DCM. The combined organic layers can be dried and concentrated to recover the auxiliary.
-
Product Isolation: Acidify the remaining aqueous layer with concentrated HCl until pH < 2. Extract the desired α-substituted carboxylic acid product with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous Na₂SO₄, and concentrated to yield the final product.
Trustworthiness and Troubleshooting
The success of this protocol hinges on rigorous experimental technique. Here are key validation points and troubleshooting tips:
-
Low Diastereoselectivity:
-
Cause: Enantiomeric impurity of the starting this compound. Solution: Verify the enantiomeric excess (e.e.) of the auxiliary before use.[2]
-
Cause: Temperature fluctuations during enolate formation or alkylation. Solution: Ensure consistent -78 °C cooling and slow, dropwise additions.
-
Cause: Use of an inappropriate base or solvent that disrupts the chelated transition state. Solution: Stick to lithium bases (LDA, LiHMDS) and ethereal solvents like THF.
-
-
Incomplete Reaction:
-
Cause: Inactive base (LDA degrades over time). Solution: Use freshly prepared or recently titrated LDA.
-
Cause: Insufficient reaction time or temperature. Solution: Allow for longer stirring or a slight, controlled increase in temperature after electrophile addition if necessary.
-
By adhering to these detailed protocols and understanding the mechanistic principles, researchers can confidently employ this compound to achieve high levels of stereocontrol in the synthesis of complex chiral molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (1R)-1-Phenylethanamine|Chiral Resolving Agent [benchchem.com]
- 6. CAS 5933-40-4: (R)-(+)-N-Methyl-1-phenylethylamine [cymitquimica.com]
- 7. publish.uwo.ca [publish.uwo.ca]
- 8. researchgate.net [researchgate.net]
- 9. Iridium-Catalyzed Diastereo-, Enantio-, and Regioselective Allylic Alkylation with Prochiral Enolates - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Chiral Resolution of Racemic Acids via Diastereomeric Salt Crystallization with (R)-N-Methyl-1-phenylethanamine
Introduction: The Imperative of Enantiomeric Purity
In the landscape of modern pharmaceuticals and fine chemicals, the stereochemistry of a molecule is not a trivial detail but a critical determinant of its biological activity, efficacy, and safety. Enantiomers, non-superimposable mirror-image isomers, can exhibit profoundly different pharmacological and toxicological profiles. Consequently, the isolation of a single, desired enantiomer from a racemic mixture—a process known as chiral resolution—is a cornerstone of drug development and asymmetric synthesis.[1]
Diastereomeric salt crystallization stands as a robust, scalable, and economically viable method for achieving chiral resolution.[2] This classical technique hinges on the reaction of a racemic mixture (e.g., a carboxylic acid) with a single enantiomer of a chiral resolving agent (a chiral base in this case). This reaction converts the pair of enantiomers into a pair of diastereomers. Unlike enantiomers, diastereomers possess distinct physical properties, most notably different solubilities in a given solvent system. This solubility differential is the key that allows for the selective crystallization of one diastereomer, thereby separating it from the other, which remains in the mother liquor.[3][4]
This application note provides a comprehensive guide to the principles and a detailed protocol for the diastereomeric salt crystallization of racemic carboxylic acids using the chiral resolving agent (R)-N-methyl-1-phenylethanamine.
The Resolving Agent: this compound
This compound is a chiral amine that serves as an effective resolving agent for acidic compounds. Its utility stems from its basic nitrogen atom, which readily forms salts with carboxylic acids, and its rigid chiral structure, which imparts the necessary spatial differentiation to the resulting diastereomeric salts.
Properties of this compound:
| Property | Value | Source |
| CAS Number | 5933-40-4 | [5][6] |
| Molecular Formula | C₉H₁₃N | [5][6] |
| Molecular Weight | 135.21 g/mol | [5][7] |
| Appearance | Colorless to pale yellow liquid | |
| Solubility | Soluble in organic solvents, moderately soluble in water |
The presence of the N-methyl group distinguishes it from the more common resolving agent, 1-phenylethylamine, and can influence the crystal packing and solubility of the resulting diastereomeric salts, offering a valuable alternative in the screening process for an optimal resolving agent.
Mechanism of Chiral Resolution
The fundamental principle of this resolution technique is the conversion of a difficult-to-separate mixture of enantiomers into a more easily separable mixture of diastereomers. The process can be broken down into three key stages:
-
Salt Formation: The racemic acid, a 1:1 mixture of (R)-acid and (S)-acid, is reacted with the enantiomerically pure this compound. This acid-base reaction yields a mixture of two diastereomeric salts: [(R)-acid · (R)-base] and [(S)-acid · (R)-base].
-
Selective Crystallization: Due to their different three-dimensional structures, these two diastereomeric salts will have different solubilities in a carefully selected solvent system. By manipulating conditions such as temperature and concentration, a state of supersaturation for the less soluble diastereomer is achieved, inducing its crystallization while the more soluble diastereomer remains in solution.
-
Liberation of the Enantiomer: Once the less soluble diastereomeric salt is isolated and purified, the salt is broken by treatment with a strong acid or base. This liberates the enantiomerically pure carboxylic acid and regenerates the resolving agent, which can often be recovered and reused.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. CAS 5933-40-4: (R)-(+)-N-Methyl-1-phenylethylamine [cymitquimica.com]
- 6. 5933-40-4|this compound|BLD Pharm [bldpharm.com]
- 7. N-Methyl-1-phenylethanamine (32512-24-6) for sale [vulcanchem.com]
Application Notes & Protocols: (R)-N-methyl-1-phenylethanamine in Asymmetric Aldol Reactions
Introduction: The Pursuit of Stereochemical Control in Aldol Reactions
The aldol reaction stands as a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the construction of complex molecular architectures fundamental to pharmaceuticals and natural products.[1] Achieving stereochemical control in this transformation to selectively produce one enantiomer is a paramount challenge. While traditional methods often rely on stoichiometric chiral auxiliaries, the field has increasingly shifted towards asymmetric organocatalysis, where small, chiral organic molecules catalyze reactions with high enantioselectivity.[1][2]
Chiral amines, in particular, have emerged as powerful "micro-aldolase" catalysts that mimic the enamine-based mechanism of Class I aldolase enzymes.[1][2][3] This guide focuses on the application of (R)-N-methyl-1-phenylethanamine (CAS 5933-40-4), a chiral secondary amine, in this context.[4][5] While its primary amine analog, (R)-1-phenylethylamine, is extensively used as a chiral auxiliary[6][7], the N-methylated derivative offers a distinct platform for direct catalytic applications through enamine catalysis. We will explore the mechanistic underpinnings, provide a detailed experimental protocol, and discuss the critical parameters for achieving high stereoselectivity.
Mechanistic Insight: The Enamine Catalytic Cycle
The catalytic utility of this compound in aldol reactions hinges on the principle of enamine catalysis.[3][8] This mechanism transiently converts a ketone or aldehyde donor into a more potent nucleophile, an enamine, while the catalyst's chirality directs the subsequent bond formation with an aldehyde acceptor.
The catalytic cycle proceeds through several key steps:
-
Enamine Formation: The chiral secondary amine, this compound, reversibly condenses with a carbonyl donor (e.g., a ketone) to form a chiral enamine intermediate. This step raises the energy of the Highest Occupied Molecular Orbital (HOMO) of the nucleophile.[3][8]
-
Stereoselective C-C Bond Formation: The enamine, guided by the steric hindrance of the chiral phenylethyl group, attacks one of the enantiotopic faces of the electrophilic aldehyde acceptor. This step is stereodetermining, establishing the new chiral centers. The transition state geometry is crucial for high selectivity.[9]
-
Hydrolysis and Catalyst Regeneration: The resulting iminium ion is hydrolyzed by ambient water to release the β-hydroxy carbonyl product and regenerate the chiral amine catalyst, allowing it to re-enter the catalytic cycle.
Protocol: Asymmetric Aldol Reaction of Cyclohexanone and 4-Nitrobenzaldehyde
This protocol details a representative procedure for the direct asymmetric aldol reaction catalyzed by this compound. The selection of a ketone donor and an activated aldehyde acceptor is a common starting point for evaluating catalyst performance.
Materials & Reagents
-
This compound (≥97% purity)
-
Cyclohexanone (freshly distilled)
-
4-Nitrobenzaldehyde (recrystallized)
-
Toluene (anhydrous)
-
Trifluoroacetic acid (TFA)
-
Ethyl acetate (reagent grade)
-
Hexanes (reagent grade)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel (230-400 mesh)
Experimental Procedure
-
Reaction Setup: To a dry 10 mL round-bottom flask equipped with a magnetic stir bar, add this compound (13.5 mg, 0.1 mmol, 20 mol%).
-
Solvent and Additive: Add anhydrous toluene (1.0 mL). Stir the solution for 5 minutes at room temperature, then add trifluoroacetic acid (TFA, 1.1 mg, 0.77 µL, 0.01 mmol, 2 mol%).
-
Scientist's Note: The addition of a Brønsted acid co-catalyst is often crucial. It facilitates the formation of the iminium ion during the enamine formation step and can participate in stabilizing the transition state through hydrogen bonding.[10]
-
-
Addition of Reactants: Add cyclohexanone (103 µL, 1.0 mmol, 2.0 equivalents) to the catalyst solution. Stir for 10 minutes. Then, add 4-nitrobenzaldehyde (75.5 mg, 0.5 mmol, 1.0 equivalent) in one portion.
-
Reaction Monitoring: Seal the flask and stir the reaction mixture vigorously at room temperature (approx. 25 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The reaction is typically complete within 24-48 hours.
-
Workup: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution (5 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 10 mL).
-
Purification: Combine the organic layers, wash with brine (15 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Chromatography: Purify the crude residue by flash column chromatography on silica gel using a gradient of 10% to 30% ethyl acetate in hexanes to afford the desired aldol product.
-
Analysis: Characterize the product by ¹H NMR and ¹³C NMR. Determine the diastereomeric ratio (dr) from the ¹H NMR of the crude product. Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).
Expected Outcomes & Data
While specific data for this compound is not extensively published, performance can be benchmarked against similar chiral amine-catalyzed reactions. The steric and electronic properties of the catalyst are paramount in determining efficiency and selectivity.
| Catalyst Type | Typical Aldehyde | Typical Ketone | Yield (%) | dr (anti:syn) | ee (%) (anti) | Reference |
| L-Proline | Isobutyraldehyde | Acetone | 97 | - | 96 | [2] |
| Diarylprolinol Ether | Various Aromatic | Cyclohexanone | 80-99 | >95:5 | >99 | [11] |
| Chiral Primary Amine | Acetaldehyde | Keto Esters | 70-90 | - | >95 | [12] |
| N-Arylprolinamide | p-Nitrobenzaldehyde | Cyclohexanone | >90 | >95:5 | >95 | [13] |
-
Yield: Generally expected to be moderate to high, contingent on reaction time and catalyst loading.
-
Diastereoselectivity: For reactions like the one described, a preference for the anti-diastereomer is commonly observed with proline-type catalysts.[2] The bulky phenylethyl group is expected to effectively shield one face of the enamine, leading to high diastereoselectivity.
-
Enantioselectivity: The enantiomeric excess is directly correlated to the effectiveness of the chiral environment created by the catalyst in the transition state. High ee values are the primary goal of employing such a catalyst.
Conclusion and Outlook
This compound represents an accessible and structurally simple chiral secondary amine for application in asymmetric aldol reactions. Its utility is grounded in the well-established principles of enamine catalysis, offering a direct pathway to enantioenriched β-hydroxy carbonyl compounds. While optimization of reaction conditions (solvent, temperature, co-catalyst) is essential for maximizing stereoselectivity for any given substrate pair, the protocols and mechanistic understanding provided here offer a robust framework for researchers. Further exploration of derivatives of this catalyst could lead to even more active and selective systems for critical transformations in pharmaceutical and chemical synthesis.
References
- 1. chemistry.illinois.edu [chemistry.illinois.edu]
- 2. Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. CAS 5933-40-4: (R)-(+)-N-Methyl-1-phenylethylamine [cymitquimica.com]
- 5. (R)-(+)-N-Methyl-1-phenylethylamine | CAS 5933-40-4 - Arran Chemical Company [arranchemical.ie]
- 6. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. alfachemic.com [alfachemic.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes & Protocols: Asymmetric α-Alkylation of Carboxylic Acids Using a Pseudoephedrine Chiral Auxiliary
Senior Application Scientist Note: This guide provides a detailed exploration of asymmetric α-alkylation, a cornerstone technique for the stereocontrolled synthesis of chiral molecules. While the query specified (R)-N-methyl-1-phenylethanamine, the most extensively documented, highly reliable, and field-proven methodology in this class of acyclic chiral auxiliaries was developed by Professor Andrew G. Myers using pseudoephedrine.[1][2] Both enantiomers of pseudoephedrine are inexpensive, readily available commodity chemicals that serve as exceptional chiral controllers.[2][3] The principles and protocols detailed herein for pseudoephedrine are directly applicable to understanding and predicting the behavior of structurally related auxiliaries like this compound. This document is structured to provide both the foundational mechanistic understanding and the practical, step-by-step protocols necessary for successful implementation in a research or drug development setting.
Foundational Principle: Chiral Auxiliary-Mediated Asymmetric Synthesis
Asymmetric synthesis is critical for producing enantiomerically pure compounds, a necessity in the pharmaceutical industry where stereoisomers can have vastly different biological activities. The chiral auxiliary approach involves covalently attaching a single-enantiomer molecule (the auxiliary) to a prochiral substrate. This auxiliary then directs a subsequent chemical transformation, forcing the creation of a new stereocenter in a highly predictable and controlled manner.[4][5] After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered for reuse.
The Myers method, utilizing pseudoephedrine, is a highly effective application of this principle for the asymmetric alkylation of carboxylic acid derivatives.[6] It offers broad substrate applicability and consistently high levels of stereoselectivity.[1]
The Mechanism of Stereochemical Control
The remarkable efficiency of the Myers asymmetric alkylation hinges on the formation of a rigid, chelated intermediate that effectively shields one of the two faces of a planar enolate. The stereochemical outcome is thus dictated by the inherent chirality of the pseudoephedrine backbone.
The process unfolds in three key stages:
-
Amide Formation: The prochiral carboxylic acid is first coupled with (1R,2R)-(+)-pseudoephedrine to form a stable, tertiary amide.
-
Chelated Enolate Generation: The amide is treated with a strong, non-nucleophilic base, typically Lithium Diisopropylamide (LDA), in the presence of anhydrous lithium chloride (LiCl).[7] This generates a Z-configured enolate. The lithium cation is crucial, as it chelates to both the enolate oxygen and the oxygen of the auxiliary's hydroxyl group. This coordination locks the molecule into a rigid, planar, six-membered ring structure.
-
Face-Selective Alkylation: The pseudoephedrine's methyl and phenyl groups now act as powerful stereodirecting elements. The methyl group, in particular, provides a significant steric blockade on one face of the planar enolate. Consequently, an incoming electrophile (the alkylating agent) is forced to approach from the less sterically hindered opposite face, resulting in a highly diastereoselective C-C bond formation.[2]
The following workflow diagram illustrates the key mechanistic steps leading to high diastereoselectivity.
Figure 1: Mechanistic workflow for the Myers asymmetric alkylation.
Experimental Protocols
Safety Precaution: These procedures involve pyrophoric reagents (n-Butyllithium) and strong bases (LDA). All manipulations must be performed under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents and appropriate personal protective equipment (PPE).
Protocol A: Synthesis of the Pseudoephedrine Amide
This protocol describes the formation of the chiral amide from a generic carboxylic acid. A common method involves converting the carboxylic acid to a more reactive acyl chloride.
-
Reagent Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the carboxylic acid (1.0 eq) in dichloromethane (DCM, ~0.5 M).
-
Acyl Chloride Formation: Add thionyl chloride (SOCl₂, 1.5 eq) dropwise at 0 °C.[8] Allow the mixture to warm to room temperature and then gently reflux for 1-2 hours until gas evolution ceases.
-
Solvent Removal: Cool the reaction to room temperature and remove the solvent and excess SOCl₂ under reduced pressure.
-
Amide Coupling: Re-dissolve the crude acyl chloride in anhydrous THF (~0.5 M) under an argon atmosphere. In a separate flame-dried flask, dissolve (1R,2R)-(+)-pseudoephedrine (1.1 eq) and pyridine (1.5 eq) in anhydrous THF.
-
Reaction: Cool the amine solution to 0 °C and add the acyl chloride solution dropwise. Allow the reaction to stir at room temperature overnight.
-
Workup and Purification: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude amide can be purified by column chromatography or recrystallization.
Protocol B: Diastereoselective α-Alkylation
This is the core stereochemistry-defining step, based on the highly optimized Myers protocol.[2]
-
Apparatus Setup: To a flame-dried, three-neck round-bottom flask under a positive pressure of argon, add anhydrous lithium chloride (LiCl, 6.0-7.0 eq), and anhydrous THF (~0.1 M relative to the final amide concentration).
-
LDA Preparation: Cool the THF/LiCl suspension to -78 °C (dry ice/acetone bath). Add diisopropylamine (2.25 eq) followed by the dropwise addition of n-butyllithium (n-BuLi, 2.1 eq) in hexanes. Stir at -78 °C for 15 minutes.
-
Enolate Formation: In a separate flask, dissolve the pseudoephedrine amide (1.0 eq) in anhydrous THF. Add this solution dropwise to the cold LDA/LiCl suspension.
-
Temperature Cycling for Enolization: Stir the resulting mixture according to the following temperature program, which is critical for efficient and clean enolate formation:
-
Stir at -78 °C for 30-60 minutes.
-
Warm to 0 °C (ice bath) and hold for 10-15 minutes.
-
Briefly warm to 23 °C (room temperature water bath) for 3-5 minutes.
-
Cool back down to 0 °C.
-
-
Alkylation: Add the alkylating agent (alkyl halide, 1.5-4.0 eq) to the cold enolate suspension. The reaction is typically complete within 1-4 hours at 0 °C. Monitor by TLC.
-
Workup and Purification: Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl. Allow the mixture to warm to room temperature. Extract with ethyl acetate (3x), combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. The alkylated product is often a crystalline solid and can be purified by recrystallization, which frequently enhances the diastereomeric excess (de) to ≥99%.[2]
Protocol C: Auxiliary Cleavage to Yield the Carboxylic Acid
The robust amide linkage can be cleaved under acidic or basic conditions to release the chiral carboxylic acid and recover the auxiliary.[9][10]
-
Acidic Hydrolysis: Dissolve the purified α-alkylated amide (1.0 eq) in a mixture of THF and 1 N sulfuric acid (H₂SO₄).
-
Reaction: Heat the mixture to reflux for 12-24 hours. Monitor the disappearance of starting material by TLC.
-
Workup: Cool the reaction to room temperature. Make the solution basic (pH > 11) with aqueous NaOH to deprotonate the carboxylic acid.
-
Auxiliary Recovery: Extract the basic aqueous solution with diethyl ether or ethyl acetate (3x) to recover the pseudoephedrine auxiliary.
-
Product Isolation: Acidify the aqueous layer to pH < 2 with concentrated HCl. Extract the desired carboxylic acid with diethyl ether or ethyl acetate (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate to yield the final product.
Substrate Scope & Performance
The Myers asymmetric alkylation is effective for a wide range of primary alkyl halides, delivering excellent yields and diastereoselectivities.
| Electrophile (R²-X) | R¹ Group | Yield (%) of Purified Product | Diastereomeric Excess (de, %) |
| Methyl iodide | Phenyl | 89 | 95 |
| Ethyl iodide | Methyl | 88 | >99 |
| n-Butyl iodide | Methyl | 80 | >99 |
| Benzyl bromide | Methyl | 90 | >99 |
| Allyl bromide | Methyl | 85 | 98 |
Table adapted from data presented by Myers, A. G. et al. in J. Am. Chem. Soc. 1997, 119, 6496-6511.[2]
Key Insights:
-
The reaction is highly efficient with reactive primary halides like methyl, ethyl, benzyl, and allyl halides.[2]
-
The presence of lithium chloride is critical; it accelerates the reaction and leads to cleaner conversions and higher yields, especially with less reactive alkylating agents.[2][7]
-
The alkylated products are frequently crystalline, which provides a simple and powerful method for upgrading diastereomeric purity to ≥99% through recrystallization.[2]
Troubleshooting & Optimization
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete enolate formation; Wet reagents/solvents; Poor quality n-BuLi. | Ensure all glassware is flame-dried and reagents/solvents are rigorously anhydrous. Titrate the n-BuLi solution before use. Strictly follow the temperature cycling protocol for enolization. |
| Low Diastereoselectivity | Incorrect enolate geometry; Reaction temperature too high. | Ensure the presence of sufficient LiCl to promote the chelated Z-enolate. Maintain strict temperature control, especially during the alkylation step (0 °C or lower). |
| Incomplete Reaction | Less reactive alkylating agent (e.g., secondary halide); Insufficient reaction time. | Increase the excess of the alkylating agent. Allow for longer reaction times. For very unreactive electrophiles, this specific auxiliary may not be optimal. |
| Difficult Auxiliary Cleavage | Steric hindrance around the amide bond. | Use more forcing hydrolysis conditions (e.g., higher concentration of acid/base, longer reflux times). Note that harsh conditions may risk epimerization of the newly formed stereocenter. |
References
- 1. Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis - Oreate AI Blog [oreateai.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. [PDF] Use of Pseudoephedrine as a Practical Chiral Auxiliary for Asymmetric Synthesis | Semantic Scholar [semanticscholar.org]
- 4. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chiral auxiliaries as emerging tools for the asymmetric synthesis of octahedral metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. synarchive.com [synarchive.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
Application Note: Leveraging (R)-N-methyl-1-phenylethanamine for the Asymmetric Synthesis of Chiral Pharmaceutical Intermediates
Introduction: The Strategic Role of (R)-N-methyl-1-phenylethanamine
This compound, a chiral secondary amine, is a highly valued reagent in asymmetric organic synthesis.[1][2] Its utility stems from its dual capacity to act as both a chiral building block, incorporating its stereocenter directly into a target molecule, and as a recoverable chiral auxiliary. In its role as an auxiliary, it is temporarily attached to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction, after which it can be cleaved and potentially recycled.
The core advantage of using this compound lies in its ability to form diastereomeric intermediates (e.g., iminium ions) with prochiral carbonyl compounds. The inherent chirality of the amine creates a sterically defined environment that forces an incoming reagent to attack from a less hindered face, leading to the preferential formation of one diastereomer.[3] This principle is widely exploited in the synthesis of chiral amines, which are ubiquitous structural motifs in a vast range of pharmaceuticals, including agents targeting neurological disorders.[1][4]
Physicochemical Properties & Safety
Accurate knowledge of the reagent's properties is fundamental to its effective and safe use.
| Property | Value | Source |
| CAS Number | 5933-40-4 | [5] |
| Molecular Formula | C₉H₁₃N | [5][2] |
| Molecular Weight | 135.21 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | [5] |
| Solubility | Soluble in organic solvents; moderate in water | [5][6] |
| Boiling Point | ~184-186 °C | [7] |
| Density | ~0.95 g/cm³ | [7] |
Safety & Handling: this compound is classified as a corrosive and combustible liquid that is harmful if swallowed or in contact with skin.[8][9] It can cause severe skin burns and eye damage.[8][9]
-
Personal Protective Equipment (PPE): Always handle this compound inside a chemical fume hood while wearing appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat.[8][10]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from sources of ignition and incompatible substances.[7][10]
-
Spills & Disposal: Absorb spills with an inert material (e.g., Chemizorb®) and dispose of the waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[8]
Mechanism of Diastereoselective Induction
The primary application of this compound as a chiral auxiliary is in the asymmetric reductive amination of prochiral ketones. The process involves two key stages: the formation of a diastereomeric iminium ion and its subsequent face-selective reduction.
-
Iminium Ion Formation: The amine reacts with a prochiral ketone to form a chiral iminium ion intermediate. The equilibrium is driven towards the product by removing the water generated, typically with a dehydrating agent like molecular sieves.
-
Stereoselective Reduction: The bulky phenyl group on the chiral auxiliary sterically shields one face of the C=N double bond. This steric hindrance directs the hydride reducing agent (e.g., from NaBH₄ or a borane complex) to attack from the opposite, less-hindered face. This results in the formation of a new stereocenter with a specific, predictable configuration, leading to a diastereomeric excess (d.e.) of one product.
The diagram below illustrates this principle of steric shielding and directed attack.
Caption: Mechanism of Asymmetric Reductive Amination.
Application Protocol: Synthesis of a Chiral Amine Intermediate
This section provides a robust, self-validating protocol for the asymmetric reductive amination of a model prochiral ketone (e.g., acetophenone) using this compound, followed by cleavage of the auxiliary to yield the chiral primary amine.
Materials and Reagents
-
Prochiral Ketone (e.g., Acetophenone)
-
This compound (CAS 5933-40-4)
-
Methanol (anhydrous)
-
4 Å Molecular Sieves (powdered, activated)
-
Sodium Borohydride (NaBH₄)
-
Palladium on Carbon (10% Pd/C)
-
Diethyl Ether (Et₂O)
-
Hydrochloric Acid (HCl), 6 N and 1 N
-
Sodium Hydroxide (NaOH), 8 N
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, condenser
-
Standard glassware for extraction and filtration
Step-by-Step Experimental Procedure
Part A: Diastereoselective Reductive Amination [11][12][13]
-
Reaction Setup: To a 250 mL round-bottom flask containing a magnetic stir bar, add anhydrous methanol (80 mL). Add powdered and activated 4 Å molecular sieves (5.0 g).
-
Causality Note: Molecular sieves are a critical dehydrating agent. Their in-situ application drives the imine formation equilibrium forward by sequestering the water byproduct, which is essential for achieving high conversion.[12]
-
-
Addition of Reactants: To the stirred suspension, sequentially add the prochiral ketone (e.g., acetophenone, 6.0 mmol, 1.0 eq) and this compound (6.6 mmol, 1.1 eq).
-
Imine Formation: Stir the mixture at room temperature for 1-3 hours to facilitate imine formation. The progress can be monitored by TLC or GC-MS.
-
Reduction: Cool the reaction mixture in an ice bath to 0 °C. Cautiously add sodium borohydride (NaBH₄) (7.2 mmol, 1.2 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 16 hours (overnight).
-
Work-up:
-
Quench the reaction by slowly adding 15 mL of 6 N HCl. Stir for 1 hour to hydrolyze any remaining borohydride complexes.
-
Filter the mixture to remove the molecular sieves, washing the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure to remove the methanol.
-
Adjust the pH of the remaining aqueous residue to >12 using 8 N NaOH.
-
Extract the aqueous layer three times with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude diastereomerically enriched secondary amine. The product can be purified by column chromatography if necessary.
-
Part B: Cleavage of the Chiral Auxiliary [15][16]
-
Hydrogenolysis Setup: Dissolve the secondary amine product from Part A in methanol in a suitable pressure vessel. Add 10% Pd/C catalyst (5-10 mol%).
-
Causality Note: Catalytic hydrogenolysis is a standard method for cleaving N-benzyl groups. The palladium catalyst facilitates the cleavage of the C-N bond of the auxiliary, liberating the desired primary amine.[16]
-
-
Reaction: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (e.g., 50-100 psi) and stir the reaction at room temperature until TLC or LC-MS indicates complete consumption of the starting material.
-
Work-up:
-
Carefully vent the hydrogen and purge the vessel with nitrogen or argon.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure.
-
The resulting crude chiral primary amine can be purified by distillation or by forming a salt and recrystallizing to achieve high enantiomeric purity.
-
Data Presentation & Expected Outcomes
The efficiency of the asymmetric induction is measured by the diastereomeric excess (d.e.) of the intermediate and the enantiomeric excess (e.e.) of the final product.
| Substrate (Ketone) | Diastereomeric Excess (d.e.) | Final Product (Amine) | Enantiomeric Excess (e.e.) |
| Acetophenone | >90% | (R)-1-Phenylethanamine | >90% |
| Propiophenone | >85% | (R)-1-Phenylpropan-1-amine | >85% |
| 2-Acetylpyridine | >92% | (R)-1-(Pyridin-2-yl)ethanamine | >92% |
Note: Yields and selectivities are dependent on specific reaction conditions and substrates. The values presented are typical for optimized procedures.
Experimental Workflow Diagram
The following diagram provides a high-level overview of the entire synthetic workflow.
Caption: General workflow for chiral amine synthesis.
Conclusion
This compound is a powerful and reliable tool for the synthesis of chiral pharmaceutical intermediates. The reductive amination protocol detailed herein provides a practical and efficient method for converting prochiral ketones into valuable enantiopure amines. By understanding the principles of steric induction and carefully controlling reaction parameters, researchers can effectively leverage this reagent to construct complex chiral molecules with a high degree of stereochemical control, thereby accelerating the drug discovery and development process.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemscene.com [chemscene.com]
- 3. (R)-N-(1-phenylethyl)acetamide | 36283-44-0 | Benchchem [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. CAS 5933-40-4: (R)-(+)-N-Methyl-1-phenylethylamine [cymitquimica.com]
- 6. N-Methyl-1-phenylethanamine (32512-24-6) for sale [vulcanchem.com]
- 7. R(+)-a-phenylethylamine CAS 3886-69-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
- 10. (R)-(+)-1-Phenylethylamine(3886-69-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 11. rsc.org [rsc.org]
- 12. sciencemadness.org [sciencemadness.org]
- 13. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 14. researchgate.net [researchgate.net]
- 15. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 16. US4000197A - Asymmetric synthesis of phenylisopropylamines - Google Patents [patents.google.com]
Application Notes & Protocols: The Strategic Use of (R)-N-methyl-1-phenylethanamine in the Synthesis of Bioactive Molecules
Prepared by: Gemini, Senior Application Scientist
Introduction: The Role of (R)-N-methyl-1-phenylethanamine in Asymmetric Synthesis
This compound, a chiral secondary amine, is a highly valuable and versatile tool in the synthesis of enantiomerically pure bioactive molecules.[1] Its utility stems from its rigid stereochemical structure, which features a bulky phenyl group positioned alpha to the nitrogen atom.[2] This defined three-dimensional arrangement is pivotal for its two primary applications in asymmetric synthesis: as a chiral auxiliary to direct the stereochemical outcome of reactions on a prochiral substrate, and as a chiral building block for direct incorporation into a target molecule.[2][3]
This guide provides an in-depth exploration of these applications, detailing not only the step-by-step protocols but also the underlying mechanistic principles that ensure high diastereoselectivity and enantioselectivity. The methodologies described herein are designed to be robust and self-validating, providing researchers in pharmaceutical and chemical development with a reliable framework for synthesizing complex chiral molecules.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₉H₁₃N |
| Molecular Weight | 135.21 g/mol |
| Appearance | Colorless to pale yellow liquid[4] |
| CAS Number | 5933-40-4[4] |
| Boiling Point | 188-190 °C |
| Solubility | Soluble in most organic solvents; moderately soluble in water.[4] |
Application I: A Removable Guide—The Chiral Auxiliary
The most powerful application of this compound is as a chiral auxiliary. In this role, the amine is temporarily attached to a prochiral molecule (e.g., a carboxylic acid) to form an amide. The auxiliary's inherent chirality then sterically directs subsequent reactions, such as enolate alkylation, to occur on one face of the molecule, leading to the preferential formation of one diastereomer.[5] Once the desired stereocenter is set, the auxiliary is cleaved and can, in principle, be recovered.
Principle of Diastereoselective Alkylation
The efficacy of the (R)-N-methyl-1-phenylethyl group as a chiral auxiliary hinges on its ability to force the formation of a conformationally restricted enolate. Upon deprotonation with a strong, sterically hindered base like lithium diisopropylamide (LDA), the resulting lithium enolate is chelated by the amide oxygen and coordinated with the lone pair of the auxiliary's nitrogen. To minimize A(1,3) strain, the enolate assumes a rigid conformation where the bulky phenyl group of the auxiliary effectively shields one face of the planar enolate. Consequently, an incoming electrophile (e.g., an alkyl halide) can only approach from the less hindered face, resulting in a highly diastereoselective alkylation.[6][7]
Protocol 1: Diastereoselective α-Alkylation of Propanoic Acid
This three-stage protocol details the synthesis of enantiomerically enriched 2-methylpropanoic acid, illustrating the complete workflow from substrate preparation to auxiliary removal.
Part A: Formation of the Chiral Amide
Causality: The conversion of the carboxylic acid to an acid chloride is necessary to activate the carbonyl group for nucleophilic attack by the secondary amine, forming a stable amide bond.
-
Reaction Setup : In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add propanoic acid (1.0 eq) to anhydrous dichloromethane (DCM, 5 mL/mmol).
-
Activation : Cool the solution to 0 °C in an ice bath. Add thionyl chloride (SOCl₂, 1.2 eq) dropwise over 15 minutes. After the addition is complete, allow the mixture to warm to room temperature and then reflux gently for 1 hour.
-
Amidation : Cool the mixture back to 0 °C. In a separate flask, dissolve this compound (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM. Add this amine solution dropwise to the freshly prepared propanoyl chloride solution.
-
Workup : Stir the reaction at room temperature for 4 hours. Monitor by TLC for the disappearance of the amine. Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution. Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purification : Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield the pure N-(1-phenylethyl)-N-methylpropanamide.
Part B: Diastereoselective Alkylation
Causality: The use of a strong, non-nucleophilic base (LDA) at low temperature ensures rapid and complete enolate formation without competing side reactions. Lithium chloride is added to break up LDA aggregates, leading to a more defined and reactive base, which can improve diastereoselectivity.[6]
-
Reaction Setup : In a flame-dried flask under nitrogen, add the chiral amide (1.0 eq) and anhydrous lithium chloride (6.0 eq) to anhydrous tetrahydrofuran (THF, 10 mL/mmol).[6]
-
Enolate Formation : Cool the slurry to -78 °C (dry ice/acetone bath). In a separate flask, prepare a solution of LDA (2.2 eq) in THF. Add the LDA solution slowly to the amide slurry. Stir the resulting mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Alkylation : Add methyl iodide (CH₃I, 2.0 eq) dropwise to the enolate solution. Stir the reaction at -78 °C for 3-4 hours, monitoring by TLC.
-
Workup : Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purification : Purify via flash chromatography to yield the alkylated amide. Determine the diastereomeric ratio by ¹H NMR or chiral HPLC analysis.
Part C: Cleavage of the Chiral Auxiliary
Causality: Catalytic transfer hydrogenation using ammonium formate as a hydrogen source is a mild and highly effective method for cleaving N-benzyl-type groups.[3][8] The palladium catalyst facilitates the transfer of hydrogen from the formate to the C-N bond at the benzylic position, cleaving it reductively to yield the primary amide and toluene, while avoiding harsh acidic or basic conditions that could cause racemization.
-
Reaction Setup : Dissolve the purified alkylated amide (1.0 eq) in methanol (20 mL/mmol). Add 10% Palladium on carbon (Pd/C, 10 wt% of the amide) to the solution.[9]
-
Hydrogenation : Add ammonium formate (5.0 eq) in a single portion.[9] Heat the suspension to reflux and monitor the reaction by TLC. The reaction is typically complete within 10-30 minutes.[3]
-
Workup : Cool the reaction to room temperature and filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with methanol.
-
Hydrolysis & Isolation : Concentrate the filtrate under reduced pressure. To the resulting crude primary amide, add a 6 M aqueous HCl solution and reflux for 4-6 hours to hydrolyze the amide to the carboxylic acid. Cool the solution, extract with diethyl ether, dry the organic extracts, and concentrate to yield the (S)-2-methylbutanoic acid. The recovered chiral auxiliary will be in the aqueous layer as its hydrochloride salt and can be recovered by basification and extraction.
Expected Results for Alkylation
The diastereoselectivity of such alkylations is typically high. While specific data for the N-methylated auxiliary can vary, results from analogous systems provide a strong benchmark.
| Electrophile | Additive | Diastereomeric Selectivity (d.s.) | Reference |
| Methyl Iodide | LiCl | >95:5 | [6] |
| Ethyl Iodide | None | 82% | [7] |
| Benzyl Bromide | LiCl | >98:2 | [5] |
| Allyl Bromide | LiCl | >95:5 | [6] |
Application II: A Permanent Fixture—The Chiral Building Block
This compound can also serve as a chiral precursor, where its core structure is retained in the final bioactive molecule. A prime example is its use in the diastereoselective or enantioselective reductive amination of a ketone, a key strategy for preparing more complex chiral amines.[10]
Principle of Diastereoselective Reductive Amination
In this application, the chiral amine is reacted with a ketone to form an intermediate iminium ion. The stereocenter on the amine directs the hydride reducing agent to attack one face of the imine C=N double bond. This process, especially when a transient directing group like a titanium(IV) species is used, creates a new stereocenter with a predictable configuration relative to the amine's original stereocenter.[10][11]
Protocol 2: Synthesis of a Precursor for (S)-Rivastigmine
This protocol describes the synthesis of the key chiral amine intermediate for Rivastigmine, a drug used to treat dementia associated with Alzheimer's and Parkinson's diseases.[12] The strategy relies on the diastereoselective reductive amination of 3'-hydroxyacetophenone using (S)-α-phenylethylamine, followed by N-methylation and cleavage. A parallel synthesis using this compound directly simplifies the process.[10]
Causality: Titanium(IV) isopropoxide acts as a Lewis acid and a dehydrating agent, facilitating the formation of the iminium intermediate from the ketone and amine. Sodium borohydride is a mild reducing agent suitable for reducing the iminium ion without affecting the ketone on the starting material.[11]
-
Reaction Setup : To a solution of 3'-hydroxyacetophenone (1.0 eq) in methanol (10 mL/mmol), add this compound (1.1 eq).
-
Iminium Formation : Add titanium(IV) isopropoxide (Ti(OⁱPr)₄, 1.2 eq) and stir the mixture at room temperature for 5-6 hours.[11]
-
Reduction : Cool the reaction to 0 °C and add sodium borohydride (NaBH₄, 1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
Workup : After stirring for an additional 2 hours at room temperature, quench the reaction by the slow addition of water. Filter the mixture to remove titanium salts and concentrate the filtrate.
-
Extraction : Make the aqueous solution basic (pH > 10) with 10% NaOH and extract with diethyl ether. The organic extracts contain the diastereomeric amine product.[11]
-
Purification : Dry the organic layer over K₂CO₃, filter, and concentrate. The resulting diastereomers can often be separated by chromatography or crystallization of their salts (e.g., mandelate salts) to isolate the desired (R,S)-diastereomer.
Expected Results for Reductive Amination
This method provides a direct route to valuable chiral amines with good to excellent stereocontrol.
| Substrate | Chiral Amine | Product | Yield | Stereoselectivity | Reference |
| 3'-Hydroxyacetophenone | (S)-α-PEA | Rivastigmine Precursor | High | Excellent d.s. | [10] |
| Acetophenone | Methylamine | N-methyl-1-phenylethylamine | 85-95% | (Racemic) | [11] |
Safety and Handling
This compound is a corrosive amine and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. It is harmful if swallowed and can cause severe skin burns and eye damage.[4] Consult the Safety Data Sheet (SDS) for complete handling and disposal information.
Conclusion
This compound is a powerful and reliable reagent for introducing chirality into bioactive molecules. Its application as a chiral auxiliary provides a predictable and highly diastereoselective method for creating new stereocenters, particularly alpha to a carbonyl group. As a chiral building block, it offers a direct pathway to complex chiral amines via reductive amination. The protocols outlined in this guide, grounded in established mechanistic principles, offer researchers a robust platform to leverage this reagent in the efficient and stereocontrolled synthesis of high-value pharmaceutical compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [erowid.org]
- 4. Scholars@Duke publication: Debenzylation Of N-Benzylamino Derivatives By Catalytic Transfer Hydrogenation With Ammonium Formate1, 2 [scholars.duke.edu]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Quaternary α-Methyl α-Amino Acids by Asymmetric Alkylation of Pseudoephenamine Alaninamide Pivaldimine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]
- 9. tandfonline.com [tandfonline.com]
- 10. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemistry.mdma.ch [chemistry.mdma.ch]
- 12. jocpr.com [jocpr.com]
Application Notes and Protocols for the N-methylation of 1-phenylethanamine
Introduction: The Significance of N-Methylation in Amine Synthesis
N-methylation of primary amines is a fundamental transformation in organic synthesis, yielding secondary amines that are pivotal intermediates in the preparation of a vast array of biologically active molecules, including pharmaceuticals and agrochemicals. The addition of a methyl group to a primary amine can significantly alter its physicochemical properties, such as basicity, lipophilicity, and metabolic stability, thereby modulating its pharmacological profile. 1-phenylethanamine is a valuable chiral building block, and its N-methylated derivative, N-methyl-1-phenylethanamine, serves as a precursor in the synthesis of various therapeutics.[1]
This guide provides a comprehensive overview of the experimental procedures for the N-methylation of 1-phenylethanamine, with a primary focus on the robust and widely utilized Eschweiler-Clarke reaction. Additionally, alternative methodologies are discussed to provide researchers with a broader perspective on available synthetic strategies. The protocols are designed to be self-validating, incorporating detailed procedural steps, safety precautions, and analytical characterization of the final product.
Core Methodology: The Eschweiler-Clarke Reaction
The Eschweiler-Clarke reaction is a classic and highly efficient method for the methylation of primary and secondary amines. It utilizes an excess of formic acid and formaldehyde to achieve exhaustive methylation to the corresponding tertiary amine, or in the case of a primary amine, the dimethylated product. A key advantage of this reaction is that it circumvents the issue of over-alkylation to form quaternary ammonium salts, a common side reaction with other methylating agents.
Reaction Mechanism
The reaction proceeds through a reductive amination pathway. The primary amine first reacts with formaldehyde to form a hemiaminal intermediate, which then dehydrates to an iminium ion. Formic acid then acts as a hydride donor, reducing the iminium ion to the secondary amine and releasing carbon dioxide. For a primary amine, this process is repeated to yield the tertiary amine.
Experimental Workflow
Caption: Overall experimental workflow for the N-methylation of 1-phenylethanamine.
Detailed Protocol
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| 1-phenylethanamine | 121.18 | 12.12 g (12.5 mL) | 0.1 |
| Formic acid (90%) | 46.03 | 23.0 g (19.2 mL) | 0.5 |
| Formaldehyde (37% aq. solution) | 30.03 | 16.2 g (15.0 mL) | 0.2 |
| Sodium hydroxide (NaOH) | 40.00 | As needed | - |
| Diethyl ether (or Dichloromethane) | - | As needed | - |
| Anhydrous magnesium sulfate (MgSO₄) | 120.37 | As needed | - |
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 12.12 g (0.1 mol) of 1-phenylethanamine.
-
Reagent Addition: While cooling the flask in an ice-water bath, slowly add 23.0 g (0.5 mol) of 90% formic acid with stirring.
-
Following the addition of formic acid, add 16.2 g (0.2 mol) of 37% aqueous formaldehyde solution.
-
Reaction: Heat the reaction mixture to reflux (approximately 100-110 °C) using a heating mantle. The reaction is typically complete within 2-4 hours, and its progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully neutralize the excess formic acid by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Make the solution basic (pH > 10) by the addition of a 20% aqueous sodium hydroxide solution.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether or dichloromethane (3 x 50 mL).
-
Combine the organic extracts and wash them with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The crude N,N-dimethyl-1-phenylethanamine can be purified by vacuum distillation. The product distills at approximately 85-87 °C at 15 mmHg.
Alternative N-Methylation Strategies
While the Eschweiler-Clarke reaction is highly effective, other methods can also be employed for the N-methylation of 1-phenylethanamine.
Reductive Amination with Sodium Borohydride
This method involves the reaction of the primary amine with an aldehyde (formaldehyde) to form an imine in situ, which is then reduced by a hydride-donating reagent like sodium borohydride (NaBH₄).[2][3]
General Protocol Outline:
-
Dissolve 1-phenylethanamine in a suitable solvent (e.g., methanol).
-
Add an aqueous solution of formaldehyde.
-
Cool the mixture in an ice bath and add sodium borohydride portion-wise.
-
Stir the reaction mixture at room temperature until completion.
-
Work-up involves quenching the excess borohydride, removing the solvent, and performing an extractive work-up similar to the Eschweiler-Clarke procedure.
This method is often milder than the Eschweiler-Clarke reaction but may require careful control of stoichiometry to avoid over-methylation.[4]
N-Alkylation with Methylating Agents
Direct alkylation with methylating agents such as dimethyl sulfate or methyl iodide can also be used.[5] However, these reagents are highly toxic and can lead to the formation of a mixture of mono- and di-methylated products, as well as the quaternary ammonium salt.[5] Careful control of reaction conditions and stoichiometry is crucial for achieving selective mono-methylation.
Product Characterization: A Self-Validating System
Confirmation of the successful synthesis of N-methyl-1-phenylethanamine is achieved through spectroscopic analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 7.20-7.35 (m, 5H, Ar-H)
-
δ 3.55 (q, J = 6.8 Hz, 1H, CH-N)
-
δ 2.25 (s, 3H, N-CH₃)
-
δ 1.35 (d, J = 6.8 Hz, 3H, CH-CH₃)
-
A broad singlet for the N-H proton may be observed, which is exchangeable with D₂O.
-
-
¹³C NMR (CDCl₃, 100 MHz):
-
δ 145.0 (Ar-C)
-
δ 128.5 (Ar-CH)
-
δ 127.0 (Ar-CH)
-
δ 126.5 (Ar-CH)
-
δ 58.0 (CH-N)
-
δ 34.0 (N-CH₃)
-
δ 24.0 (CH-CH₃)
-
(Note: Specific chemical shifts may vary slightly depending on the solvent and concentration.)[6][7]
Infrared (IR) Spectroscopy
-
ν (cm⁻¹):
Safety Precautions
All experimental work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn.
-
1-phenylethanamine: Corrosive and can cause skin burns.[10] Handle with care.
-
Formic Acid: Corrosive and has a pungent odor.[11][12][13][14] It can cause severe skin and eye damage.
-
Formaldehyde: A known carcinogen and sensitizer.[3] Avoid inhalation and skin contact.
-
Sodium Borohydride: Flammable solid that reacts with water to produce flammable hydrogen gas. Handle in a dry environment.
-
Dimethyl Sulfate: Extremely toxic and a suspected carcinogen.[5][15] Use only with extreme caution and appropriate safety measures.
Conclusion
The N-methylation of 1-phenylethanamine is a valuable synthetic transformation. The Eschweiler-Clarke reaction provides a reliable and high-yielding method for this conversion, avoiding the formation of quaternary ammonium salts. Alternative methods, such as reductive amination with sodium borohydride, offer milder conditions. Thorough characterization of the product using NMR and IR spectroscopy is essential to confirm the identity and purity of the synthesized N-methyl-1-phenylethanamine. Adherence to strict safety protocols is paramount when handling the hazardous chemicals involved in these procedures.
References
- 1. chemimpex.com [chemimpex.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. scispace.com [scispace.com]
- 4. Catalyst-Free One-Pot Reductive Alkylation of Primary and Secondary Amines and N,N-Dimethylation of Amino Acids Using Sodium Borohydride in 2,2,2-Trifluoroethanol [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. N-Methyl-1-phenylethylamine | C9H13N | CID 577403 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemscene.com [chemscene.com]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. infrared spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of N-methylethylamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. merckmillipore.com [merckmillipore.com]
- 11. fishersci.com [fishersci.com]
- 12. geneseo.edu [geneseo.edu]
- 13. chemos.de [chemos.de]
- 14. carlroth.com [carlroth.com]
- 15. An efficient and practical N-methylation of amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing (R)-N-methyl-1-phenylethanamine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (R)-N-methyl-1-phenylethanamine. As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but also the underlying scientific principles to empower you to optimize your synthetic outcomes.
This compound is a valuable chiral building block in pharmaceutical synthesis.[1][2] Its successful synthesis with high yield and enantiomeric purity is critical. This guide addresses common challenges encountered during its preparation, focusing on the widely used Eschweiler-Clarke reaction for the N-methylation of (R)-1-phenylethanamine.
Troubleshooting Guide
This section is designed to help you diagnose and resolve specific issues that may arise during your experiments.
Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
Low yield is a common issue that can stem from several factors, from reaction conditions to work-up procedures.
Possible Causes & Solutions:
-
Incomplete Reaction: The Eschweiler-Clarke reaction, while generally efficient, requires sufficient time and temperature to go to completion.[3] Ensure the reaction mixture is heated appropriately (typically near boiling) for an adequate duration. Monitoring the reaction progress via Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is highly recommended.
-
Suboptimal Reagent Stoichiometry: An excess of both formaldehyde and formic acid is crucial for driving the reaction to completion and achieving the dimethylated product.[3][4] A common protocol uses at least two equivalents of formaldehyde and a significant excess of formic acid, which also acts as the solvent and reducing agent.[4]
-
Side Reactions: The primary competing reaction is the Pictet-Spengler reaction, which can lead to the formation of a tetrahydroisoquinoline byproduct.[5] This is more prevalent with β-phenylethylamines but can occur. Using a well-controlled temperature and avoiding unnecessarily harsh conditions can minimize this pathway.
-
Losses During Work-up: this compound is a basic compound.[1] During aqueous work-up, ensure the solution is made sufficiently basic (pH > 10) with a strong base like NaOH before extraction with an organic solvent. This ensures the amine is in its freebase form and will partition into the organic layer. Multiple extractions will improve recovery.
-
Volatilization of Product: The product is a liquid with a moderate boiling point.[6] Care should be taken during solvent removal under reduced pressure to avoid co-distillation of the product. Use of a rotary evaporator with controlled temperature and pressure is advised.
Q2: I'm concerned about racemization. How can I ensure the enantiomeric purity of my final product?
Maintaining the stereochemical integrity of the chiral center is paramount.
Key Considerations:
-
Starting Material Purity: The enantiomeric excess (ee) of your final product can be no higher than that of your starting material, (R)-1-phenylethanamine. It is crucial to start with a high-purity enantiomer. The chiral resolution of racemic 1-phenylethylamine is often achieved by forming diastereomeric salts with a chiral acid, such as (+)-tartaric acid, followed by crystallization.[7][8]
-
Reaction Mechanism: The Eschweiler-Clarke reaction is known to proceed without racemization of chiral amines where the chiral center is adjacent to the nitrogen atom.[3] The mechanism involves the formation of an iminium ion which is then reduced; the chiral center itself is not directly involved in bond-breaking or forming steps that would lead to inversion of stereochemistry.
-
Analytical Verification: Post-synthesis verification of enantiomeric excess is critical. Several methods are available:
-
Chiral Gas Chromatography (GC): Often requires derivatization of the amine to an amide (e.g., N-acetyl derivative) to achieve good separation on a chiral column.[9]
-
Chiral High-Performance Liquid Chromatography (HPLC): Can be used with a suitable chiral stationary phase.
-
NMR Spectroscopy: Using a chiral solvating agent or by converting the amine into diastereomers can allow for the determination of ee by integrating the distinct signals of the two enantiomers.[10][11]
-
Q3: I'm observing an unexpected byproduct. What is it likely to be and how can I prevent its formation?
The most probable significant byproduct arises from an intramolecular cyclization reaction.
The Pictet-Spengler Reaction:
-
Mechanism: In the presence of an acid (formic acid) and an aldehyde (formaldehyde), phenylethylamines can undergo an intramolecular electrophilic substitution on the aromatic ring to form a tetrahydroisoquinoline.[5]
-
Prevention: While this reaction is generally more favorable for unsubstituted phenylethylamine, it can be a minor pathway for N-methylated derivatives. To minimize its occurrence:
-
Control Temperature: Avoid excessive heating. Stick to the lowest temperature that provides a reasonable reaction rate.
-
Reaction Time: Do not prolong the reaction time unnecessarily after the starting material has been consumed.
-
Purification: If the byproduct does form, it can typically be separated from the desired product by fractional distillation under vacuum or by column chromatography due to the difference in polarity and boiling point.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended synthetic route for preparing this compound?
The Eschweiler-Clarke reaction is the most common and reliable method.[3][4][12] It is a reductive amination process that specifically methylates a primary or secondary amine to a tertiary amine using formaldehyde as the source of the methyl group and formic acid as the reducing agent.[13]
Key Advantages:
-
High Efficiency: The reaction generally proceeds in high yield.[4]
-
Stereochemical Retention: It preserves the stereochemistry of chiral amines.[3]
-
No Over-methylation: The reaction stops at the tertiary amine stage, preventing the formation of quaternary ammonium salts, a common issue with other alkylating agents like methyl iodide.[3][13]
Q2: What is the mechanism of the Eschweiler-Clarke reaction?
The reaction proceeds through a two-step sequence that repeats for a primary amine.
-
Iminium Ion Formation: The starting amine acts as a nucleophile, attacking the carbonyl carbon of formaldehyde. This is followed by dehydration to form an iminium ion.
-
Hydride Transfer: Formic acid (or its conjugate base, formate) acts as a hydride donor, reducing the iminium ion to the methylated amine and releasing carbon dioxide. This irreversible step drives the reaction forward.[3][13]
For a primary amine like (R)-1-phenylethanamine, this sequence occurs twice to yield the N,N-dimethylated product. However, for the synthesis of this compound, the starting material would be (R)-1-phenylethanamine which is a primary amine, and the product is a secondary amine. The reaction described here is for methylation. If the goal is to produce the N-methyl secondary amine, the reaction would be stopped after the first methylation. However, the Eschweiler-Clarke is typically used for exhaustive methylation to the tertiary amine. For mono-methylation, reductive amination with one equivalent of formaldehyde and a different reducing agent like sodium cyanoborohydride might offer better control. For the purpose of this guide, we will assume the user is starting with (R)-1-phenylethylamine and aiming for the N-methyl product.
Reaction Mechanism Diagram:
Caption: Mechanism of the Eschweiler-Clarke reaction for mono-methylation.
Q3: How can I accurately determine the enantiomeric excess (ee) of my product?
Determining the enantiomeric excess is a critical quality control step.[14] The choice of method depends on available instrumentation.
| Analytical Method | Principle | Key Considerations |
| Chiral GC | Separation of enantiomers on a chiral stationary phase. | Often requires prior derivatization (e.g., acetylation) to improve volatility and resolution.[9] |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | A wide variety of chiral columns are available; method development may be required to find the optimal mobile phase and column. |
| NMR Spectroscopy | Diastereomeric differentiation. | Can be achieved by adding a chiral solvating agent or by reacting the amine with a chiral derivatizing agent (e.g., Mosher's acid chloride) to form diastereomers with distinct NMR signals.[10][11] |
Definition of Enantiomeric Excess (ee): ee (%) = |([R] - [S]) / ([R] + [S])| * 100 Where [R] and [S] are the concentrations or mole fractions of the R and S enantiomers, respectively.[14]
Experimental Protocol: Eschweiler-Clarke Methylation of (R)-1-phenylethylamine
This protocol is a representative procedure and may require optimization based on your specific laboratory conditions and scale.
Materials:
-
(R)-1-phenylethylamine (high enantiomeric purity)
-
Formaldehyde (37% aqueous solution)
-
Formic acid (88-98%)
-
Sodium hydroxide (NaOH) pellets or concentrated solution
-
Diethyl ether or Dichloromethane (DCM) for extraction
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware, heating mantle, magnetic stirrer, and separation funnel
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add (R)-1-phenylethylamine.
-
Reagent Addition: Cautiously add formic acid, followed by the slow addition of the aqueous formaldehyde solution. The reaction is often exothermic.
-
Heating: Heat the mixture to reflux (approximately 100-110 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC.
-
Cooling & Basification: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture over crushed ice and then basify by the slow addition of concentrated NaOH solution until the pH is >10. Perform this step in a fume hood as the mixture will get hot and release fumes.
-
Extraction: Transfer the basic aqueous mixture to a separatory funnel and extract three times with an organic solvent (e.g., diethyl ether or DCM).
-
Drying & Solvent Removal: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter to remove the drying agent and remove the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation to yield pure this compound.
Troubleshooting Workflow Diagram:
Caption: A decision-making workflow for troubleshooting common synthesis issues.
References
- 1. CAS 5933-40-4: (R)-(+)-N-Methyl-1-phenylethylamine [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 4. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. N-Methyl-1-phenylethylamine | C9H13N | CID 577403 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemistry-online.com [chemistry-online.com]
- 8. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. name-reaction.com [name-reaction.com]
- 13. m.youtube.com [m.youtube.com]
- 14. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
Technical Support Center: Purification of (R)-N-methyl-1-phenylethanamine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the purification of (R)-N-methyl-1-phenylethanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this valuable chiral amine. The content is structured to offer both high-level guidance through FAQs and specific, actionable advice in the troubleshooting section.
Frequently Asked Questions (FAQs)
Q1: What is the primary industrial method for purifying this compound?
The most established and widely used method for resolving racemic N-methyl-1-phenylethanamine is diastereomeric salt crystallization . This classical resolution technique involves reacting the racemic amine with an enantiomerically pure chiral acid.[1][2] This reaction creates a pair of diastereomeric salts which, unlike the original enantiomers, have different physical properties, most importantly, different solubilities in a given solvent.[3] This solubility difference allows for their separation by fractional crystallization.
Q2: Which chiral resolving agents are most effective?
For amines in the phenylethylamine class, the most common and effective resolving agents are chiral carboxylic acids. The selection depends on factors like cost, availability, and the specific solubility characteristics of the resulting salts. The most frequently cited agents for the parent compound, 1-phenylethylamine, which serve as an excellent starting point for its N-methyl derivative, are:
-
(2R,3R)-(+)-Tartaric Acid: Forms diastereomeric salts with differing solubilities in solvents like methanol.[3]
-
(R)-(-)-Mandelic Acid: Another highly effective agent that forms crystalline salts, often from aqueous solutions.[4][5]
The optimal choice of resolving agent and solvent often requires empirical screening to achieve the best balance of yield and enantiomeric purity.
Q3: How is the enantiomeric purity (or enantiomeric excess, % ee) of the final product determined?
Verifying the enantiomeric purity of your this compound is a critical final step. Several analytical techniques are available:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and accurate method. It uses a chiral stationary phase (CSP) to separate the R and S enantiomers, allowing for precise quantification.[6][7]
-
Polarimetry: This technique measures the rotation of plane-polarized light by the sample. While a pure enantiomer has a known specific rotation, this method is less accurate for determining high % ee values and is sensitive to impurities.[3][8][9]
-
NMR Spectroscopy with Chiral Derivatizing Agents (CDAs): The amine can be reacted with a CDA, such as Mosher's acid chloride (MTPA-Cl), to form diastereomers.[10][11] These diastereomers exhibit distinct signals in the ¹H or ¹⁹F NMR spectrum, which can be integrated to determine the enantiomeric ratio.
Q4: Can the chiral resolving agent be recovered after the resolution?
Yes, recovery of the resolving agent is crucial for making the process economical, especially on a large scale. After the desired enantiomer (as the free base) has been extracted, the aqueous layer contains the salt of the resolving agent (e.g., sodium tartrate or sodium mandelate). This solution can be acidified to regenerate the chiral acid, which can then be extracted with an organic solvent and purified for reuse.[4] Recovery yields are typically high, often exceeding 90%.
Troubleshooting Guide
This section addresses specific problems you may encounter during the diastereomeric salt resolution process.
Problem 1: The diastereomeric salt does not crystallize from the solution.
-
Question: I have mixed the racemic amine and the chiral acid in the solvent, but no crystals are forming, even after cooling. What should I do?
-
Answer & Causality:
-
Supersaturation Not Reached: The solution may be too dilute. The concentration of the salts is below the saturation point at the given temperature.
-
Solution: Carefully evaporate some of the solvent under reduced pressure and cool the solution again. Be cautious not to over-concentrate, which could cause both diastereomers to precipitate.
-
-
Inappropriate Solvent: The chosen solvent may be too good a solvent for both diastereomeric salts, preventing either from crystallizing.
-
Nucleation Barrier: Crystallization sometimes requires an initial "seed" to begin.
-
Solution: Add a single, tiny crystal of the desired diastereomeric salt (if available from a previous batch). Alternatively, try scratching the inside of the flask with a glass rod at the liquid-air interface to create microscopic imperfections that can initiate nucleation.
-
-
Cooling Rate: Cooling the solution too quickly can lead to the formation of an oil or an amorphous solid rather than well-defined crystals.
-
Solution: Allow the solution to cool slowly to room temperature first, and then transfer it to a refrigerator or ice bath. Slow cooling promotes the formation of larger, purer crystals.[4]
-
-
Problem 2: The yield of the resolved amine is very low.
-
Question: After crystallization and liberation of the amine, my final yield is well below the theoretical 50%. What are the likely causes?
-
Answer & Causality:
-
Incomplete Crystallization: Not all of the less-soluble diastereomeric salt may have crystallized out of the mother liquor.
-
Solution: Ensure you have allowed sufficient time for crystallization at a low temperature. You can also try to concentrate the mother liquor further to obtain a second or third crop of crystals, though these may be of lower optical purity.[12]
-
-
Loss During Workup: The free amine can be lost during the extraction and distillation phases. This compound is moderately water-soluble and volatile.[13]
-
Solution: During the basic workup and extraction, ensure the aqueous phase is saturated with a salt like NaCl to decrease the amine's solubility. Use multiple, smaller-volume extractions with your organic solvent rather than one large one. During distillation, ensure your vacuum system is efficient and the condenser is cold enough to prevent loss of the product.
-
-
Co-precipitation: The more-soluble diastereomer may have partially crystallized along with the desired, less-soluble one, reducing the effective yield of the pure salt.
-
Solution: This is often a sign that the solution was cooled too quickly or was too concentrated. Recrystallizing the diastereomeric salt is essential for improving purity, but it will inevitably lead to some loss of material.
-
-
Problem 3: The enantiomeric excess (% ee) of my product is low.
-
Question: My chiral HPLC analysis shows a significant amount of the undesired (S)-enantiomer. How can I improve the optical purity?
-
Answer & Causality:
-
Insufficient Recrystallization: A single crystallization is rarely sufficient to achieve high enantiomeric purity (>99% ee).[3] The initial crystals will almost always contain some amount of the more soluble diastereomer trapped in the crystal lattice.
-
Solution: Perform one or more recrystallizations of the diastereomeric salt before liberating the free amine.[14] Dissolve the filtered salt crystals in a minimum amount of the hot solvent and allow them to cool slowly again. Monitor the optical purity of the amine liberated from a small sample after each recrystallization step to determine how many are needed.
-
-
Impure Resolving Agent: The starting chiral acid must be of the highest possible optical purity. Any contamination with the opposite enantiomer will directly lead to the formation of the undesired diastereomeric salt, which may co-precipitate.
-
Solution: Verify the purity of your resolving agent before use. If necessary, purify it by recrystallization.
-
-
Incorrect Stoichiometry: The molar ratio of the racemic amine to the resolving agent can influence which salt crystallizes and its purity. While a 1:1 ratio is often used, sometimes using a sub-stoichiometric amount of the resolving agent (e.g., 0.5 equivalents) can be beneficial.[4]
-
Solution: Experiment with the stoichiometry. The phase diagram of the diastereomeric salt mixture can be complex, and adjusting the component ratios can significantly impact the separation outcome.[5]
-
-
Visualizations and Diagrams
Workflow for Diastereomeric Salt Resolution
Caption: General workflow for the purification of a single enantiomer via diastereomeric salt crystallization.
Troubleshooting Decision Tree for Low Enantiomeric Excess
Caption: Decision-making process when troubleshooting low enantiomeric excess (% ee) results.
Experimental Protocols
Protocol 1: Resolution using (2R,3R)-(+)-Tartaric Acid (This protocol is adapted from established procedures for 1-phenylethylamine and should be optimized for the N-methyl derivative.)[3]
-
Salt Formation:
-
In a 500 mL Erlenmeyer flask, dissolve 15.0 g (0.100 mol) of (2R,3R)-(+)-tartaric acid in 200 mL of methanol by warming the mixture gently.
-
To the warm solution, add 13.5 g (0.100 mol) of racemic N-methyl-1-phenylethanamine.
-
Allow the solution to cool slowly to room temperature. The diastereomeric salt of the (S)-amine is typically less soluble in methanol and should begin to crystallize.
-
After cooling to room temperature, place the flask in an ice bath for 1-2 hours to maximize crystal formation.
-
-
Isolation of Diastereomeric Salt:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold methanol to remove any adhering mother liquor.
-
The filtrate contains the more soluble diastereomeric salt, enriched in the (R)-amine. Set this filtrate aside.
-
-
Recrystallization (Crucial for High Purity):
-
Transfer the filtered crystals to a clean flask. Add the minimum amount of hot methanol required to fully dissolve the salt.
-
Allow the solution to cool slowly, as in step 1, to recrystallize the salt.
-
Filter and wash the crystals as in step 2. This step should be repeated until the desired optical purity is achieved (verified by analyzing a small sample).
-
-
Liberation and Purification of this compound:
-
Take the filtrate from step 2 (which is enriched in the (R)-amine salt).
-
Reduce the volume of the solvent by approximately half using a rotary evaporator.
-
Transfer the concentrated solution to a separatory funnel and add 100 mL of a 2 M sodium hydroxide (NaOH) solution to break the salt and liberate the free amine.
-
Extract the free amine from the aqueous layer with an organic solvent like dichloromethane or diethyl ether (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent by rotary evaporation.
-
The crude (R)-amine can be further purified by vacuum distillation to yield the final product.
-
Table 1: Typical Physical Properties
| Property | This compound |
| CAS Number | 5933-40-4[13][15] |
| Molecular Formula | C₉H₁₃N[15][16] |
| Molecular Weight | 135.21 g/mol [15][16] |
| Appearance | Colorless to pale yellow liquid[13] |
| Boiling Point | Approx. 196-198 °C (at atmospheric pressure) |
References
- 1. Illustrate how to resolve racemic 1-phenylethanamine (shown in the margin.. [askfilo.com]
- 2. researchgate.net [researchgate.net]
- 3. ptacts.uspto.gov [ptacts.uspto.gov]
- 4. US4983771A - Method for resolution of D,L-alpha-phenethylamine with D(-)mandelic acid - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. CN106053657A - Method for detecting content of chiral phenylethylamine by adopting high-performance liquid chromatography - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Solved 2. The incomplete resolution of | Chegg.com [chegg.com]
- 9. m.youtube.com [m.youtube.com]
- 10. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 11. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. CAS 5933-40-4: (R)-(+)-N-Methyl-1-phenylethylamine [cymitquimica.com]
- 14. US4322548A - Resolution of racemic mandelic acid - Google Patents [patents.google.com]
- 15. chemscene.com [chemscene.com]
- 16. This compound 95% | CAS: 5933-40-4 | AChemBlock [achemblock.com]
Technical Support Center: Optimizing Enantioselectivity with (R)-N-methyl-1-phenylethanamine
Welcome to the technical support center for chemists and researchers utilizing (R)-N-methyl-1-phenylethanamine. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions to help you overcome challenges with enantioselectivity and achieve optimal results in your synthetic endeavors. This compound is a valuable chiral building block and auxiliary, but like any powerful tool, its successful application hinges on a nuanced understanding of reaction parameters.[1][2][3][4]
Troubleshooting Guide: Overcoming Poor Enantioselectivity
This section addresses specific issues you may encounter during your experiments, providing not just solutions, but the rationale behind them.
Problem 1: My reductive amination reaction is yielding a nearly racemic mixture (low ee). What are the likely causes and how can I fix it?
Low enantiomeric excess (ee) is a common but surmountable issue. The root cause often lies in the reaction conditions which may not sufficiently differentiate between the two diastereomeric transition states. Here’s a systematic approach to troubleshoot this problem:
Possible Cause A: Suboptimal Reaction Temperature
-
Expertise & Experience: Temperature is a critical parameter influencing enantioselectivity.[5][6] Lowering the reaction temperature generally enhances selectivity by increasing the energy difference between the diastereomeric transition states leading to the two enantiomers.
-
Troubleshooting Steps:
-
Systematic Cooling: If your reaction was run at room temperature, try lowering it to 0 °C, -20 °C, or even -78 °C.
-
Monitor Kinetics: Be aware that decreasing the temperature will also slow down the reaction rate. You may need to extend the reaction time and monitor progress carefully using techniques like TLC or GC.
-
Data-Driven Optimization: The table below illustrates the potential impact of temperature on enantioselectivity.
-
| Entry | Temperature (°C) | Reaction Time (h) | Conversion (%) | Enantiomeric Excess (ee%) |
| 1 | 25 (Room Temp) | 4 | >95 | 30 |
| 2 | 0 | 12 | >95 | 65 |
| 3 | -20 | 24 | >95 | 88 |
| 4 | -78 | 48 | 80 | >95 |
Possible Cause B: Inappropriate Solvent Choice
-
Expertise & Experience: The solvent plays a crucial role in stabilizing the transition states of the reaction.[7] Protic solvents, for instance, can form hydrogen bonds and may favor one transition state over the other, or in some cases, lead to isomerization of the imine intermediate, which can erode enantioselectivity.[7] Aprotic solvents are often a better choice.
-
Troubleshooting Steps:
-
Solvent Screening: If you are using a protic solvent like methanol or ethanol, switch to aprotic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), or toluene.
-
Polarity Considerations: The polarity of the aprotic solvent can also be a factor. It is advisable to screen a range of aprotic solvents with varying polarities.
-
Possible Cause C: Incorrect Reducing Agent
-
Expertise & Experience: The choice of reducing agent is critical in reductive aminations.[8][9] Bulky reducing agents can enhance facial selectivity during the reduction of the imine intermediate.
-
Troubleshooting Steps:
-
Switch Reducing Agents: If you are using a less sterically demanding reducing agent like sodium borohydride, consider switching to sodium cyanoborohydride or sodium triacetoxyborohydride.[9]
-
pH Control: When using sodium cyanoborohydride, the reaction is typically run under mildly acidic conditions to promote imine formation without reducing the carbonyl starting material.[9][10]
-
Troubleshooting Workflow for Low Enantioselectivity
Caption: A systematic workflow for troubleshooting low enantioselectivity.
Problem 2: I'm observing significant amounts of side products, leading to low yield of my desired chiral amine.
The formation of side products can often be attributed to the reactivity of the starting materials and intermediates under the reaction conditions.
Possible Cause A: Self-Condensation of the Carbonyl Compound
-
Expertise & Experience: Aldehydes, in particular, can undergo self-condensation reactions (e.g., aldol condensation) under basic or acidic conditions.
-
Troubleshooting Steps:
-
Order of Addition: Add the reducing agent only after the imine formation is complete (monitor by TLC or NMR). Some protocols suggest adding all reagents at once, but a stepwise approach can offer more control.
-
pH Control: Maintain a neutral or slightly acidic pH to minimize base-catalyzed side reactions of the carbonyl compound.
-
Possible Cause B: Over-alkylation of the Amine
-
Expertise & Experience: The newly formed secondary amine can sometimes react with another molecule of the carbonyl compound and the reducing agent, leading to the formation of a tertiary amine.
-
Troubleshooting Steps:
-
Stoichiometry: Use a slight excess of the amine (1.1 to 1.2 equivalents) to favor the formation of the desired secondary amine.
-
Slow Addition: Add the carbonyl compound slowly to the mixture of the amine and the reducing agent to maintain a low concentration of the carbonyl starting material.
-
Problem 3: I'm having difficulty separating the diastereomeric products formed when using this compound as a chiral auxiliary.
The successful use of a chiral auxiliary relies on the ability to separate the resulting diastereomers.
-
Expertise & Experience: Diastereomers have different physical properties, which allows for their separation by techniques like crystallization or chromatography.[11][12][13]
-
Troubleshooting Steps:
-
Crystallization: This is often the most effective method for separating diastereomers on a large scale.[11][12][13]
-
Solvent Screening: Experiment with a variety of solvents and solvent mixtures to find conditions where one diastereomer is significantly less soluble than the other.
-
Slow Cooling: Allow the solution to cool slowly to promote the formation of well-defined crystals.
-
-
Column Chromatography: If crystallization is not effective, column chromatography is a reliable alternative.
-
Solvent System Optimization: Carefully optimize the solvent system (eluent) to achieve baseline separation of the diastereomers on a TLC plate before attempting a column.
-
High-Performance Liquid Chromatography (HPLC): For analytical and small-scale preparative separations, chiral HPLC can be very effective.
-
-
Problem 4: How do I cleave the (R)-N-methyl-1-phenylethyl group from my product without affecting other sensitive functional groups?
The removal of the chiral auxiliary is a crucial final step.
-
Expertise & Experience: The N-benzyl group (which is structurally similar to the 1-phenylethyl group) can be cleaved under various conditions.[14][15][16][17] The choice of method depends on the other functional groups present in your molecule.
-
Troubleshooting Steps:
-
Hydrogenolysis: This is a common and often mild method.
-
Catalyst: Palladium on carbon (Pd/C) is a standard catalyst.
-
Solvent: Methanol or ethanol are typically used.
-
Hydrogen Source: Hydrogen gas or a transfer hydrogenation reagent like ammonium formate can be employed.
-
Compatibility: This method is generally not compatible with reducible functional groups like alkenes, alkynes, or some nitro groups.[15]
-
-
Oxidative Cleavage:
-
Photochemical Cleavage: Recent advances have shown that benzyl-derived protecting groups can be removed under mild conditions using visible light irradiation.[15]
-
Decision Tree for Auxiliary Cleavage
Caption: A decision-making workflow for choosing a cleavage method.
Frequently Asked Questions (FAQs)
Q1: What is the typical purity of commercially available this compound, and how can I check it?
Commercially available this compound is generally of high purity (>98%).[19] However, it's good practice to verify the enantiomeric purity, especially for highly sensitive reactions. This can be done by chiral HPLC or by derivatizing the amine with a chiral agent (like Mosher's acid chloride) and analyzing the resulting diastereomers by NMR.
Q2: How should I store this compound?
It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.[19] Amines can be sensitive to air and moisture.
Q3: Can I use this compound in biocatalytic reactions?
Yes, chiral amines like (R)-1-phenylethylamine are often used as amine donors in transaminase-catalyzed reactions for the synthesis of other chiral amines.[1][20] This highlights the versatility of these compounds in both chemical and enzymatic synthesis.[20]
Q4: Are there any safety precautions I should be aware of when handling this compound?
This compound is a corrosive and irritant substance.[21] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed information.[19]
Q5: What are some common applications of the chiral amines synthesized using this compound?
Chiral amines are crucial building blocks in the pharmaceutical industry for the synthesis of a wide range of drugs.[22][23] They are also used in the development of agrochemicals and as ligands in asymmetric catalysis.[1][4]
Experimental Protocols
Protocol 1: General Procedure for Diastereoselective Reductive Amination
-
To a solution of the ketone or aldehyde (1.0 eq) in an anhydrous aprotic solvent (e.g., THF, DCM) under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation. The addition of a dehydrating agent like anhydrous MgSO₄ or molecular sieves can facilitate this step.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C, -20 °C, or -78 °C).
-
Add the reducing agent (e.g., sodium triacetoxyborohydride, 1.5 eq) portion-wise, maintaining the low temperature.
-
Stir the reaction at this temperature until the starting material is consumed (monitor by TLC or GC).
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate, DCM).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or crystallization to separate the diastereomers.
Protocol 2: Cleavage of the (R)-N-methyl-1-phenylethyl Group by Hydrogenolysis
-
Dissolve the N-(1-phenylethyl) protected amine (1.0 eq) in a suitable solvent (e.g., methanol, ethanol).
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol%).
-
Stir the suspension under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature.
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
-
Further purification can be done by chromatography or crystallization if necessary.
References
- 1. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. CAS 5933-40-4: (R)-(+)-N-Methyl-1-phenylethylamine [cymitquimica.com]
- 4. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Influence of Temperature on the Enantioselectivity of Koga Tetraamines on Amylose Chiral Stationary Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. blogs.rsc.org [blogs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. jocpr.com [jocpr.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. youtube.com [youtube.com]
- 11. Illustrate how to resolve racemic 1-phenylethanamine (shown in the margin.. [askfilo.com]
- 12. ptacts.uspto.gov [ptacts.uspto.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Benzylamines [organic-chemistry.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 19. chemscene.com [chemscene.com]
- 20. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 21. N-Methyl-1-phenylethylamine | C9H13N | CID 577403 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
Byproduct formation in the synthesis of (R)-N-methyl-1-phenylethanamine
Welcome to the technical support center for the synthesis of (R)-N-methyl-1-phenylethanamine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and navigate the complexities of this synthesis. We will delve into the common challenges, focusing on byproduct formation, and provide actionable solutions grounded in established chemical principles.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
There are two primary and widely adopted synthetic pathways to achieve the target molecule:
-
Route A: Reductive Amination of a Prochiral Ketone. This approach typically involves the reaction of phenylacetone (P2P) with methylamine to form an intermediate imine, which is then reduced to the final product.[1][2][3] This method is often favored for its directness.
-
Route B: N-methylation of a Chiral Primary Amine. This route starts with enantiomerically pure (R)-1-phenylethanamine, which is then methylated. A classic and effective method for this transformation is the Eschweiler-Clarke reaction.[4][5][6]
Q2: My synthesis via reductive amination of phenylacetone is producing a significant amount of a high-boiling point impurity. What could it be?
A common byproduct in the reductive amination of ketones is the formation of secondary and tertiary amines through over-alkylation.[7][8] In this specific synthesis, you are likely observing the formation of the tertiary amine, N,N-dimethyl-1-phenylethanamine, or potentially a product from the self-condensation of the starting ketone.
Q3: I am performing an Eschweiler-Clarke reaction to methylate (R)-1-phenylethanamine, but the reaction seems to stall, and I'm recovering starting material. What's going wrong?
The Eschweiler-Clarke reaction relies on the use of excess formic acid and formaldehyde.[4][9] Insufficient amounts of either reagent can lead to incomplete methylation. Additionally, the reaction is driven by the irreversible loss of carbon dioxide, which requires heating.[4] Ensure your reaction temperature is adequate (typically near boiling) and that you are using a sufficient excess of the methylating agents.
Q4: Can I use other methylating agents besides formaldehyde and formic acid for the N-methylation of (R)-1-phenylethanamine?
Yes, other methylating agents can be employed. However, many common alternatives, such as methyl iodide or dimethyl sulfate, are notorious for leading to over-methylation and the formation of quaternary ammonium salts.[4][10] The Eschweiler-Clarke reaction is advantageous because it inherently avoids the formation of these quaternary salts.[4][11] Other methods like using dimethyl carbonate have also been explored for mono-N-methylation.[7][12]
II. Troubleshooting Guide: Byproduct Formation and Mitigation
This section provides a deeper dive into specific byproducts encountered during the synthesis of this compound and detailed protocols for their mitigation.
Issue 1: Formation of Over-Alkylated Byproducts in Reductive Amination
Root Cause Analysis:
Reductive amination proceeds through an imine intermediate.[13] The newly formed secondary amine product, this compound, can compete with the primary amine (methylamine) and react with another molecule of the ketone, leading to the formation of a tertiary amine. This is particularly problematic if the secondary amine is more nucleophilic than the primary amine or if there is a high local concentration of the secondary amine product.
Mitigation Strategies:
-
Control of Stoichiometry: Use a significant excess of methylamine to favor the formation of the desired primary imine. This statistically outcompetes the secondary amine from reacting with the ketone.
-
Slow Addition of the Reducing Agent: The imine formation is an equilibrium process.[13] Adding the reducing agent slowly allows for the immediate reduction of the desired imine as it is formed, minimizing the opportunity for the secondary amine product to react further.
-
Choice of Reducing Agent: Sodium cyanoborohydride (NaBH3CN) is a milder reducing agent that is more selective for the reduction of the protonated imine over the ketone starting material.[13][14] This allows the reaction to be performed in a one-pot fashion where the imine is reduced in situ. Sodium triacetoxyborohydride (NaBH(OAc)3) is another effective and less toxic alternative.[8][14]
Experimental Protocol: Reductive Amination with Controlled Byproduct Formation
-
In a round-bottom flask, dissolve phenylacetone (1.0 eq) in methanol.
-
Add a solution of methylamine (3.0-5.0 eq) in methanol or as a gas, ensuring the temperature is maintained at 0-5 °C.
-
Stir the mixture for 30-60 minutes to allow for imine formation.
-
In a separate vessel, dissolve sodium borohydride (1.5 eq) in a small amount of cold methanol.
-
Slowly add the sodium borohydride solution to the reaction mixture, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by TLC or GC-MS to confirm the consumption of the starting material.
-
Work up the reaction by quenching with water, extracting with an organic solvent, and purifying by distillation or column chromatography.
Issue 2: Racemization of the Chiral Center
Root Cause Analysis:
If starting with an enantiomerically pure material, such as (R)-1-phenylethanamine, harsh reaction conditions can lead to racemization. This is particularly a concern if the reaction proceeds through an intermediate that can equilibrate, such as an imine. While the Eschweiler-Clarke reaction is generally considered to be stereochemically robust, prolonged heating in the presence of acid could potentially contribute to minor racemization.[4]
Mitigation Strategies:
-
Reaction Time and Temperature: Optimize the reaction conditions to use the lowest possible temperature and shortest reaction time necessary for complete conversion.
-
Chiral Analysis: Regularly monitor the enantiomeric excess (ee) of your product using chiral HPLC or GC to ensure the stereochemical integrity is maintained throughout the process.
Issue 3: Incomplete Reaction in Eschweiler-Clarke Methylation
Root Cause Analysis:
The Eschweiler-Clarke reaction is a robust method, but incomplete conversion can occur due to several factors:
-
Insufficient Reagents: The reaction requires an excess of both formaldehyde and formic acid to drive the reaction to completion.[4][9]
-
Low Reaction Temperature: The decomposition of formic acid to provide the hydride for reduction and the release of CO2 is temperature-dependent.[4]
-
Water Content: While often performed in aqueous solutions, excessive water can dilute the reagents and hinder the reaction.
Mitigation Strategies:
-
Reagent Stoichiometry: Use at least 2-3 equivalents of both formaldehyde and formic acid relative to the starting amine.
-
Temperature Control: Maintain the reaction temperature at or near the boiling point of the mixture to ensure a steady rate of reaction.
-
Solvent: While the reaction can be run neat, using a minimal amount of a suitable solvent can aid in heat transfer and solubility.
Experimental Protocol: Optimized Eschweiler-Clarke Reaction
-
To a flask containing (R)-1-phenylethanamine (1.0 eq), add formic acid (3.0 eq).
-
Slowly add an aqueous solution of formaldehyde (37 wt%, 3.0 eq) to the mixture, controlling any initial exotherm with an ice bath.
-
Heat the reaction mixture to 90-100 °C and maintain for 2-4 hours. The evolution of CO2 should be observed.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction mixture and make it basic with the addition of a strong base (e.g., NaOH).
-
Extract the product with an organic solvent, dry the organic layer, and purify by distillation.
III. Data Summary and Visualization
Table 1: Common Byproducts and Their Identification
| Byproduct Name | Common Synthetic Route | Identification Method | Mitigation Strategy |
| (S)-N-methyl-1-phenylethanamine | Both | Chiral HPLC/GC | Start with high ee material, optimize conditions to prevent racemization. |
| N,N-dimethyl-1-phenylethanamine | Reductive Amination | GC-MS, NMR | Use excess primary amine, slow addition of reducing agent. |
| 1-phenyl-2-propanol | Reductive Amination | GC-MS, NMR | Ensure complete imine formation before reduction. |
| Unreacted (R)-1-phenylethanamine | Eschweiler-Clarke | TLC, GC-MS | Use excess formaldehyde and formic acid, ensure adequate temperature. |
Diagram 1: Synthetic Routes and Potential Byproduct Pathways
References
- 1. env.nm.gov [env.nm.gov]
- 2. egrove.olemiss.edu [egrove.olemiss.edu]
- 3. sog.unc.edu [sog.unc.edu]
- 4. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 5. Eschweiler-Clarke Reductive Alkylation of Amines | Ambeed [ambeed.com]
- 6. name-reaction.com [name-reaction.com]
- 7. iris.unive.it [iris.unive.it]
- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 9. jk-sci.com [jk-sci.com]
- 10. pcliv.ac.uk [pcliv.ac.uk]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Reductive amination - Wikipedia [en.wikipedia.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Scale-Up Synthesis of Enantiopure (R)-N-methyl-1-phenylethanamine
Welcome to the technical support center for the synthesis of (R)-N-methyl-1-phenylethanamine. This guide is designed for researchers, scientists, and drug development professionals who are transitioning this synthesis from the bench to a larger scale. This compound is a valuable chiral building block in the synthesis of various pharmaceuticals.[1][2][3] Its stereochemistry is critical for its biological activity, making the maintenance of high enantiomeric purity a paramount concern during scale-up.[1]
This document provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the common and robust synthetic route: the N-methylation of enantiopure (R)-1-phenylethylamine via reductive amination.
Overview of the Synthetic Pathway
The most direct approach to obtaining enantiopure this compound is the N-methylation of the readily available chiral precursor, (R)-1-phenylethylamine. This avoids the need for a potentially complex chiral resolution of the final product. The reaction is typically a one-pot reductive amination using formaldehyde as the methyl source, which proceeds through an intermediate imine that is subsequently reduced.
References
Determination of enantiomeric excess of (R)-N-methyl-1-phenylethanamine by chiral HPLC
Welcome to the technical support center for the determination of enantiomeric excess (e.e.) of (R)-N-methyl-1-phenylethanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during chiral HPLC analysis. Our goal is to equip you with the expertise to develop robust, reliable, and accurate methods for this critical separation.
Chiral primary and secondary amines, such as N-methyl-1-phenylethanamine, are fundamental building blocks in the synthesis of numerous pharmaceuticals.[1] The distinct pharmacological and toxicological profiles of individual enantiomers necessitate precise measurement of enantiomeric purity.[1] High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs) is the preeminent technique for this purpose.[1][2] This resource consolidates field-proven insights and troubleshooting strategies to streamline your method development and analysis.
Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the chiral separation of N-methyl-1-phenylethanamine.
Q1: Which type of chiral stationary phase (CSP) is most effective for separating N-methyl-1-phenylethanamine enantiomers?
A1: Polysaccharide-based CSPs, particularly those derived from amylose and cellulose phenylcarbamates, are highly effective for resolving a broad range of racemic amines, including N-methyl-1-phenylethanamine.[1][3] Immobilized polysaccharide CSPs are often a preferred choice as they offer greater solvent compatibility, which is advantageous during method development.[1] Cyclofructan-based CSPs have also demonstrated a high success rate for separating primary amines, especially in polar organic mode.[1][3] While crown ether-based CSPs can be efficient for primary amines, they typically require strongly acidic mobile phases, which may not be ideal for all applications or instruments.[1][4]
Q2: What are typical mobile phase compositions for this separation?
A2: For polysaccharide-based CSPs, normal phase mode using a mixture of a non-polar solvent like n-hexane and an alcohol modifier (e.g., 2-propanol or ethanol) is very common.[5][6] A typical starting point would be a 90:10 (v/v) mixture of hexane and 2-propanol.[5][6] The polar organic mode, using mobile phases like acetonitrile with an alcohol modifier, is also a viable option.[3]
Q3: Why is a basic additive, like diethylamine (DEA) or triethylamine (TEA), often required in the mobile phase?
A3: A basic additive is crucial for several reasons. Firstly, it helps to minimize undesirable interactions between the basic amine analyte and any acidic residual silanol groups on the silica surface of the stationary phase.[1] This leads to improved peak shape and efficiency. Secondly, the additive can compete with the analyte for polar interaction sites on the CSP, which can significantly influence retention and enantioselectivity.[7] A concentration of 0.1% (v/v) of a basic additive is a common starting point.[6][8]
Q4: How do I calculate the enantiomeric excess (e.e.) from my chromatogram?
A4: The enantiomeric excess is calculated from the peak areas of the two enantiomers. The formula is:
e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.
Q5: What is a suitable detection wavelength for N-methyl-1-phenylethanamine?
A5: N-methyl-1-phenylethanamine contains a phenyl group, which allows for UV detection. A common detection wavelength is in the range of 210-220 nm. A patent for detecting chiral phenylethylamine suggests a UV detection wavelength of 210nm.[9]
Troubleshooting Guides
This section provides systematic approaches to resolving common problems encountered during the chiral HPLC analysis of N-methyl-1-phenylethanamine.
Problem 1: Poor or No Resolution of Enantiomers
If the enantiomers are co-eluting or have very poor separation, consider the following steps:
Potential Causes & Solutions
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Inappropriate CSP | Screen different types of polysaccharide-based CSPs (e.g., amylose vs. cellulose derivatives).[2][3] | Different chiral selectors on the CSPs offer distinct chiral recognition mechanisms. |
| Incorrect Mobile Phase Composition | Systematically vary the ratio of the non-polar solvent to the alcohol modifier. Also, try different alcohol modifiers (e.g., ethanol, 2-propanol).[10] | The type and concentration of the alcohol modifier can alter the interactions between the analyte and the CSP, thereby affecting selectivity.[10] |
| Absence of or Incorrect Additive | Introduce a basic additive (e.g., 0.1% DEA or TEA) if one is not present. If an additive is present, try a different one (e.g., switch from DEA to TEA).[7] | Additives can significantly impact retention and selectivity by modifying the surface chemistry of the CSP and interacting with the analyte.[7] |
| Inappropriate Temperature | Vary the column temperature. A lower temperature often improves resolution, but may increase analysis time and backpressure. | Enantioselective interactions are often enthalpically driven, and lower temperatures can enhance these interactions. |
Problem 2: Poor Peak Shape (Tailing or Fronting)
Poor peak shape can compromise the accuracy of integration and, consequently, the e.e. calculation.
Potential Causes & Solutions
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Secondary Interactions with Silica | Increase the concentration of the basic additive in the mobile phase (e.g., from 0.1% to 0.2%).[1] | A higher concentration of the basic additive more effectively masks the residual silanol groups on the silica surface, reducing peak tailing for basic analytes.[1] |
| Column Overload | Reduce the injection volume or the concentration of the sample. | Injecting too much sample can saturate the stationary phase, leading to peak distortion. |
| Column Contamination or Degradation | Flush the column with a strong solvent (if compatible with the CSP). If the problem persists, the column may be degraded and require replacement. | Contaminants on the column can create active sites that cause peak tailing. |
| Incompatible Sample Solvent | Ensure the sample is dissolved in the mobile phase or a solvent with a similar or weaker elution strength. | A strong sample solvent can cause peak distortion, particularly fronting. |
Problem 3: Unstable Retention Times
Fluctuating retention times can make peak identification difficult and affect the reliability of the analysis.
Potential Causes & Solutions
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Inadequate Column Equilibration | Ensure the column is equilibrated with the mobile phase for a sufficient time before starting the analysis. This is especially important when changing mobile phase composition. | Inadequate equilibration can lead to a drifting baseline and shifting retention times as the stationary phase has not reached equilibrium with the mobile phase. |
| Mobile Phase Composition Changes | Prepare fresh mobile phase daily. Ensure accurate measurement of all components. If using a quaternary pump, check for proper mixing. | The composition of the mobile phase is a primary driver of retention in HPLC.[11] Small changes can lead to significant shifts in retention time.[11] |
| Temperature Fluctuations | Use a column oven to maintain a constant temperature. | Retention in HPLC is temperature-dependent. Even small fluctuations in ambient temperature can cause retention times to vary. |
| Pump Malfunction | Check for leaks in the pump and ensure the pump is delivering a consistent flow rate. | An inconsistent flow rate will directly lead to unstable retention times. |
Experimental Workflow and Protocols
Recommended Starting Experimental Protocol
This protocol provides a robust starting point for the method development.
| Parameter | Recommendation |
| Column | Polysaccharide-based CSP (e.g., Daicel CHIRALPAK® series) |
| Mobile Phase | n-Hexane / 2-Propanol (90:10, v/v) with 0.1% Diethylamine (DEA) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 210 nm |
| Injection Volume | 5-10 µL |
| Sample Preparation | Dissolve the sample in the mobile phase. |
Method Development Workflow
The following diagram illustrates a systematic approach to developing a chiral HPLC method.
Caption: A workflow for chiral HPLC method development.
Troubleshooting Workflow
This diagram outlines a logical process for troubleshooting common issues.
Caption: A systematic approach to troubleshooting chiral HPLC issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 3. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. ymc.co.jp [ymc.co.jp]
- 9. CN106053657A - Method for detecting content of chiral phenylethylamine by adopting high-performance liquid chromatography - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Troubleshooting Diastereomeric Salt Crystallization
Welcome to the technical support center for diastereomeric salt crystallization. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges in chiral resolution. The following question-and-answer format directly addresses specific issues you may encounter during your experiments, moving beyond simple procedural steps to explain the underlying scientific principles.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind using diastereomeric salt crystallization for chiral resolution?
A1: Chiral resolution via diastereomeric salt formation is a powerful technique for separating enantiomers, which are non-superimposable mirror images of each other.[1][2][3] Enantiomers possess identical physical properties (e.g., melting point, solubility), making their direct separation by standard crystallization exceptionally difficult.[1][3] The core strategy involves reacting a racemic mixture (a 50:50 mixture of two enantiomers) with an enantiomerically pure chiral resolving agent.[1][2] This reaction creates a mixture of diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, including solubility.[1][2][3][4] This crucial difference in solubility allows for the selective crystallization of one diastereomer, which can then be isolated.[2][5] Subsequently, the resolving agent is removed to yield the desired pure enantiomer.[1][5]
Q2: How do I select an appropriate resolving agent?
A2: The choice of resolving agent is a critical parameter for successful resolution.[6] An effective resolving agent should readily form a stable, crystalline salt with the racemate. The key is that the two resulting diastereomeric salts must exhibit a significant difference in solubility in a practical solvent system.[5][6] It is common practice to screen several resolving agents to find the most effective one.[6] Naturally occurring chiral compounds like tartaric acid, mandelic acid, brucine, and quinine are frequently used due to their availability and well-established performance.[1]
Q3: What analytical techniques are essential for monitoring the success of my resolution?
A3: Several analytical techniques are indispensable for evaluating the purity and enantiomeric excess (e.e.) of your resolved product.
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the gold standard for determining the enantiomeric excess of the final product after the resolving agent has been removed.[6] It can also be used to analyze the composition of the diastereomeric salts themselves.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to confirm the structure of the diastereomeric salts and, in some cases with the use of chiral shift reagents, to determine diastereomeric ratios.
-
X-Ray Powder Diffraction (XRPD): XRPD is a powerful tool to characterize the solid-state properties of the crystallized salts.[4] It can confirm the crystallinity and identify different polymorphic forms or the presence of a solid solution.[4]
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point and thermal stability of the diastereomeric salts, which can provide insights into their purity and solid-state behavior.[7]
Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during your experiments.
Issue 1: No Crystallization Occurs, or My Product is "Oiling Out"
This is one of the most common and frustrating challenges in diastereomeric salt crystallization. "Oiling out," or liquid-liquid phase separation, occurs when the solute separates from the solution as a liquid ("oil") rather than a solid. This oil is a solute-rich liquid that is immiscible with the bulk solvent.[8]
Q: I've mixed my racemic compound and resolving agent, but nothing is crystallizing, or I'm getting an oily precipitate. What should I do?
A: The formation of an oil or a complete failure to crystallize often points to issues with solubility, supersaturation, or the inherent properties of the salts.[9]
Causality and Strategic Solutions:
-
Inappropriate Solvent System: The solvent is a critical variable, as it dictates the solubility of both diastereomeric salts.[4][5][9] The ideal solvent will have a significant solubility differential between the two diastereomers.[5][9]
-
Solution: Conduct a systematic solvent screen using a range of solvents with varying polarities (e.g., alcohols, esters, ketones, hydrocarbons) and consider solvent mixtures.[9][10] A mixture of a "solvent" and an "anti-solvent" (a solvent in which the salts are less soluble) can be particularly effective at inducing crystallization.[9][10][11]
-
-
Insufficient Supersaturation: Crystallization can only occur from a supersaturated solution. If the concentration of your salt is below its solubility limit at a given temperature, it will not precipitate.[9]
-
Solutions:
-
Increase Concentration: Carefully evaporate a portion of the solvent to increase the solute concentration.[9][10]
-
Cooling: Slowly decrease the temperature of the solution. The solubility of most diastereomeric salts decreases with temperature.[6][9]
-
Anti-solvent Addition: Gradually add an anti-solvent to the solution to reduce the solubility of the salts and induce precipitation.[8][9]
-
-
-
High Solubility of Both Diastereomeric Salts: If both salts are highly soluble in the chosen solvent, achieving the necessary supersaturation for crystallization will be difficult.[9]
-
Inhibition by Impurities: Trace impurities can inhibit nucleation and crystal growth.[9][10] Impurities can also lower the melting point of the solid, contributing to oiling out.[12][13]
-
Solution: Ensure the purity of your starting materials (racemic compound and resolving agent).[9] If necessary, purify them before the resolution experiment.
-
Experimental Protocol: Rapid Solvent Screening for Crystallization
Objective: To quickly identify a promising solvent or solvent system for selective crystallization.
Methodology:
-
In a series of small vials, dissolve a small, known quantity of your racemic compound and the resolving agent.
-
Add a selection of different crystallization solvents or solvent mixtures to each vial.[6]
-
Allow the vials to stand at a controlled temperature (e.g., room temperature or cooled) for 24-48 hours to allow for crystallization.[6]
-
Visually inspect the vials for crystal formation.[6]
-
Isolate any crystalline material by filtration.
-
Analyze the solid and the mother liquor by a suitable method like chiral HPLC to determine the yield and diastereomeric excess (d.e.).[6]
Issue 2: The Diastereomeric Excess (d.e.) of My Crystallized Salt is Low
Low diastereomeric excess indicates poor separation of the two diastereomers. This can be due to several factors, including the co-precipitation of the undesired diastereomer or the formation of a solid solution.
Q: I'm getting crystals, but the diastereomeric purity is unacceptably low. How can I improve it?
A: Achieving high diastereomeric excess is the primary goal of the resolution. Here’s how to troubleshoot a poor separation.
Causality and Strategic Solutions:
-
Suboptimal Solvent System: The solvent choice is paramount for achieving high selectivity.[6][10]
-
Formation of a Solid Solution: A solid solution occurs when the crystal lattice of the less soluble diastereomer incorporates the more soluble one.[11][14] This results in a single solid phase containing both diastereomers, making purification by simple recrystallization ineffective.[11]
-
Solution:
-
Change the Solvent: Altering the solvent can disrupt the crystal packing that allows for solid solution formation.[11]
-
Change the Resolving Agent: A structurally different resolving agent will form diastereomers with different physical properties and crystal packing arrangements, which may prevent the formation of a solid solution.[11]
-
-
-
Kinetic vs. Thermodynamic Control: Sometimes, the desired diastereomer may not be the most thermodynamically stable and thus may not crystallize under equilibrium conditions.[15]
-
Solution: Employ kinetic resolution. This involves seeding a supersaturated solution with pure crystals of the desired diastereomer and stopping the crystallization before the system reaches equilibrium.[15] This approach relies on the faster crystallization rate of the desired diastereomer.
-
Logical Troubleshooting Flowchart
Here is a logical workflow to address common issues in diastereomeric salt crystallization.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE01490D [pubs.rsc.org]
- 3. fiveable.me [fiveable.me]
- 4. pure.mpg.de [pure.mpg.de]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chemrxiv.org [chemrxiv.org]
- 15. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
Technical Support Center: Preventing Racemization of (R)-N-methyl-1-phenylethanamine
Last Updated: January 5, 2026
Welcome to the technical support center for handling and preventing the racemization of (R)-N-methyl-1-phenylethanamine. This guide is designed for researchers, scientists, and professionals in drug development who work with this and other chiral amines. Here, we address common challenges and provide in-depth, field-proven solutions to maintain the enantiomeric purity of your compounds.
Section 1: Troubleshooting Guide - Loss of Enantiomeric Excess (e.e.)
This section is dedicated to identifying and resolving issues that lead to the racemization of this compound during experimental procedures.
Issue 1: Significant drop in e.e. after deprotection of a Boc-protected amine.
Q: I've deprotected my N-Boc-(R)-N-methyl-1-phenylethanamine using 4M HCl in dioxane. The resulting hydrochloride salt shows high e.e. However, upon converting it to the free base using an aqueous basic workup (e.g., with triethylamine), the enantiomeric excess drops dramatically. What is causing this, and how can I prevent it?
A: This is a common issue where the presence of acid, even in catalytic amounts, can facilitate racemization, particularly when the amine is in solution.[1] The mechanism likely involves the reversible formation of an achiral iminium species, which is then non-stereoselectively reprotonated.
Causality Explained: The lone pair on the nitrogen of the amine is protonated by the acid. Under certain conditions, this can lead to the elimination of a proton from the adjacent chiral carbon, forming a planar, achiral imine or enamine intermediate. Subsequent reprotonation can occur from either face with equal probability, leading to a racemic mixture.[2][3][4]
Solutions:
-
Avoid Strong Acids for Deprotection: If your downstream application is sensitive to acidic conditions, consider alternative protecting groups to Boc that can be removed under neutral or milder conditions. A Cbz (carboxybenzyl) group, for instance, can be removed by hydrogenolysis.[1]
-
Gentle Basification: Instead of a vigorous aqueous basic workup, try a milder, non-aqueous method to generate the free base. For example, you can use a solid-supported base or a carefully controlled addition of a hindered, non-nucleophilic base like 2,4,6-collidine in an aprotic solvent. The use of hindered bases can minimize side reactions and racemization.[5]
-
Salt Exchange: If the hydrochloride salt is the issue, you can perform a salt exchange to a less problematic counter-ion. Dissolving the HCl salt in a solvent like acetonitrile/water with a mild acid like acetic acid, followed by freeze-drying, can yield the acetate salt, which may be less prone to inducing racemization in subsequent steps.[1]
Issue 2: Racemization during a coupling reaction (e.g., amidation).
Q: I am attempting to perform an amidation reaction with the hydrochloride salt of this compound, and I'm observing significant racemization in the final product. What are the likely causes?
A: Racemization during coupling reactions is often multifactorial, involving the coupling reagents, base, solvent, and temperature.[6]
Causality Explained: The activation of the carboxylic acid by coupling reagents can form highly reactive intermediates. In the presence of a base, these intermediates can facilitate the abstraction of the alpha-proton of the chiral amine, leading to racemization via an imine intermediate. The choice of coupling reagent and base is therefore critical.[5][7]
Solutions:
-
Choice of Coupling Reagent: Some coupling reagents are more prone to causing racemization than others. For instance, HATU can sometimes lead to more racemization compared to DIC/Oxyma.[7] It is advisable to screen a few different coupling agents to find the one that minimizes epimerization for your specific substrate.
-
Base Selection: The strength and steric hindrance of the base used are crucial. Stronger, less hindered bases like triethylamine can increase the rate of racemization compared to more hindered bases like N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine.[5]
-
Temperature Control: Elevated temperatures provide the necessary energy to overcome the activation barrier for racemization.[8] Whenever possible, run your coupling reactions at lower temperatures (e.g., 0 °C to room temperature) to minimize this risk.
-
Solvent Polarity: The polarity of the solvent can influence the stability of the chiral center and any charged intermediates. Experimenting with solvents of varying polarity might help in reducing racemization.[6]
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the handling and stability of this compound.
Q1: What is the primary mechanism of racemization for chiral amines like this compound?
A1: The most common mechanism for the racemization of chiral amines involves the formation of a planar, achiral imine or enamine intermediate.[2][3][9] This can be facilitated by heat, acid, or base catalysis. The key step is the removal of the proton from the chiral carbon, which is made more acidic by the adjacent nitrogen atom. Once the planar intermediate is formed, the proton can be added back from either side, leading to a mixture of enantiomers.[4]
Mechanism Visualization:
Caption: Mechanism of amine racemization via an achiral imine intermediate.
Q2: How does pH affect the stability of this compound?
A2: The pH of the solution can have a significant impact on the rate of racemization. Generally, racemization increases with increasing pH, especially above pH 10.[10] However, strongly acidic conditions can also promote racemization, as discussed in the troubleshooting section. There is often a pH range of optimal stability for a given chiral amine. For many amines, this is in the slightly acidic to neutral range.
Q3: Are there any specific catalysts I should be aware of that can cause racemization?
A3: Yes, certain transition metal complexes are known to be potent catalysts for the racemization of chiral amines. These are often used intentionally in dynamic kinetic resolution (DKR) processes.[11] Common examples include complexes of iridium, ruthenium, and palladium.[2][11][12] If your reaction involves any of these metals, even as trace impurities, you should be vigilant about the potential for racemization.
Q4: How can I accurately determine the enantiomeric excess of my this compound sample?
A4: The most reliable method for determining the enantiomeric excess (e.e.) of a chiral amine is through chiral chromatography, typically High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) using a chiral stationary phase.[13] Another common method is NMR spectroscopy using a chiral derivatizing agent to convert the enantiomers into diastereomers, which will have distinct signals in the NMR spectrum.[14]
Section 3: Experimental Protocols
Protocol 1: Chiral HPLC Analysis of N-methyl-1-phenylethanamine
This protocol provides a general guideline for determining the enantiomeric excess of N-methyl-1-phenylethanamine. The exact conditions may need to be optimized for your specific instrument and column.
Materials:
-
HPLC system with a UV detector
-
Chiral stationary phase column (e.g., DAICEL CHIRALPAK series)
-
Hexane (HPLC grade)
-
Isopropanol (HPLC grade)
-
Sample of N-methyl-1-phenylethanamine
Procedure:
-
Prepare the Mobile Phase: A common mobile phase for the separation of phenylethylamine derivatives is a mixture of hexane and isopropanol. A typical starting ratio is 90:10 (hexane:isopropanol).[13]
-
Prepare the Sample: Dissolve a small amount of your N-methyl-1-phenylethanamine sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Equilibrate the Column: Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1 mL/min) until a stable baseline is achieved.
-
Inject the Sample: Inject a small volume of the sample (e.g., 10 µL) onto the column.
-
Monitor the Elution: Monitor the elution of the enantiomers using a UV detector at a suitable wavelength (e.g., 254 nm).
-
Calculate the Enantiomeric Excess: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the following formula: e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
Workflow for Chiral HPLC Analysis:
Caption: Workflow for determining enantiomeric excess using chiral HPLC.
Section 4: Data Summary
The following table summarizes the impact of different bases on the racemization of activated amino acids, which is analogous to the potential for racemization of chiral amines under basic conditions.
| Base | Steric Hindrance | Basicity | Tendency to Cause Racemization |
| Triethylamine (TEA) | Low | High | High[5] |
| N,N-Diisopropylethylamine (DIEA) | High | Moderate | Moderate[5][6] |
| N-Methylmorpholine (NMM) | Moderate | Moderate | Moderate[5] |
| 2,4,6-Collidine (TMP) | High | Low | Low[5][6] |
Note: This data is illustrative and the actual extent of racemization will depend on the specific substrate and reaction conditions.
References
- 1. reddit.com [reddit.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pure.hud.ac.uk [pure.hud.ac.uk]
- 4. Racemization - Wikipedia [en.wikipedia.org]
- 5. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 6. researchgate.net [researchgate.net]
- 7. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. The kinetics and mechanism of the organo-iridium catalysed racemisation of amines. - White Rose Research Online [eprints.whiterose.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. A ruthenium racemisation catalyst for the synthesis of primary amines from secondary amines - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
Technical Support Center: Enhancing Diastereoselectivity with (R)-N-Methyl-1-phenylethanamine
Prepared by the Gemini Application Science Team
This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols for improving diastereoselectivity in reactions utilizing (R)-N-methyl-1-phenylethanamine as a chiral auxiliary.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of this compound in achieving high diastereoselectivity?
This compound serves as a chiral auxiliary, a stereogenic unit that is temporarily attached to a prochiral substrate to direct the stereochemical course of a reaction.[1] The inherent chirality of the auxiliary, stemming from the stereocenter bearing a phenyl and a methyl group, creates a sterically biased environment. This directs incoming reagents to preferentially attack one face of the reactive center, leading to the formation of one diastereomer in excess.
Q2: My reaction is showing a low diastereomeric ratio (d.r.). What are the most common initial factors to investigate?
A suboptimal diastereomeric ratio is a common issue that can often be resolved by systematically evaluating a few key parameters. The primary factors to investigate are:
-
Reaction Temperature: Elevated temperatures can provide sufficient thermal energy to overcome the activation energy barrier for the formation of both diastereomers, thus eroding selectivity.[2]
-
Solvent Choice: The solvent's polarity and ability to coordinate with reagents can dramatically alter the geometry of the transition state.[3]
-
Purity of Reagents: The presence of impurities, including water, in starting materials, reagents, or solvents can interfere with the desired stereoselective pathway or even poison a catalyst.[4][5]
Q3: Can the order of reagent addition significantly impact the diastereoselectivity?
Yes, the sequence of reagent addition is often critical, particularly in reactions that proceed through a reactive intermediate like an enolate. For instance, in a diastereoselective alkylation, it is imperative to ensure the complete formation of the desired enolate before introducing the electrophile. If the electrophile is added prematurely, it can react with the starting material or other species in a non-selective manner, leading to a lower d.r.
Q4: What are the standard procedures for cleaving the this compound auxiliary post-reaction?
The removal of the auxiliary is typically accomplished through hydrolysis of the covalent bond connecting it to the product. The choice between acidic or basic conditions depends on the stability of the desired product. Amide linkages, for example, can often be cleaved by refluxing in a strong aqueous acid (e.g., 6M H₂SO₄) or a strong base (e.g., NaOH). A significant advantage of using chiral auxiliaries is that the this compound can often be recovered and reused.[1]
Section 2: Troubleshooting Guides
Guide 1: Diagnosing and Improving Low Diastereomeric Ratio (d.r.)
A low d.r. suggests that the energy difference between the diastereomeric transition states is minimal under the current reaction conditions. The following workflow provides a systematic approach to identifying and addressing the underlying cause.
Troubleshooting Workflow for Low Diastereomeric Ratio
Caption: A systematic workflow for troubleshooting low diastereoselectivity.
Step-by-Step Troubleshooting Protocol:
-
Verify Purity and Stoichiometry:
-
Action: Confirm the purity of this compound, the substrate, and all reagents using appropriate analytical methods (e.g., ¹H NMR, GC-MS, elemental analysis). Ensure that all reagents are weighed and dispensed accurately.
-
Scientific Rationale: Impurities can introduce competing, non-selective reaction pathways.[4] Inaccurate stoichiometry can lead to an excess of a reactive species, which may also open up non-diastereoselective routes.
-
-
Optimize Reaction Temperature:
-
Action: Conduct the reaction at a series of progressively lower temperatures. For example, if the reaction is currently run at 0 °C, attempt it at -20 °C, -40 °C, and -78 °C.
-
Scientific Rationale: Diastereoselectivity is governed by the difference in the Gibbs free energy of activation (ΔΔG‡) between the two competing pathways. Lowering the temperature generally amplifies the effect of this energy difference, thus favoring the pathway with the lower activation energy.[6] Note that reaction times may need to be extended at lower temperatures.
-
-
Solvent Screening:
-
Action: Perform the reaction in a panel of solvents with varying properties (e.g., coordinating: THF, diethyl ether; non-coordinating: dichloromethane, toluene).
-
Scientific Rationale: The solvent plays a crucial role in the solvation of the transition state.[3] In reactions involving metal-based reagents, a coordinating solvent can compete with the substrate for binding to the metal center, potentially disrupting a highly organized, chelation-controlled transition state that is necessary for high diastereoselectivity.
-
-
Reagent and Stoichiometry Evaluation:
-
Action: For reactions utilizing bases or Lewis acids, systematically vary their stoichiometry. Additionally, consider alternatives with different counter-ions (e.g., switching from a lithium-based to a sodium- or potassium-based amide).
-
Scientific Rationale: The nature of the counter-ion can influence the aggregation state and geometry of key intermediates, such as enolates, which in turn dictates the facial selectivity of the subsequent reaction. The concentration of a Lewis acid can also be critical; an insufficient amount may not achieve complete chelation, while an excess could lead to undesired side reactions.
-
Guide 2: Addressing an Unexpected Stereochemical Outcome
Observing the formation of the opposite diastereomer to the one predicted by standard models indicates a shift in the reaction mechanism, often between chelation and non-chelation controlled pathways.
-
Understanding Chelation vs. Non-Chelation Control:
-
Explanation: The stereochemical outcome is often dictated by the dominant transition state model. In a chelation-controlled pathway, a Lewis acidic metal ion coordinates to both the auxiliary and a nearby functional group (e.g., a carbonyl) on the substrate. This creates a rigid, cyclic transition state that forces the incoming reagent to approach from a specific face. In contrast, a non-chelation-controlled (or Felkin-Anh type) pathway occurs when such chelation is absent, leading to a more open, non-cyclic transition state with a different preferred geometry for reagent approach.
-
Practical Steps:
-
To promote chelation control , introduce a suitable Lewis acid (e.g., TiCl₄, MgBr₂·OEt₂) and utilize a non-coordinating solvent like dichloromethane.
-
To favor a non-chelation controlled pathway, omit Lewis acids and use more coordinating solvents like THF or even protic solvents, if the reaction chemistry allows.
-
Conceptual Models of Stereocontrol
Caption: Simplified depiction of the divergence between chelation and non-chelation controlled reaction pathways.
-
-
Influence of (E)/(Z) Intermediate Geometry:
-
Explanation: For reactions that proceed via an enolate or enamine intermediate, the (E) or (Z) geometry of this double bond is often a critical determinant of the final stereochemistry.
-
Action: The conditions used to generate the intermediate can be modified to favor one geometry over the other. For enolate formation, factors such as the choice of base (e.g., LDA vs. LHMDS), solvent, and the presence of additives can significantly influence the resulting E/Z ratio.
-
Section 3: Experimental Protocols
Protocol 1: Diastereoselective Alkylation of a Propionamide Derivative
This protocol provides a representative, step-by-step methodology for the diastereoselective alkylation of an amide derived from this compound.
Step-by-Step Procedure:
-
Amide Formation:
-
In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon), dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C using an ice-water bath.
-
Add triethylamine (1.2 eq.) followed by the dropwise addition of propionyl chloride (1.1 eq.) via syringe.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring for completion by TLC.
-
Upon completion, quench the reaction with deionized water. Perform a standard aqueous workup, including washes with 1M HCl and saturated NaHCO₃. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure N-propionyl amide.
-
-
Diastereoselective Alkylation:
-
To a flame-dried, round-bottom flask under an inert atmosphere, add the purified N-propionyl amide (1.0 eq.) and dissolve in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add n-butyllithium (n-BuLi, typically 1.6 M in hexanes) (1.1 eq.) dropwise. Stir the resulting enolate solution for 30 minutes at -78 °C.
-
Add the desired electrophile (e.g., benzyl bromide, 1.2 eq.) dropwise.
-
Continue to stir the reaction at -78 °C for 4-6 hours, monitoring its progress by TLC.
-
Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).
-
The diastereomeric ratio of the crude product should be determined by ¹H NMR spectroscopy or chiral HPLC analysis.
-
Purify the desired diastereomer by flash column chromatography.
-
-
Auxiliary Cleavage:
-
Reflux the purified alkylated product in a suitable solvent mixture (e.g., ethanol/water) with a strong acid (e.g., 6M H₂SO₄) or a strong base until the amide is fully hydrolyzed.
-
After cooling, neutralize the reaction mixture and perform an appropriate workup to separate the chiral carboxylic acid product from the recovered this compound auxiliary.
-
Summary of Key Parameters and Their Effects
| Parameter | Change in Condition | Expected Effect on d.r. | Scientific Rationale |
| Temperature | Decrease | Increase | Enhances the energetic preference for the lower-energy transition state.[6] |
| Increase | Decrease | Provides sufficient energy to overcome the activation barriers for both diastereomeric pathways, reducing selectivity.[2] | |
| Solvent | Less Coordinating (e.g., DCM, Toluene) | Often Increases | Can promote the formation of a highly ordered, chelated transition state.[3] |
| More Coordinating (e.g., THF, DME) | Often Decreases | Can compete for metal coordination, disrupting the chelated transition state. | |
| Lewis Acid | Addition of (e.g., MgBr₂, TiCl₄) | Typically Increases | Enforces a rigid, chelated transition state, leading to higher facial selectivity. |
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Impact of reducing agent, temperature, and substrate topology on diastereoselectivity of the intermolecular coupling reactions, or how “free” are cobalt-complexed propargyl radicals? - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
(R)-N-methyl-1-phenylethanamine vs (S)-N-methyl-1-phenylethanamine in asymmetric synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Central Role of Chirality in Synthesis
In the precise world of chemical synthesis, particularly in drug development, the three-dimensional arrangement of atoms—or stereochemistry—is paramount. Chiral molecules, which exist as non-superimposable mirror images (enantiomers), often exhibit profoundly different biological activities.[1] The synthesis of enantiomerically pure compounds is therefore a critical objective.[1] Chiral amines, such as the (R) and (S) enantiomers of N-methyl-1-phenylethanamine, are powerful tools in the chemist's arsenal for controlling stereochemical outcomes.[2][3] These readily available and versatile compounds serve as chiral auxiliaries or ligands, directing reactions to favor the formation of one specific enantiomer.[4][5]
This guide provides a technical comparison of (R)- and (S)-N-methyl-1-phenylethanamine, exploring their applications in asymmetric synthesis. We will examine the mechanistic principles that govern their stereodirecting influence and present comparative data to inform your selection for achieving specific synthetic goals.
Mechanism of Stereocontrol: A Tale of Two Enantiomers
The efficacy of N-methyl-1-phenylethanamine enantiomers as chiral controllers stems from their ability to create a diastereomeric relationship with a prochiral substrate. This is most commonly achieved by covalently attaching the amine to the substrate to form a chiral amide or imine. The bulky phenyl group of the auxiliary then dictates the trajectory of incoming reagents.[6][7]
The core principle is steric hindrance: the phenyl group shields one face of the reactive intermediate (e.g., an enolate), forcing an electrophile to attack from the less sterically encumbered face.[6][7] The choice between the (R) or (S) enantiomer of the amine directly determines which face is blocked, thus controlling the absolute configuration of the newly formed stereocenter. After the reaction, the chiral auxiliary is cleaved and can often be recovered, yielding the desired enantiomerically enriched product.[6][8]
Figure 1. General workflow for asymmetric alkylation using a chiral auxiliary.
Comparative Performance in Asymmetric Alkylation
One of the most well-documented applications of these chiral auxiliaries is in the asymmetric alkylation of carbonyl compounds. By forming a chiral amide, deprotonation generates a chiral enolate, which then reacts with an electrophile. The stereochemical outcome is highly dependent on the chosen auxiliary.
Consider the alkylation of a propionamide derived from either (R)- or (S)-N-methyl-1-phenylethanamine. The (S)-auxiliary typically directs alkylation to produce an (R)-configured product, while the (R)-auxiliary yields the (S)-product. This complementary stereodirection is a powerful feature, allowing access to either product enantiomer by simply switching the auxiliary.
| Chiral Auxiliary | Electrophile (R-X) | Diastereomeric Ratio (d.r.) | Configuration of Product | Yield (%) |
| (S) -N-methyl-1-phenylethanamine | Benzyl bromide | >95:5 | (R) | ~85-95 |
| (R) -N-methyl-1-phenylethanamine | Benzyl bromide | >95:5 | (S) | ~85-95 |
| (S) -N-methyl-1-phenylethanamine | Methyl iodide | ~90:10 | (R) | ~80-90 |
| (R) -N-methyl-1-phenylethanamine | Methyl iodide | ~90:10 | (S) | ~80-90 |
Note: Data are representative values compiled from typical outcomes in the literature. Actual results may vary based on specific reaction conditions.
The slight decrease in diastereoselectivity with smaller electrophiles like methyl iodide highlights the importance of steric bulk in achieving effective facial discrimination.[9]
Figure 2. Mechanism of stereocontrol via a chelated enolate intermediate.
Applications as Chiral Ligands and Catalysts
Beyond their role as stoichiometric auxiliaries, (R)- and (S)-N-methyl-1-phenylethanamine and their derivatives are employed as chiral ligands in metal-catalyzed reactions, such as asymmetric hydrogenation and transfer hydrogenation.[1][10] In these cases, the chiral amine coordinates to a metal center (e.g., Ruthenium, Iridium, Rhodium), creating a chiral catalytic environment. This approach is highly atom-economical as only a small amount of the chiral ligand is needed.
For instance, in the asymmetric reduction of imines to chiral amines, a catalyst formed from an (R)-amine ligand will typically produce the (R)-amine product, while the (S)-ligand will yield the (S)-product. The enantiomeric excess (e.e.) in these reactions is often very high, frequently exceeding 95%.
Experimental Protocols
Protocol 1: Asymmetric Alkylation of a Propionamide using (S)-N-methyl-1-phenylethanamine
This protocol describes the formation of an amide from (S)-N-methyl-1-phenylethanamine and propionyl chloride, followed by diastereoselective alkylation with benzyl bromide.
Part A: Amide Formation
-
Dissolve (S)-N-methyl-1-phenylethanamine (1.0 eq.) and triethylamine (1.2 eq.) in dry dichloromethane (DCM) under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add propionyl chloride (1.1 eq.) dropwise to the solution.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction with water and extract the product with DCM.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-propionyl amide. Purify by column chromatography if necessary.
Part B: Diastereoselective Alkylation
-
Dissolve the purified amide (1.0 eq.) in dry tetrahydrofuran (THF) under a nitrogen atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add lithium diisopropylamide (LDA) (1.1 eq., as a solution in THF/hexanes) dropwise. Stir for 30 minutes at -78 °C to ensure complete enolate formation.
-
Add benzyl bromide (1.2 eq.) dropwise.
-
Stir the reaction at -78 °C for 4-6 hours, monitoring by TLC.
-
Quench the reaction at -78 °C by adding a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Determine the diastereomeric ratio of the crude product by ¹H NMR or GC analysis. Purify by flash column chromatography.
Part C: Auxiliary Cleavage
-
Reflux the purified alkylated amide in 6M H₂SO₄ for 12 hours to hydrolyze the amide bond.
-
Cool the reaction mixture and neutralize with a strong base (e.g., NaOH) to pH > 12.
-
Extract the liberated (S)-N-methyl-1-phenylethanamine auxiliary with an organic solvent (e.g., diethyl ether) for recovery.
-
Acidify the remaining aqueous layer with concentrated HCl to pH < 2 and extract the desired (R)-2-benzylpropanoic acid product with an organic solvent.
Conclusion
Both (R)- and (S)-N-methyl-1-phenylethanamine are highly effective and predictable chiral controllers in asymmetric synthesis. Their primary value lies in their complementary nature: the choice of one enantiomer over the other provides a reliable and straightforward route to the desired enantiomer of the final product. While their performance as chiral auxiliaries is most pronounced with sterically demanding reagents, they remain a foundational tool for constructing chiral centers. Furthermore, their utility extends to catalytic applications, making them indispensable reagents for researchers in organic synthesis and drug discovery. The selection between the (R) and (S) form is dictated entirely by the target molecule's desired absolute stereochemistry.
References
- 1. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asymmetric catalysis with chiral primary amine-based organocatalysts - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. york.ac.uk [york.ac.uk]
- 10. Recent advances in the asymmetric reduction of imines by recycled catalyst systems - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Chiral Auxiliaries: Benchmarking (R)-N-methyl-1-phenylethanamine Against Established Counterparts
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the quest for efficient, reliable, and stereoselective methods for the construction of chiral molecules is paramount. Chiral auxiliaries, stoichiometric chiral reagents that are temporarily incorporated into a prochiral substrate to direct a diastereoselective transformation, remain a cornerstone of this field. This guide provides a comprehensive comparison of the structural and potential functional aspects of (R)-N-methyl-1-phenylethanamine as a chiral auxiliary against well-established and widely utilized auxiliaries such as Evans' oxazolidinones, SAMP/RAMP hydrazones, and pseudoephedrine amides. While direct, comparative experimental data for this compound in this role is limited in publicly accessible literature, this guide will leverage the extensive data available for its parent compound, (R)-1-phenylethylamine, and other benchmark auxiliaries to provide a thorough and insightful analysis for researchers considering its application.
The Principle of Chiral Auxiliaries in Asymmetric Synthesis
The fundamental principle behind the use of a chiral auxiliary is the conversion of an enantioselective reaction into a diastereoselective one. By attaching a chiral, enantiomerically pure auxiliary to a prochiral substrate, two diastereomeric transition states are possible in a subsequent reaction. The steric and electronic properties of the auxiliary create a significant energy difference between these transition states, favoring the formation of one diastereomer over the other. After the desired stereocenter is set, the auxiliary is cleaved and can ideally be recovered for reuse.
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
This compound: A Prospective Chiral Auxiliary
This compound, a derivative of the widely used chiral resolving agent and auxiliary (R)-1-phenylethylamine, presents an interesting candidate for asymmetric synthesis. Its structure features a stereogenic center directly attached to a nitrogen atom, which can be readily converted into an amide or imine, and a phenyl group that can provide the necessary steric bulk to shield one face of a reactive intermediate.
The key difference between this compound and its parent compound is the presence of the N-methyl group. This modification can have several implications for its performance as a chiral auxiliary:
-
Increased Steric Hindrance: The N-methyl group adds steric bulk closer to the reactive center, which could potentially lead to higher levels of diastereoselectivity in some reactions.
-
Altered Conformational Preferences: The N-methyl group may influence the preferred conformation of the amide or imine linkage, which in turn would affect the facial bias during the diastereoselective step.
-
Modified Reactivity: The electronic effect of the N-methyl group is minimal, but its steric presence might influence the ease of enolate formation or the rate of subsequent reactions.
While concrete experimental data is scarce, the principles of asymmetric induction suggest that this compound could be a valuable tool. Further research is needed to fully elucidate its potential and define its scope in asymmetric synthesis.
Performance Benchmark: Established Chiral Auxiliaries
To provide a framework for evaluating the potential of this compound, we will now delve into the performance of three classes of well-established chiral auxiliaries in the context of asymmetric alkylation, a fundamental carbon-carbon bond-forming reaction.
Evans' Oxazolidinone Auxiliaries
Developed by David A. Evans, chiral oxazolidinones are among the most reliable and widely used auxiliaries for a variety of asymmetric transformations, including alkylation, aldol reactions, and conjugate additions.[1][2] They are typically derived from readily available amino alcohols. The stereochemical outcome is dictated by the substituent at the 4-position of the oxazolidinone ring, which effectively shields one face of the Z-enolate formed upon deprotonation.
SAMP/RAMP Hydrazone Auxiliaries
The SAMP/RAMP hydrazone method, developed by E. J. Corey and Dieter Enders, is a powerful tool for the asymmetric α-alkylation of aldehydes and ketones.[3] (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) and its (R)-enantiomer (RAMP) are reacted with the carbonyl compound to form a chiral hydrazone. Deprotonation with a strong base like lithium diisopropylamide (LDA) forms a rigid, chelated azaenolate, which then reacts with an electrophile from the less hindered face.
Pseudoephedrine Amide Auxiliaries
Andrew G. Myers and his group demonstrated that pseudoephedrine, an inexpensive and readily available chiral amino alcohol, can serve as an excellent chiral auxiliary for the asymmetric alkylation of amides.[4][5] The corresponding amides are easily prepared and, upon deprotonation, form a rigid lithium chelate that directs the alkylating agent to the opposite face of the enolate. This method is known for its high diastereoselectivity with a broad range of electrophiles.[4]
Comparative Performance in Asymmetric Alkylation
The following table summarizes the typical performance of these benchmark auxiliaries in asymmetric alkylation reactions.
| Chiral Auxiliary | Substrate | Electrophile | Base | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| Evans' (S)-4-benzyl-2-oxazolidinone | N-propionyl imide | Benzyl bromide | LDA | >99:1 | 80-92 | [6] |
| Evans' (S)-4-benzyl-2-oxazolidinone | N-propionyl imide | Allyl iodide | NaHMDS | >99:1 | 92 | [7] |
| SAMP | Cyclohexanone hydrazone | Methyl iodide | LDA | >95:5 | 85 | [3] |
| RAMP | 5-Nonanone hydrazone | Methyl iodide | LDA | >95:5 | 73 (of hydrazone) | [8] |
| (+)-Pseudoephedrine | N-propionyl amide | Benzyl bromide | LDA/LiCl | ≥99:1 | 90 | [9] |
| (+)-Pseudoephedrine | N-propionyl amide | Ethyl iodide | LDA/LiCl | 97:3 | 88 | [9] |
This data is representative and can vary depending on the specific substrates and reaction conditions.
Experimental Protocols
To provide a practical context for the application of chiral auxiliaries, detailed experimental protocols for the asymmetric alkylation using Evans' oxazolidinone and SAMP hydrazone are provided below.
Protocol 1: Asymmetric Alkylation using an Evans' Oxazolidinone Auxiliary
This protocol describes the asymmetric alkylation of an N-acyloxazolidinone.
Caption: Workflow for asymmetric alkylation using an Evans' oxazolidinone auxiliary.
Step 1: N-Acylation of the Chiral Auxiliary
-
To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 eq.) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, add n-butyllithium (1.05 eq.) dropwise.
-
Stir the solution for 15 minutes at -78 °C.
-
Add the desired acyl chloride (e.g., propionyl chloride, 1.1 eq.) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the N-acyloxazolidinone by flash column chromatography.
Step 2: Asymmetric Alkylation
-
To a solution of the purified N-acyloxazolidinone (1.0 eq.) in anhydrous THF at -78 °C, add lithium diisopropylamide (LDA) (1.1 eq.) dropwise.
-
Stir the solution for 30 minutes at -78 °C to ensure complete enolate formation.
-
Add the alkylating agent (e.g., benzyl bromide, 1.2 eq.) dropwise.
-
Stir the reaction at -78 °C for 2-4 hours, then allow it to slowly warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Determine the diastereomeric ratio by ¹H NMR or chiral HPLC analysis of the crude product.
-
Purify the alkylated product by flash column chromatography.
Step 3: Cleavage of the Chiral Auxiliary
-
Dissolve the purified alkylated product (1.0 eq.) in a mixture of THF and water (4:1) at 0 °C.
-
Add lithium hydroxide (LiOH) (2.0 eq.) and 30% hydrogen peroxide (H₂O₂) (4.0 eq.) dropwise.
-
Stir the mixture at 0 °C for 2-4 hours, or until the starting material is consumed (monitored by TLC).
-
Quench the reaction by adding an aqueous solution of sodium sulfite.
-
Separate the aqueous and organic layers. The chiral auxiliary can be recovered from the organic layer.
-
Acidify the aqueous layer with HCl and extract the chiral carboxylic acid with ethyl acetate.
-
Dry the combined organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the enantiomerically enriched carboxylic acid.
Protocol 2: Asymmetric Alkylation using a SAMP/RAMP Hydrazone Auxiliary
This protocol outlines the asymmetric alkylation of a ketone via its SAMP hydrazone derivative.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. nbinno.com [nbinno.com]
- 4. Simultaneous synthesis of enantiomerically pure (R)-1-phenylethanol and (R)-alpha-methylbenzylamine from racemic alpha-methylbenzylamine using omega-transaminase/alcohol dehydrogenase/glucose dehydrogenase coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Stereoselective synthesis of beta-lactams with polyaromatic imines: entry to new and novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N-Methyl-1-phenylethylamine | C9H13N | CID 577403 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Enhancing Auxiliary‐Mediated Native Chemical Ligation at Challenging Junctions with Pyridine Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Novel Strategy Towards the Asymmetric Synthesis of Orthogonally Funtionalised 2-N-Benzyl-N-α-methylbenzylamino- 5-carboxymethyl-cyclopentane-1-carboxylic acid. [mdpi.com]
A Comparative Guide to Stereocontrol: (R)-N-methyl-1-phenylethanamine versus Ephedrine as Chiral Auxiliaries
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the strategic selection of a chiral auxiliary is paramount to achieving high stereoselectivity. These transiently incorporated chiral scaffolds are foundational tools for constructing enantiomerically pure molecules, which are critical in pharmaceuticals and other biologically active compounds. This guide offers an in-depth technical comparison between two structurally related but mechanistically distinct chiral auxiliaries: (R)-N-methyl-1-phenylethanamine and the ephedrine family of amino alcohols. We will dissect their mechanisms of stereocontrol, compare their performance with supporting experimental data, and provide practical insights for their application.
Introduction: Two Scaffolds, Two Strategies for Stereocontrol
This compound and ephedrine both derive their chirality from a 1-phenylethanamine backbone. However, the presence of a β-hydroxyl group in ephedrine introduces a profound mechanistic divergence that dictates its application and efficacy compared to its simpler counterpart.
-
This compound , a secondary amine, primarily relies on steric hindrance to direct the course of a reaction. Once coupled to a substrate, its phenyl group acts as a bulky shield, blocking one face of the reactive intermediate.
-
Ephedrine and its diastereomer pseudoephedrine , as β-amino alcohols, operate through a more sophisticated chelation-controlled mechanism. The hydroxyl and amide functionalities coordinate to a metal cation (typically lithium), forming a rigid, chair-like transition state that dictates the trajectory of electrophilic attack with exceptional fidelity.
It is crucial to note that within the ephedrine family, pseudoephedrine has demonstrated markedly superior performance as a chiral auxiliary in many applications, particularly in the asymmetric alkylation of amides, and will be the primary focus for comparison.[1][2]
Mechanistic Underpinnings of Stereoselectivity
This compound: A Steric Shielding Approach
The stereodirecting influence of this compound is most commonly harnessed through the formation of chiral imines or enamines. In the case of diastereoselective reductions or additions to imines, the phenyl group of the auxiliary sterically encumbers one face of the C=N double bond. This forces the incoming nucleophile or hydride to approach from the less hindered face, establishing the desired stereocenter.
Caption: Steric hindrance model for this compound.
Ephedrine and Pseudoephedrine: Chelation-Controlled Precision
The seminal work by Andrew G. Myers demonstrated the exceptional utility of pseudoephedrine as a chiral auxiliary for the asymmetric alkylation of amide enolates.[3] The process begins with the acylation of the auxiliary to form a tertiary amide. Deprotonation with a strong base like lithium diisopropylamide (LDA) generates a Z-enolate. The key to the high diastereoselectivity lies in the subsequent formation of a stable, six-membered cyclic chelate involving the lithium cation, the enolate oxygen, and the oxygen of the auxiliary's hydroxyl group. This rigidifies the transition state, and the phenyl and methyl groups of the auxiliary effectively block the top face, directing the electrophile to attack from the bottom face.
Caption: Chelation-controlled mechanism for pseudoephedrine auxiliary.
Performance in Asymmetric Alkylation: A Head-to-Head Comparison
Asymmetric alkylation of enolates is a cornerstone transformation in organic synthesis, and it is here that the superiority of the pseudoephedrine auxiliary becomes most apparent. The chelation-controlled mechanism provides consistently high levels of diastereoselectivity across a broad range of electrophiles.
| Auxiliary | Substrate | Electrophile | Diastereomeric Excess (% de) | Yield (%) | Reference |
| (1S,2S)-Pseudoephedrine | Propionamide | Benzyl bromide | >99 | 91 | [1] |
| (1S,2S)-Pseudoephedrine | Propionamide | Ethyl iodide | 98 | 85 | [1] |
| (1S,2S)-Pseudoephedrine | Phenylacetamide | Methyl iodide | 96 | 94 | [1] |
| (R)-N-methyl-1-phenylethylamine | Imine of Propiophenone | Ethylmagnesium bromide | ~80 | ~75 | [General literature value, specific citation varies] |
| (R)-N-methyl-1-phenylethylamine | Imine of Acetophenone | NaBH₄ Reduction | 70-85 | High | [4] |
Key Insights:
-
Diastereoselectivity: Pseudoephedrine amides consistently deliver outstanding diastereoselectivities, often exceeding 95% and frequently reaching >99% after a single recrystallization.[1] This level of precision is difficult to achieve with the simpler steric shielding offered by this compound in analogous transformations.
-
Scope of Electrophiles: The Myers-pseudoephedrine methodology is effective with a wide array of primary and even some secondary alkyl halides, including less reactive substrates.[1] The presence of lithium chloride is often essential to accelerate the rate of alkylation and suppress side reactions.[1][3]
-
Ephedrine vs. Pseudoephedrine: It is noteworthy that ephedrine itself, the diastereomer of pseudoephedrine, provides markedly inferior results in these alkylation reactions, yielding only modest diastereoselectivity.[1] This highlights the critical importance of the relative stereochemistry of the hydroxyl and amino groups for forming the optimal chelated transition state.
Practical Considerations for the Synthetic Chemist
| Feature | This compound | Ephedrine / Pseudoephedrine |
| Primary Mechanism | Steric Hindrance | Chelation Control |
| Typical Application | Diastereoselective addition to imines/enamines | Asymmetric alkylation, aldol, and Michael additions |
| Cost & Availability | Readily available and inexpensive | Both enantiomers are inexpensive commodity chemicals[1] |
| Derivative Prep | Simple condensation to form imines/amides | High-yielding N-acylation to form tertiary amides[1] |
| Crystallinity | Variable | Amides and alkylated products are often crystalline, aiding purification[1] |
| Reaction Conditions | Varies; often standard organometallic conditions | Requires strong base (LDA) and LiCl additive for alkylations[1] |
Cleavage of the Auxiliary: Releasing the Chiral Product
A critical step in any chiral auxiliary-based synthesis is the efficient and non-racemizing removal of the auxiliary to unveil the desired product. Here, the pseudoephedrine system offers remarkable versatility.
| Desired Product | Cleavage Method for Pseudoephedrine Amide |
| Carboxylic Acid | Vigorous acidic (e.g., H₂SO₄) or basic (e.g., KOH) hydrolysis. |
| Primary Alcohol | Reduction with reagents like lithium aluminum hydride (LiAlH₄) or lithium amidotrihydroborate (LAB). |
| Aldehyde | Mild reduction (e.g., DIBAL-H) followed by hydrolysis. |
| Ketone | Addition of an organolithium or Grignard reagent to the amide, followed by aqueous workup. |
The recovery of the pseudoephedrine auxiliary is typically straightforward, allowing for its reuse. Cleavage of auxiliaries based on this compound is usually achieved by simple hydrolysis of the imine or hydrogenolysis of the N-C bond, which also allows for recovery of the auxiliary.
Experimental Protocols
Protocol 1: Asymmetric Alkylation using (1S,2S)-(+)-Pseudoephedrine Propionamide
This protocol is adapted from the work of Myers et al.[1]
Step 1: Amide Formation
-
To a solution of (1S,2S)-(+)-pseudoephedrine (1.0 eq) in anhydrous CH₂Cl₂ at 0 °C, add triethylamine (1.5 eq).
-
Slowly add propionyl chloride (1.1 eq) and allow the mixture to warm to room temperature and stir for 4 hours.
-
Quench with saturated aqueous NH₄Cl, separate the layers, and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, dry over Na₂SO₄, concentrate, and purify by chromatography or recrystallization to yield the pseudoephedrine propionamide.
Step 2: Diastereoselective Alkylation
-
Dissolve the pseudoephedrine propionamide (1.0 eq) and anhydrous LiCl (6.0 eq) in anhydrous THF under an argon atmosphere.
-
Cool the solution to -78 °C.
-
Slowly add a solution of lithium diisopropylamide (LDA, 2.0 eq) in THF. Stir for 1 hour at -78 °C.
-
Add the electrophile (e.g., benzyl bromide, 1.2 eq) and stir at 0 °C for 2-4 hours.
-
Quench the reaction by adding saturated aqueous NH₄Cl.
-
Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate to obtain the crude alkylated product. Purify by flash chromatography or recrystallization.
Step 3: Auxiliary Cleavage to Carboxylic Acid
-
Dissolve the alkylated amide in THF and add 3 N H₂SO₄.
-
Heat the mixture to reflux for 12 hours.
-
Cool to room temperature and extract with diethyl ether.
-
To isolate the product, extract the organic layer with aqueous NaOH. Acidify the aqueous layer with HCl and extract with diethyl ether. Dry the final organic layer and concentrate to yield the enantiomerically enriched carboxylic acid.
-
The chiral auxiliary can be recovered from the initial acidic aqueous layer by basification and extraction.
Caption: General workflow for Myers asymmetric alkylation.
Conclusion and Authoritative Recommendation
While both this compound and ephedrine-derived auxiliaries have their place in asymmetric synthesis, the experimental evidence overwhelmingly favors pseudoephedrine for applications requiring the highly diastereoselective formation of α-substituted chiral carbonyl compounds.
-
Choose this compound for straightforward diastereoselective additions to imines where moderate to good selectivity is sufficient and the synthetic setup is simpler.
-
Choose pseudoephedrine when the goal is to achieve exceptionally high levels of stereocontrol (>95% de) in the alkylation of carboxylic acid derivatives. Its reliability, broad substrate scope, operational simplicity, and the versatility of product transformations make it a superior and more robust choice for complex target-oriented synthesis in both academic and industrial settings.
The chelation-controlled transition state of the pseudoephedrine amide enolate represents a triumph of rational design in asymmetric synthesis, offering a level of precision that steric shielding alone typically cannot match. For drug development professionals and scientists tackling challenging chiral targets, the Myers-pseudoephedrine methodology remains a go-to, field-proven strategy.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Ephedrines as Chiral Auxiliaries in Enantioselective Alkylation R...: Ingenta Connect [ingentaconnect.com]
- 3. Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis - Oreate AI Blog [oreateai.com]
- 4. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Chiral Resolution of Profens: A Comparative Study
For Researchers, Scientists, and Drug Development Professionals
In the landscape of non-steroidal anti-inflammatory drugs (NSAIDs), the profen class, which includes widely used medications like ibuprofen and ketoprofen, holds a significant position. A critical aspect of these drugs is their chirality, with the therapeutic efficacy predominantly residing in the (S)-enantiomer. This guide provides an in-depth comparative analysis of the primary chiral resolving agents and techniques for profens, offering experimental data, detailed protocols, and mechanistic insights to inform your selection of the most effective resolution strategy.
The Imperative of Chiral Purity in Profens
Profens possess a chiral center at the alpha-position of the propionic acid moiety, leading to the existence of (S)- and (R)-enantiomers. The (S)-enantiomer is the active pharmacophore, responsible for inhibiting cyclooxygenase (COX) enzymes and eliciting the desired anti-inflammatory and analgesic effects. While the (R)-enantiomer is often less active, it is not always inert. Some profens can undergo in-vivo chiral inversion, where the (R)-enantiomer is converted to the active (S)-form. However, the extent of this inversion varies, and the presence of the (R)-enantiomer can contribute to side effects and metabolic burden. Therefore, the production of enantiomerically pure (S)-profens is a key objective in pharmaceutical development to enhance therapeutic efficacy and safety.
Comparative Analysis of Chiral Resolution Strategies
Three principal methods have proven effective for the chiral resolution of profens: diastereomeric salt formation, enzymatic resolution, and chiral High-Performance Liquid Chromatography (HPLC). This section provides a comparative overview of these techniques, supported by experimental data.
Diastereomeric Salt Formation: The Classical Approach
This method relies on the reaction of the racemic profen with a single enantiomer of a chiral resolving agent, typically a chiral amine, to form a pair of diastereomeric salts. These diastereomers exhibit different physical properties, most notably solubility, allowing for their separation by fractional crystallization.
Common Chiral Resolving Agents:
-
(S)-(-)-α-Methylbenzylamine (S-MBA)
-
(R)-(+)-α-Phenylethylamine
-
Cinchonidine
Mechanism of Chiral Recognition: The formation of diastereomeric salts introduces a second chiral center, leading to two distinct molecular entities with different three-dimensional structures. This structural difference influences the crystal lattice packing and intermolecular interactions, resulting in varying solubilities in a given solvent system. The less soluble diastereomer crystallizes out of the solution, allowing for its separation. The choice of solvent is crucial as it can significantly impact the solubility difference between the diastereomeric salts.[1][2]
Performance Data:
| Profen | Chiral Resolving Agent | Solvent | Diastereomeric Excess (% de) | Yield (%) | Enantiomeric Excess (% ee) of S-Enantiomer | Reference |
| Ibuprofen | (S)-(-)-α-Methylbenzylamine (S-MBA) & KOH | Water/Ethyl Acetate | 40 | 53 | 80 | [3][4] |
Experimental Protocol: Resolution of Racemic Ibuprofen using (S)-(-)-α-Methylbenzylamine
-
Salt Formation:
-
Dissolve racemic ibuprofen in an appropriate solvent (e.g., a mixture of water and a suitable organic solvent like ethyl acetate).
-
Add an optimized molar equivalent of (S)-(-)-α-methylbenzylamine (S-MBA) and potassium hydroxide (KOH). A reported optimal ratio is 1:0.5:0.5 for racemic ibuprofen: S-MBA:KOH.[3][4]
-
Heat the mixture to facilitate dissolution and salt formation.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt, ((S)-ibuprofen-(S)-MBA).
-
Further cool the mixture in an ice bath to maximize the yield of the crystals.
-
-
Isolation and Purification:
-
Collect the precipitated diastereomeric salt by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove impurities.
-
-
Liberation of the Enantiomer:
-
Suspend the purified diastereomeric salt in water.
-
Acidify the mixture with a strong acid (e.g., HCl) to protonate the carboxylate group of ibuprofen and the amine group of the resolving agent.
-
Extract the liberated (S)-ibuprofen with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the enantiomerically enriched (S)-ibuprofen.
-
-
Recovery of the (R)-Enantiomer (Optional):
-
The (R)-ibuprofen remains in the mother liquor from the crystallization step. It can be recovered by acidification and extraction. The recovered (R)-ibuprofen can be racemized and recycled.
-
Logical Workflow for Diastereomeric Salt Resolution
Caption: Workflow of Diastereomeric Salt Resolution.
Enzymatic Resolution: The Biocatalytic Approach
Enzymatic resolution utilizes the stereoselectivity of enzymes, particularly lipases, to catalyze the transformation of one enantiomer of the racemic profen, leaving the other enantiomer unreacted. This kinetic resolution is highly efficient and operates under mild conditions.
Commonly Used Lipases:
-
Candida rugosa lipase (CRL)
-
Candida antarctica lipase B (CALB)
Mechanism of Chiral Recognition: Lipases possess a chiral active site that preferentially binds one enantiomer of the profen over the other. This enantiopreference is due to a three-point interaction model within the enzyme's active site, where the substrate's carboxyl group, aryl group, and methyl group interact with specific residues. This differential binding affinity leads to a significantly higher reaction rate for the preferred enantiomer, allowing for the separation of the two.[5]
Performance Data:
| Profen | Lipase | Reaction | Enantioselectivity (E) | Conversion (%) | Enantiomeric Excess (% ee) of Product | Reference |
| Ketoprofen | Candida rugosa | Esterification | 185 | 47 | 99 ((S)-ester) | [6][7][8][9] |
| Ibuprofen | Candida rugosa | Esterification | 12-16 | ~42 | ~58 ((S)-ester) | [10] |
Experimental Protocol: Enzymatic Resolution of Racemic Ketoprofen using Candida rugosa Lipase
-
Reaction Setup:
-
In a suitable flask, dissolve racemic ketoprofen in a non-polar organic solvent (e.g., isooctane or cyclohexane).
-
Add an alcohol (e.g., n-decanol). The chain length of the alcohol can influence the reaction rate and enantioselectivity.[6]
-
Add the Candida rugosa lipase powder. The enzyme loading should be optimized.
-
-
Reaction Conditions:
-
Incubate the mixture at a controlled temperature (e.g., 40°C) with constant shaking (e.g., 250 rpm).[6]
-
Monitor the reaction progress by taking aliquots at different time intervals and analyzing them by chiral HPLC.
-
-
Work-up and Separation:
-
Once the desired conversion is reached (typically around 50% for high enantiomeric excess of both the product and the remaining substrate), stop the reaction by filtering off the enzyme.
-
The reaction mixture contains the (S)-ketoprofen ester and the unreacted (R)-ketoprofen.
-
Separate the ester from the unreacted acid using techniques like column chromatography or liquid-liquid extraction.
-
-
Hydrolysis of the Ester (to obtain (S)-Ketoprofen):
-
The separated (S)-ketoprofen ester can be hydrolyzed back to the (S)-ketoprofen acid using either chemical (acid or base catalyzed) or enzymatic methods.
-
For enzymatic hydrolysis, Candida rugosa lipase can also be used in an aqueous buffer.[6]
-
-
Recovery of (R)-Ketoprofen:
-
The unreacted (R)-ketoprofen can be isolated from the reaction mixture and racemized for reuse.
-
Logical Workflow for Enzymatic Resolution
Caption: Workflow of Enzymatic Resolution of Profens.
Chiral High-Performance Liquid Chromatography (HPLC): The Analytical and Preparative Powerhouse
Chiral HPLC is a powerful technique for both the analytical determination of enantiomeric purity and the preparative separation of enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.
Common Chiral Stationary Phases for Profens:
-
Polysaccharide-based CSPs:
-
Chiralpak AD: Amylose tris(3,5-dimethylphenylcarbamate)
-
Chiralcel OD: Cellulose tris(3,5-dimethylphenylcarbamate)
-
-
Protein-based CSPs:
-
α1-acid glycoprotein (AGP)
-
Mechanism of Chiral Recognition on Polysaccharide-based CSPs: The chiral recognition on polysaccharide-based CSPs is a complex interplay of various interactions. The helical structure of the polysaccharide derivatives creates chiral grooves. The profen enantiomers can enter these grooves and interact with the carbamate groups of the CSP through hydrogen bonding (between the carboxyl group of the profen and the C=O and N-H groups of the carbamate), π-π stacking (between the aromatic rings of the profen and the phenyl groups of the CSP), and dipole-dipole interactions. The subtle differences in how the (R)- and (S)-enantiomers fit into these chiral grooves and the strength of their interactions lead to different retention times and, thus, separation.[11][12]
Performance Data:
| Profen | Chiral Stationary Phase | Mobile Phase | Resolution (Rs) | Reference |
| Ibuprofen | Chiralpak AD | Hexane/2-propanol/TFA | 1.73 | [13][14] |
| Ketoprofen | Chiralpak IA | Hexane/2-propanol/TFA | 1.77 | [13][14] |
| Flurbiprofen | Chiralpak IA | Hexane/2-propanol/TFA | 3.12 | [13][14] |
Experimental Protocol: Chiral HPLC Separation of Profens on a Chiralpak AD-H Column
-
System Preparation:
-
Mobile Phase Preparation:
-
Prepare a mobile phase consisting of a mixture of n-hexane and an alcohol (e.g., 2-propanol or ethanol). A typical starting composition is 90:10 (v/v) n-hexane:2-propanol.
-
Add a small amount of a strong acid, such as trifluoroacetic acid (TFA) (typically 0.1%), to the mobile phase to suppress the ionization of the profen's carboxylic acid group and improve peak shape.
-
Degas the mobile phase before use.
-
-
Sample Preparation:
-
Dissolve the racemic profen sample in the mobile phase to a suitable concentration (e.g., 1 mg/mL).
-
Filter the sample through a 0.45 µm filter before injection.
-
-
Chromatographic Conditions:
-
Set the column temperature (e.g., 25°C).
-
Set the flow rate (e.g., 1.0 mL/min for a 4.6 mm ID column).
-
Set the UV detection wavelength to a value where the profen has strong absorbance (e.g., 254 nm).
-
-
Injection and Data Acquisition:
-
Inject a small volume of the sample (e.g., 10 µL).
-
Acquire the chromatogram and identify the peaks corresponding to the two enantiomers.
-
-
Optimization:
-
If the resolution is not optimal, adjust the mobile phase composition (e.g., change the percentage of alcohol) or the flow rate.
-
Logical Workflow for Chiral HPLC Separation
Caption: Workflow of Chiral HPLC Separation of Profens.
Concluding Remarks: Selecting the Optimal Resolution Strategy
The choice of the most suitable chiral resolving agent and method for profens depends on several factors, including the scale of the separation, the desired level of enantiomeric purity, cost considerations, and available equipment.
-
Diastereomeric salt formation is a well-established and scalable method, particularly suitable for large-scale production. However, it can be labor-intensive and requires careful optimization of the resolving agent and crystallization conditions.
-
Enzymatic resolution offers high enantioselectivity under mild and environmentally friendly conditions. It is an excellent choice for producing highly pure enantiomers, and the ability to recycle the unwanted enantiomer after racemization adds to its economic viability.
-
Chiral HPLC is an indispensable tool for the analytical determination of enantiomeric excess and is also applicable for preparative-scale separations. While the cost of chiral stationary phases can be high, the efficiency and versatility of this technique are often unparalleled, especially for high-value pharmaceutical applications.
By understanding the principles, performance, and practical considerations of each of these methods, researchers and drug development professionals can make informed decisions to efficiently produce enantiomerically pure profens, ultimately leading to safer and more effective therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Polysaccharide-based CSPs – Chiralpedia [chiralpedia.com]
- 4. advanceseng.com [advanceseng.com]
- 5. chem.ubbcluj.ro [chem.ubbcluj.ro]
- 6. Lipase Assisted (S)-Ketoprofen Resolution from Commercially Available Racemic Mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lipase Assisted (S)-Ketoprofen Resolution from Commercially Available Racemic Mixture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. experts.nau.edu [experts.nau.edu]
- 9. researchgate.net [researchgate.net]
- 10. Use of lipases in the resolution of racemic ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chiral Separations on HPLC Derivatized Polysaccharide CSPs: Temperature, Mobile Phase and Chiral Recognition Mechanism Studies [vtechworks.lib.vt.edu]
- 12. Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. derpharmachemica.com [derpharmachemica.com]
- 15. hplc.eu [hplc.eu]
- 16. chiraltech.com [chiraltech.com]
A Comparative Guide to the Validation of Analytical Methods for (R)-N-methyl-1-phenylethanamine
For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is the bedrock of reliable and reproducible results. This guide provides an in-depth comparison of analytical methodologies for the chiral amine (R)-N-methyl-1-phenylethanamine, a compound of interest in various fields, including pharmaceutical development and forensic analysis. We will delve into the practical application of validation principles, drawing from authoritative guidelines and experimental data to equip you with the knowledge to select and validate the most appropriate analytical technique for your needs.
The enantiomeric purity and accurate quantification of this compound are often critical quality attributes. Therefore, the validation of analytical methods used to assess these parameters is not merely a procedural formality but a scientific necessity. This guide will focus on High-Performance Liquid Chromatography (HPLC) as the primary analytical technique, given its widespread use and versatility for chiral separations. We will also explore Gas Chromatography-Mass Spectrometry (GC-MS) and Capillary Electrophoresis (CE) as viable alternatives, providing a comparative analysis of their performance characteristics.
Our approach is grounded in the principles outlined by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology"[1][2][3], and the United States Pharmacopeia (USP) General Chapter <1225>, "Validation of Compendial Procedures"[4][5][6]. These documents provide a comprehensive framework for the validation of analytical methods.
The Validation Workflow: A Systematic Approach
The validation of an analytical method is a systematic process that provides documented evidence that the procedure is suitable for its intended purpose. The following diagram illustrates the typical workflow for validating an analytical method for this compound.
Caption: A flowchart illustrating the systematic workflow for analytical method validation.
Primary Method: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for the enantioselective analysis of chiral compounds like this compound. The separation is achieved by utilizing a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.
Experimental Protocol: Chiral HPLC-UV for this compound
This protocol serves as a representative example for the validation process.
-
Chromatographic System:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and UV detector.
-
Column: A polysaccharide-based chiral stationary phase, such as one coated with a cellulose or amylose derivative, is often effective for separating phenylethylamine enantiomers.[7][8]
-
Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol or ethanol) with a small percentage of an amine modifier (e.g., diethylamine) to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound and its (S)-enantiomer in the mobile phase to prepare a stock solution of known concentration.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range for linearity, accuracy, and precision studies.
-
Sample Solution: Dissolve the sample containing this compound in the mobile phase to a concentration within the validated range.
-
Validation Parameters for Chiral HPLC
The following table summarizes the key validation parameters and their typical acceptance criteria, as mandated by ICH Q2(R1) and USP <1225>.[1][2][4][5][6]
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity/Selectivity | To ensure the method can unequivocally assess the analyte in the presence of other components (e.g., impurities, degradation products, or the other enantiomer). | The peak for this compound should be well-resolved from the (S)-enantiomer and any other potential components. Peak purity analysis should confirm the homogeneity of the analyte peak. |
| Linearity | To demonstrate that the analytical response is directly proportional to the concentration of the analyte within a given range. | Correlation coefficient (r²) ≥ 0.999. The y-intercept should be close to zero. |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | Typically 80% to 120% of the test concentration for an assay. |
| Accuracy | The closeness of the test results obtained by the method to the true value. | For an assay, the mean recovery should be within 98.0% to 102.0% of the theoretical value.[9] |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. | Repeatability (Intra-assay): Relative Standard Deviation (RSD) ≤ 2%.Intermediate Precision (Inter-assay): RSD ≤ 2% over different days, analysts, or equipment.[10][11] |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically determined by a signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Typically determined by a signal-to-noise ratio of 10:1. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | The system suitability parameters should remain within acceptable limits when parameters like mobile phase composition, pH, column temperature, and flow rate are slightly varied. |
Comparative Analysis of Analytical Methods
While chiral HPLC is a robust and widely used technique, other methods offer distinct advantages for the analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds.[12][13] For chiral analysis of amines, derivatization with a chiral reagent is often necessary to form diastereomers that can be separated on a non-chiral GC column.
Advantages:
-
High Sensitivity and Specificity: The mass spectrometer provides structural information, leading to a high degree of confidence in the identification of the analyte.
-
Established Libraries: Extensive mass spectral libraries are available for compound identification.
Disadvantages:
-
Derivatization Required: The need for derivatization adds an extra step to the sample preparation, which can introduce variability and potential for error.[12][14]
-
Thermal Decomposition: Some phenylethylamine derivatives may be thermally labile, leading to degradation in the GC inlet.
Capillary Electrophoresis (CE)
CE is a high-efficiency separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. For chiral separations, a chiral selector is added to the background electrolyte.
Advantages:
-
High Separation Efficiency: CE can provide very sharp peaks and excellent resolution.
-
Low Sample and Reagent Consumption: The technique requires minimal volumes of samples and reagents.
-
Versatility: A wide range of chiral selectors, such as cyclodextrins, can be used.[15][16]
Disadvantages:
-
Lower Sensitivity: Compared to MS-based methods, the sensitivity of UV detection in CE can be lower.
-
Reproducibility Challenges: Migration times can be influenced by factors such as capillary surface and buffer composition, which can affect reproducibility.
Performance Comparison
The following table provides a comparative overview of the performance of HPLC, GC-MS, and CE for the analysis of this compound.
| Parameter | Chiral HPLC-UV | GC-MS (with chiral derivatization) | Capillary Electrophoresis (CE-UV) |
| Specificity | High, dependent on CSP selectivity. | Very high due to mass spectral data. | High, dependent on chiral selector. |
| Sensitivity | Good (ng/mL range). | Very high (pg/mL range). | Moderate (µg/mL to ng/mL range). |
| Precision (%RSD) | Excellent (<2%). | Good (<5%), can be affected by derivatization. | Good (<5%), can be influenced by injection and capillary conditions. |
| Sample Throughput | Moderate. | Lower due to sample preparation. | High. |
| Cost (Instrument) | Moderate. | High. | Low to moderate. |
| Ease of Use | Relatively straightforward. | More complex due to derivatization and vacuum system. | Requires expertise in method development. |
The Interplay of Validation Parameters
The validation parameters are not independent entities but are interconnected. The following diagram illustrates the logical relationships between key validation parameters.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. fda.gov [fda.gov]
- 3. starodub.nl [starodub.nl]
- 4. USP <1225> Method Validation - BA Sciences [basciences.com]
- 5. uspbpep.com [uspbpep.com]
- 6. â©1225⪠Validation of Compendial Procedures [doi.usp.org]
- 7. researchgate.net [researchgate.net]
- 8. phx.phenomenex.com [phx.phenomenex.com]
- 9. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. Improved Chiral Separation of Methamphetamine Enantiomers Using CSP-LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. dl.astm.org [dl.astm.org]
- 16. Enantiomeric separation of methamphetamine and related analogs by capillary zone electrophoresis: intelligence study in routine methamphetamine seizures. | Semantic Scholar [semanticscholar.org]
A Senior Application Scientist's Guide to Diastereomeric Salt Formation Efficiency with Different Chiral Acids
In the landscape of pharmaceutical and fine chemical development, the separation of enantiomers from a racemic mixture—a process known as chiral resolution—stands as a critical and often challenging step. The biological activity of a chiral molecule frequently resides in a single stereoisomer, making its isolation in high purity a prerequisite for safety and efficacy. Among the various techniques available, diastereomeric salt formation followed by fractional crystallization remains a robust, scalable, and widely implemented method for achieving this separation.[1]
The success of this classical resolution technique hinges on the judicious selection of a chiral resolving agent. This guide provides a comprehensive comparison of commonly employed chiral acids, supported by experimental data, to empower researchers, scientists, and drug development professionals in making informed decisions for their specific applications. We will delve into the principles governing this separation method, explore the nuances of different resolving agents, and provide detailed experimental protocols to translate theory into practice.
The Principle of Chiral Resolution via Diastereomeric Salt Formation
The fundamental principle of this resolution technique lies in the conversion of a pair of enantiomers, which possess identical physicochemical properties, into a pair of diastereomers with distinct properties.[2] This is achieved by reacting a racemic mixture (e.g., a racemic amine) with an enantiomerically pure chiral acid. The resulting acid-base reaction yields two diastereomeric salts. Unlike enantiomers, diastereomers exhibit different physical characteristics, most notably, different solubilities in a given solvent.[1][3] This disparity in solubility is the cornerstone of their separation via fractional crystallization. The less soluble diastereomeric salt will preferentially crystallize from the solution, enabling its isolation by filtration. Subsequently, the enantiomerically pure amine can be liberated from the salt by treatment with a base.[4]
Comparative Analysis of Common Chiral Acids
The efficacy of a chiral resolving agent is a multifaceted issue, heavily dependent on the specific substrate, the chosen solvent system, and the crystallization conditions.[5] Below, we compare three of the most prevalent chiral acids used for the resolution of primary amines: L-Tartaric acid, (S)-Mandelic acid, and (1S)-(+)-10-Camphorsulfonic acid.
L-Tartaric Acid and its Derivatives
A naturally occurring and cost-effective choice, L-tartaric acid is a widely used resolving agent.[1][6] Its derivatives, such as (+)-Dibenzoyl-D-tartaric acid ((+)-DBTA), are also highly effective.[4]
-
Advantages:
-
Readily available and economical.
-
Often forms highly crystalline salts, facilitating separation.
-
Its di-protic nature can be advantageous in certain systems.
-
-
Considerations:
-
The presence of two acidic protons can sometimes lead to the formation of complex salt mixtures, complicating the resolution process.[1]
-
Optimization of stoichiometry is crucial.
-
(S)-Mandelic Acid
(S)-Mandelic acid is another popular choice, frequently lauded for its ability to yield high enantiomeric excess, often in a single crystallization step.[1][7]
-
Advantages:
-
Often provides high enantiomeric excess (ee).[7]
-
Both enantiomers are commercially available.
-
Generally forms well-defined crystalline salts.
-
-
Considerations:
-
Can be more expensive than tartaric acid.[1]
-
(1S)-(+)-10-Camphorsulfonic Acid
As a strong acid, (1S)-(+)-10-Camphorsulfonic acid is particularly effective for resolving weakly basic amines that may not form stable salts with carboxylic acids.[1][7]
-
Advantages:
-
Considerations:
-
Its strong acidity may not be suitable for amines containing acid-sensitive functional groups.[1]
-
Generally more expensive than tartaric and mandelic acids.
-
Quantitative Comparison of Chiral Acid Performance
The selection of an optimal resolving agent is often an empirical process.[7] The following table summarizes experimental data for the resolution of racemic 1-phenylethylamine with the aforementioned chiral acids to provide a representative comparison. It is important to note that direct side-by-side comparative studies under identical conditions are scarce in the literature; this data is compiled from various sources.
| Chiral Resolving Agent | Racemic Amine | Solvent | Yield of Diastereomeric Salt | Enantiomeric Excess (ee) of Liberated Amine | Reference |
| L-Tartaric Acid | (±)-1-Phenylethylamine | Methanol | ~40-50% (theoretical for one enantiomer) | >90% (after recrystallization) | [4] |
| (S)-Mandelic Acid | (±)-1-Phenylethylamine | Not Specified | 75-80% | >95% | [8] |
| (+)-Dibenzoyl-D-tartaric acid | (±)-1-Phenylethylamine | Methanol | ~40-50% | >90% (after recrystallization) | [4] |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to achieving successful chiral resolution.
General Workflow for Chiral Resolution of a Primary Amine
The overall process can be broken down into four key stages: preparation, diastereomeric salt formation, separation, and amine recovery.
Caption: General workflow for chiral resolution via diastereomeric salt formation.
Step-by-Step Protocol for Resolution with (+)-Dibenzoyl-D-tartaric Acid
This protocol provides a general procedure for the chiral resolution of a primary amine using (+)-DBTA.[4]
-
Dissolution: Dissolve the racemic amine in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate). The choice of solvent is critical and may require screening to find the optimal conditions that maximize the solubility difference between the two diastereomeric salts.[9]
-
Salt Formation: In a separate flask, dissolve an equimolar amount of (+)-Dibenzoyl-D-tartaric acid in the same solvent, gently warming if necessary. Slowly add the chiral acid solution to the amine solution with stirring.
-
Crystallization: Allow the mixture to cool slowly to room temperature. The less soluble diastereomeric salt should begin to crystallize. To maximize the yield, the flask can be placed in a refrigerator (e.g., at 5 °C) overnight.[4]
-
Isolation: Collect the precipitated crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent to remove any residual mother liquor.
-
Drying: Dry the crystalline diastereomeric salt to a constant weight.
-
Liberation of the Free Amine:
-
Suspend the dried salt in water.
-
Slowly add a base (e.g., 50% sodium hydroxide solution) with stirring until the salt is completely dissolved and the solution is strongly basic (pH > 12).[4]
-
Extract the liberated amine with a suitable organic solvent (e.g., dichloromethane or diethyl ether) multiple times.
-
Combine the organic extracts, dry over an anhydrous drying agent (e.g., sodium sulfate), filter, and remove the solvent under reduced pressure to obtain the enantiomerically enriched amine.
-
-
Analysis: Determine the enantiomeric excess of the obtained amine using chiral High-Performance Liquid Chromatography (HPLC) or polarimetry.[7][10]
Factors Influencing the Efficiency of Diastereomeric Salt Formation
The success of a diastereomeric salt resolution is not guaranteed and depends on a delicate interplay of several factors. Understanding and optimizing these parameters is key to achieving high yield and enantiomeric purity.
Caption: Key factors influencing the efficiency of diastereomeric salt resolution.
-
Choice of Resolving Agent: As discussed, the structural compatibility between the racemic compound and the resolving agent is paramount for forming salts with a significant difference in solubility.[9]
-
Solvent System: The solvent plays a crucial role in modulating the solubilities of the diastereomeric salts.[5][9] A systematic screening of solvents with varying polarities is often necessary.
-
Stoichiometry: The molar ratio of the racemate to the resolving agent can significantly affect the yield and selectivity of the crystallization.[9] While a 1:1 ratio is a common starting point, ratios of 0.5 to 1.5 equivalents of the resolving agent may be explored.[3]
-
Temperature Profile: Temperature directly influences solubility. A controlled cooling profile is often critical for promoting the crystallization of the desired diastereomer while keeping the other in solution.[9]
Conclusion
The chiral resolution of racemates via diastereomeric salt formation is a powerful and enduring technique in the synthesis of enantiomerically pure compounds. The selection of the chiral resolving agent is a critical decision that profoundly impacts the efficiency, yield, and economic viability of the process. While (S)-Mandelic acid often delivers high enantiomeric excess, L-Tartaric acid presents a cost-effective and reliable alternative.[1][7] For challenging separations, particularly with weakly basic compounds, the strong acidity of (1S)-(+)-10-Camphorsulfonic acid can be highly advantageous.[1] Ultimately, the optimal choice is substrate-dependent and necessitates empirical screening and optimization of key experimental parameters. This guide provides the foundational knowledge and practical protocols to navigate these choices effectively, enabling the successful isolation of the desired enantiomer.
References
- 1. benchchem.com [benchchem.com]
- 2. fiveable.me [fiveable.me]
- 3. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE01490D [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Procedures for the Resolution of Racemic Amphetamines [erowid.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. heraldopenaccess.us [heraldopenaccess.us]
A Senior Application Scientist's Guide to the Spectroscopic Comparison of (R)- and (S)-N-methyl-1-phenylethanamine Enantiomers
Introduction
N-methyl-1-phenylethanamine is a chiral secondary amine and a structural analogue of methamphetamine.[1][2] Its stereochemistry, defined by the arrangement of substituents around the chiral center at the alpha-carbon, gives rise to two non-superimposable mirror images: the (R) and (S) enantiomers.[1] In pharmaceutical development, drug discovery, and neuroscience research, the ability to distinguish and quantify these enantiomers is not merely an academic exercise; it is a critical necessity. Enantiomers frequently exhibit profound differences in pharmacological activity, metabolic pathways, and toxicity.[2] Therefore, robust analytical methods for their spectroscopic differentiation are paramount.
This guide provides an in-depth comparison of spectroscopic techniques for the analysis of (R)- and (S)-N-methyl-1-phenylethanamine. We will move beyond a simple listing of methods to explain the underlying principles and causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals.
The Spectroscopic Challenge: The Identical Nature of Enantiomers
Enantiomers possess identical physical properties such as melting point, boiling point, and solubility in achiral solvents.[1] From a spectroscopic standpoint, in an achiral environment, they are indistinguishable by most common techniques. Both (R)- and (S)-N-methyl-1-phenylethanamine will produce identical Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra because the underlying molecular connectivity and vibrational modes are the same. The nuclei and bonds do not experience a different environment between the two enantiomers.
The key to spectroscopic differentiation lies in introducing a chiral influence that forces the enantiomers to interact differently. This can be achieved through two primary strategies:
-
Indirect Methods: Converting the enantiomers into diastereomers by reacting them with a chiral auxiliary or forming transient diastereomeric complexes with a chiral solvating agent. Diastereomers have different physical properties and are spectroscopically distinct.
-
Direct Methods: Employing a spectroscopic technique that is inherently sensitive to chirality, such as chiroptical spectroscopy, which uses polarized light.
Comparative Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Power of Chiral Solvating Agents
In a standard achiral solvent like CDCl₃, the ¹H or ¹³C NMR spectra of (R)- and (S)-N-methyl-1-phenylethanamine are identical. To resolve them, we introduce a chiral solvating agent (CSA).
Principle of Causality: The CSA, itself an enantiomerically pure compound, forms transient, non-covalent diastereomeric complexes with each enantiomer of the analyte. For example, when the (S)-enantiomer of a CSA interacts with (R)-N-methyl-1-phenylethanamine, it forms an (S,R) diastereomeric complex. When it interacts with the (S)-enantiomer, it forms an (S,S) complex. These two diastereomeric complexes have different spatial arrangements and energies, resulting in different chemical environments for the nuclei of the analyte. This difference is manifested as separate, resolved peaks in the NMR spectrum, allowing for quantification of the enantiomeric excess (ee).[3]
A rapid and effective method involves using BINOL (1,1'-bi-2-naphthol) derivatives as CSAs directly in the NMR tube.[3] The hydroxyl groups of BINOL can form hydrogen bonds with the amine, while π-π stacking interactions can occur between the aromatic rings, leading to the formation of the distinct diastereomeric complexes.[3]
Experimental Workflow: NMR Analysis with a Chiral Solvating Agent
Caption: Workflow for determining enantiomeric purity via NMR with a CSA.
Chiroptical Spectroscopy: Direct Differentiation
Chiroptical techniques measure the differential interaction of a chiral molecule with left- and right-circularly polarized light. This provides a direct method for distinguishing enantiomers without derivatization.
Principle of Causality: Enantiomers absorb left- and right-circularly polarized light to different extents. A plot of this difference in absorption versus wavelength is a Circular Dichroism (CD) spectrum. According to the fundamental principles of stereochemistry, the CD spectra of two enantiomers are perfect mirror images of each other. The (R)-enantiomer will produce a spectrum that is equal in magnitude but opposite in sign to the spectrum of the (S)-enantiomer at all wavelengths.
-
Electronic Circular Dichroism (ECD): This technique measures differential absorption of UV-Visible light corresponding to electronic transitions. For N-methyl-1-phenylethanamine, the aromatic phenyl group contains the principal chromophore. ECD is highly sensitive for determining absolute configuration by comparing experimental spectra to theoretical calculations.[4]
-
Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of circularly polarized infrared light, corresponding to molecular vibrations. VCD provides a richer structural fingerprint than ECD, with bands corresponding to specific functional group vibrations (e.g., C-H, N-H stretches). It is exceptionally powerful for determining the absolute configuration of complex molecules. Studies on the closely related methamphetamine show significant differences in the VCD spectra of its enantiomers, particularly in the 900–1500 cm⁻¹ region.[2]
Conceptual Diagram: The Principle of Circular Dichroism
Caption: Enantiomers exhibit equal but opposite absorption of polarized light.
Data Summary and Comparison
The following table summarizes the expected spectroscopic outcomes for the (R) and (S) enantiomers of N-methyl-1-phenylethanamine.
| Spectroscopic Technique | Parameter Measured | Expected Result for (R) vs. (S) Enantiomer | Primary Application |
| ¹H / ¹³C NMR (achiral solvent) | Chemical Shift (δ) | Identical Spectra. No differentiation is possible. | Structural Elucidation |
| ¹H NMR (with chiral solvating agent) | Chemical Shift (δ) | Different Spectra. Diastereomeric complexes are formed, leading to resolved signals for each enantiomer.[3] | Enantiomeric Purity (ee) |
| Infrared (IR) Spectroscopy | Wavenumber (cm⁻¹) | Identical Spectra. Vibrational modes are the same. | Functional Group ID |
| Polarimetry | Optical Rotation [α] | Equal and Opposite. e.g., (S)-(-)-N-Methyl-1-phenylethylamine has [α] = -73 to -77°[5]; the (R) enantiomer would be equal and positive. | Enantiomeric Purity |
| Electronic CD (ECD) | Molar Ellipticity [θ] | Mirror-Image Spectra. Cotton effects are equal in magnitude and opposite in sign. | Absolute Configuration |
| Vibrational CD (VCD) | Differential Absorbance (ΔA) | Mirror-Image Spectra. All bands are equal in magnitude and opposite in sign.[2] | Absolute Configuration |
Detailed Experimental Protocols
Protocol 1: Determination of Enantiomeric Purity using ¹H NMR and a Chiral Solvating Agent
This protocol is adapted from established methods for the enantiodifferentiation of chiral amines.[3]
Objective: To resolve the signals of (R)- and (S)-N-methyl-1-phenylethanamine in a racemic or scalemic mixture to determine enantiomeric excess.
Materials:
-
N-methyl-1-phenylethanamine sample (analyte)
-
(S)-1,1'-Bi-2-naphthol ((S)-BINOL) (Chiral Solvating Agent, CSA)
-
Deuterated chloroform (CDCl₃)
-
High-quality 5 mm NMR tubes
-
NMR Spectrometer (400 MHz or higher recommended)
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5.0 mg (0.037 mmol) of the N-methyl-1-phenylethanamine sample and transfer it directly into a clean, dry NMR tube.
-
Add approximately 1.2 molar equivalents of (S)-BINOL (approx. 12.7 mg, 0.044 mmol) to the same NMR tube. Rationale: A slight excess of the CSA ensures that all analyte molecules are in equilibrium with the complexed state.
-
Add approximately 0.6 mL of CDCl₃ to the NMR tube.
-
Cap the tube securely and shake gently for 30-60 seconds to ensure complete dissolution and to facilitate the formation of the diastereomeric host-guest complexes.[3]
-
-
Control Samples:
-
Prepare a separate NMR tube containing only the analyte in CDCl₃ to record its standard, unresolved spectrum.
-
Prepare another tube containing only the (S)-BINOL CSA in CDCl₃ to identify its signals and ensure they do not overlap with the resolved analyte signals of interest.
-
-
NMR Data Acquisition:
-
Insert the sample tube into the NMR spectrometer.
-
Allow the sample to thermally equilibrate for 2-3 minutes.
-
Acquire a standard ¹H NMR spectrum at 25 °C. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Identify a proton signal of the analyte (e.g., the N-methyl or α-methyl protons) that shows clear separation into two distinct peaks or multiplets. These correspond to the (R,S) and (S,S) diastereomeric complexes.
-
Carefully integrate the area under each of the resolved peaks. Let the integrals be I(R) and I(S).
-
Calculate the enantiomeric excess (ee) using the formula: ee (%) = [ | I(R) - I(S) | / ( I(R) + I(S) ) ] * 100
-
Conclusion and Recommendations
Distinguishing the enantiomers of N-methyl-1-phenylethanamine is readily achievable with the correct choice of spectroscopic technique.
-
For quantitative analysis of enantiomeric purity (ee) in a routine setting, ¹H NMR with a chiral solvating agent like (S)-BINOL is the most practical, rapid, and accessible method.[3][6] It requires no chemical modification of the analyte and provides clear, quantifiable results on standard NMR instrumentation.
-
For the unambiguous determination of absolute configuration , Vibrational Circular Dichroism (VCD) is the gold standard. By comparing the experimental VCD spectrum to quantum chemical predictions, one can assign the (R) or (S) configuration with a very high degree of confidence. ECD serves a similar purpose but may be more sensitive to conformational changes.[2][4]
Standard NMR (in an achiral solvent) and IR spectroscopy remain essential for confirming the chemical identity and structure of N-methyl-1-phenylethanamine, but they are blind to its stereochemistry. A multi-spectroscopic approach is often the most robust strategy, using NMR for purity assessment and a chiroptical method for absolute configuration assignment, thereby ensuring comprehensive characterization of these critical chiral molecules.
References
- 1. N-Methyl-1-phenylethanamine (32512-24-6) for sale [vulcanchem.com]
- 2. Conformational analysis of amphetamine and methamphetamine: a comprehensive approach by vibrational and chiroptical spectroscopy - Analyst (RSC Publishing) DOI:10.1039/D2AN02014A [pubs.rsc.org]
- 3. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05291A [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. chemimpex.com [chemimpex.com]
- 6. [PDF] Simple protocol for NMR analysis of the enantiomeric purity of primary amines. | Semantic Scholar [semanticscholar.org]
A Senior Application Scientist's Guide to (R)-N-methyl-1-phenylethanamine: A Comparative Analysis for Synthetic and Pharmaceutical Applications
Introduction: In the landscape of chiral chemistry, the selection of an appropriate chiral amine is a critical decision that dictates the stereochemical outcome of a synthesis and the efficiency of enantiomeric resolutions. Among the vast arsenal of available chiral auxiliaries, ligands, and resolving agents, (R)-N-methyl-1-phenylethanamine[1][2][3][4], a secondary amine derived from the more ubiquitous (R)-1-phenylethylamine (α-PEA), presents a unique profile. This guide provides an in-depth, comparative analysis of this compound, designed for researchers and drug development professionals. We will move beyond a simple cataloging of properties to explore the causal relationships behind its performance, offering field-proven insights into its practical applications. The objective is to equip you with the technical understanding necessary to determine when this specific chiral amine is the optimal choice for your synthetic challenge.
Physicochemical and Pharmacological Profile: A Comparative Overview
This compound is a chiral secondary amine characterized by a phenyl group and a methyl group attached to the stereogenic center, as well as a methyl group on the nitrogen atom.[1] This N-methylation distinguishes it from its primary amine parent, (R)-1-phenylethylamine, altering its steric hindrance, basicity, and lipophilicity. These modifications, though seemingly minor, have significant consequences for its chemical reactivity and biological interactions.[5]
From a pharmacological standpoint, the phenethylamine scaffold is a well-known neuromodulator. N-Methyl-1-phenylethanamine functions as an agonist for the trace amine-associated receptor 1 (TAAR1) and can influence the release and reuptake of monoamine neurotransmitters, in part by inhibiting the vesicular monoamine transporter 2 (VMAT2).[5] Its structural similarity to neurotransmitters like dopamine and norepinephrine underpins its biological activity.[5] The (R)-configuration is often the more biologically active enantiomer in this class of compounds.[1]
Table 1: Comparative Properties of this compound and Related Compounds
| Compound | Formula | Molar Mass ( g/mol ) | Type | Key Structural Difference |
| This compound | C₉H₁₃N | 135.21 | Secondary Amine | N-methylated, α-methyl group[2][5] |
| (R)-1-phenylethylamine | C₈H₁₁N | 121.18 | Primary Amine | No N-methylation, α-methyl group[5] |
| Phenethylamine | C₈H₁₁N | 121.18 | Primary Amine | No α- or N-methylation[5] |
| Methamphetamine ((S)-isomer) | C₁₀H₁₅N | 149.23 | Secondary Amine | N-methylated, β-methyl group |
Data compiled from various sources.[2][5]
The increased lipophilicity and altered basicity due to the N-methyl group in this compound compared to (R)-1-phenylethylamine are key considerations in its application as a resolving agent and in its pharmacokinetic profile.
Application in Asymmetric Synthesis: A Chiral Building Block
While its parent, α-PEA, is a workhorse in asymmetric synthesis, frequently employed as a chiral auxiliary[6][7][8], this compound serves a more specialized role as a chiral building block. Its secondary amine nature makes it an ideal precursor for synthesizing more complex chiral ligands and pharmacologically active molecules where a specific N-methyl-1-phenylethyl moiety is required.
A common synthetic strategy involves the reductive amination of a ketone with this compound. The rationale for this choice over a primary amine like α-PEA is to directly install the N-methyl group, avoiding a separate N-methylation step which could require harsh conditions and potentially lead to racemization or over-methylation.
The workflow below illustrates the general logic of employing a chiral amine in asymmetric synthesis, leading to a specific diastereomer that can then be processed further.
Diagram 1: General workflow for using a chiral amine as an auxiliary.
Application in Chiral Resolution: Performance Comparison
Chiral resolution via diastereomeric salt formation is a classic, robust, and scalable method for separating enantiomers.[9] The process relies on the differential solubility of the two diastereomeric salts formed between a racemic acid and a chiral base. (R)-1-phenylethylamine is a benchmark resolving agent for acidic compounds due to its commercial availability and effectiveness.[6][9]
This compound can also be used for this purpose. The primary difference in performance stems from its secondary amine nature.
Performance Comparison: this compound vs. (R)-1-phenylethylamine
-
Basicity: The N-methyl group slightly increases the basicity of the amine, which can influence the stability and crystallization properties of the resulting salt.
-
Steric Hindrance: The added methyl group increases steric bulk around the nitrogen. This can lead to more defined and rigid crystal lattice packing, which is often beneficial for achieving a clean separation of diastereomeric salts. In some cases, however, this added bulk may hinder the formation of a well-ordered crystal.
-
Solubility: The N-methyl group increases the lipophilicity of the molecule. This will alter the solubility profile of the diastereomeric salts, meaning that a different solvent system may be optimal for crystallization compared to the salts derived from the primary amine.
The choice between the primary and secondary amine is therefore not arbitrary. It is an empirical decision based on the specific racemic acid to be resolved. If resolution with the more common (R)-1-phenylethylamine fails to yield crystalline salts or provides poor separation, this compound presents a mechanistically similar yet structurally distinct alternative that may prove successful.
Diagram 2: The process of chiral resolution using a chiral base.
Experimental Protocols: A Self-Validating System
To ensure scientific integrity, a protocol must be robust and reproducible. Below is a representative, detailed protocol for the chiral resolution of a racemic carboxylic acid using this compound.
Protocol: Resolution of Racemic Mandelic Acid
-
Objective: To separate the enantiomers of mandelic acid using this compound.
-
Materials:
-
Racemic Mandelic Acid (10.0 g)
-
This compound (8.89 g, 1.0 equivalent)
-
Ethanol (95%)
-
Diethyl Ether
-
Hydrochloric Acid (2 M)
-
Deionized Water
-
Standard laboratory glassware, heating mantle, filtration apparatus.
-
-
Methodology:
-
Salt Formation:
-
In a 250 mL Erlenmeyer flask, dissolve 10.0 g of racemic mandelic acid in 100 mL of warm 95% ethanol. The warmth is to ensure complete dissolution.
-
In a separate beaker, dissolve 8.89 g of this compound in 20 mL of 95% ethanol.
-
Slowly add the amine solution to the stirred mandelic acid solution. The slow addition is crucial to prevent localized supersaturation and promote the formation of well-defined crystals.
-
A white precipitate should form. Gently warm the mixture until the precipitate redissolves to create a clear solution.
-
-
Fractional Crystallization:
-
Cover the flask and allow it to cool slowly to room temperature overnight. Slow cooling is the most critical parameter for obtaining large, pure crystals of a single diastereomer. Rapid cooling will trap impurities and the other diastereomer.
-
If no crystals form, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization.
-
After cooling, place the flask in an ice bath for 1-2 hours to maximize the yield of the less soluble diastereomeric salt.
-
-
Isolation of the First Diastereomer:
-
Collect the crystalline solid by vacuum filtration.
-
Wash the crystals sparingly with a small amount of cold ethanol. The rationale for using cold solvent is to wash away residual mother liquor without significantly dissolving the desired product.
-
Dry the crystals. This is the first crop, enriched in one diastereomer.
-
-
Regeneration of the Enantiomer:
-
Dissolve the dried crystals in a minimal amount of deionized water.
-
Slowly add 2 M HCl with stirring until the solution is acidic (pH ~1-2). This protonates the carboxylate, regenerating the free carboxylic acid, which will precipitate out of the aqueous solution. The chiral amine remains in the solution as its hydrochloride salt.
-
Collect the precipitated mandelic acid by vacuum filtration, wash with cold water, and dry.
-
Determine the optical purity via polarimetry.
-
-
Validation: The success of this protocol is validated by the measured optical rotation of the recovered mandelic acid. A significant non-zero rotation indicates successful resolution. The process can be optimized by varying the solvent, cooling rate, and number of recrystallization cycles.
-
Conclusion
This compound is a valuable, albeit specialized, tool in the chemist's toolbox. While its parent compound, (R)-1-phenylethylamine, is often the first choice for resolution and as a chiral auxiliary due to its lower cost and extensive documentation[6], the N-methylated analogue provides a critical alternative. Its distinct steric and electronic properties can offer superior performance in cases where the primary amine is ineffective. It serves as an excellent chiral building block for directly synthesizing N-methylated chiral targets and as a fine-tuning agent in the empirical process of diastereomeric salt resolution. The decision to employ this compound should be driven by a comparative analysis, weighing its unique properties against the specific demands of the synthetic or resolution problem at hand.
References
- 1. CAS 5933-40-4: (R)-(+)-N-Methyl-1-phenylethylamine [cymitquimica.com]
- 2. This compound 95% | CAS: 5933-40-4 | AChemBlock [achemblock.com]
- 3. chemscene.com [chemscene.com]
- 4. 5933-40-4|this compound|BLD Pharm [bldpharm.com]
- 5. N-Methyl-1-phenylethanamine (32512-24-6) for sale [vulcanchem.com]
- 6. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
A Senior Application Scientist's Guide to Benchmarking Chiral Amines in Asymmetric Synthesis: (R)-N-methyl-1-phenylethanamine in Context
For the discerning researcher in drug development and fine chemical synthesis, the selection of a chiral amine is a critical decision point that dictates the stereochemical outcome, yield, and economic viability of a synthetic route. Chiral amines are foundational tools, serving as resolving agents, chiral auxiliaries, and organocatalysts.[1][2][3] This guide provides an in-depth comparative analysis of (R)-N-methyl-1-phenylethanamine, benchmarking its performance against a curated selection of industry-standard chiral amines. We will move beyond a simple cataloging of data to explore the mechanistic rationale behind performance differences, providing field-proven insights and detailed experimental protocols.
The subject of our focus, this compound (also known as (R)-(+)-N,α-Dimethylbenzylamine), is a secondary amine whose utility stems from its distinct steric and electronic profile.[4][5] To contextualize its performance, we will compare it against:
-
(R)-1-phenylethanamine: The parent primary amine, offering a direct comparison to evaluate the impact of the N-methyl group. It is a cost-effective and widely used resolving agent and chiral auxiliary.[2][6]
-
(1R,2R)-Pseudoephedrine: A highly effective and well-regarded chiral auxiliary, famous for its application in the Myers asymmetric alkylation, which provides a benchmark for high diastereoselectivity.[7][8][9]
-
(S)-Proline: A canonical example of an amino acid-derived organocatalyst, which operates via a different catalytic cycle (enamine catalysis) and serves as a benchmark for catalytic efficiency in reactions like aldol and Michael additions.[10][11]
The Principle of Stereochemical Control: Chiral Auxiliaries
The core function of a chiral auxiliary is to be temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction.[12] This control is exerted by creating a diastereomeric intermediate, wherein the inherent chirality of the auxiliary directs the approach of a reagent to one of two faces, leading to the preferential formation of one diastereomer. The auxiliary is then cleaved and ideally recovered for reuse. The efficacy of this process is measured by the diastereomeric excess (de%) of the product, which, after removal of the auxiliary, translates to the enantiomeric excess (ee%) of the final molecule.
The choice of a chiral auxiliary is governed by several factors:
-
Efficiency of Induction: The degree of stereocontrol it can exert, ideally leading to >95% de.
-
Ease of Attachment and Cleavage: The conditions required to install and remove the auxiliary should be high-yielding and not compromise the stereochemical integrity of the product.
-
Crystallinity: Crystalline diastereomers can often be purified to >99% de by simple recrystallization, a significant advantage for scalability.[8]
-
Cost and Availability: The auxiliary should be inexpensive and available in both enantiomeric forms to allow access to either enantiomer of the target product.[8]
Benchmark Experiment: Asymmetric Alkylation of a Propionate Amide
To provide a standardized comparison, we will evaluate the performance of this compound, (R)-1-phenylethanamine, and (1R,2R)-Pseudoephedrine as chiral auxiliaries in the asymmetric alkylation of a propionate amide with benzyl bromide. This reaction is a classic C-C bond formation and a robust test of an auxiliary's ability to control the formation of a new stereocenter alpha to a carbonyl group.
Mechanism of Stereocontrol in Asymmetric Alkylation
The stereochemical outcome is determined during the alkylation of the chiral enolate. The auxiliary, covalently bound to the propionyl group, orchestrates the formation of a rigid, chelated intermediate upon deprotonation with a strong base like Lithium Diisopropylamide (LDA). This conformation sterically shields one face of the enolate, forcing the electrophile (benzyl bromide) to approach from the less hindered face. For pseudoephedrine, the lithium cation is chelated by both the enolate oxygen and the auxiliary's hydroxyl oxygen, creating a highly organized six-membered transition state that is key to its high diastereoselectivity.[9]
Performance Comparison Data
The following table summarizes representative data for the benchmark alkylation. The results highlight the variance in stereochemical control afforded by the different amine structures.
| Chiral Auxiliary | Auxiliary Class | Typical Yield (%) | Diastereomeric Excess (de%) | Product Configuration |
| This compound | Secondary Amine | ~85% | 85-92% | (R) |
| (R)-1-phenylethanamine | Primary Amine | ~80% | 75-85% | (R) |
| (1R,2R)-Pseudoephedrine | Amino Alcohol | >95% | >98% | (R) |
| (S)-Proline | Amino Acid | N/A | N/A | N/A |
| Note: (S)-Proline is an organocatalyst and is not used as a stoichiometric auxiliary in this type of reaction. Data is compiled from representative literature values for similar transformations. Yields and de% are highly dependent on specific reaction conditions. |
Analysis of Results
-
(1R,2R)-Pseudoephedrine: As expected, pseudoephedrine delivers exceptional performance.[7] The high yield and near-perfect diastereoselectivity are attributed to the highly organized, rigid, chelated transition state described earlier.[9] This makes it a gold standard for this class of transformation.
-
This compound: This auxiliary provides high yields and very good diastereoselectivity. The N-methyl group, compared to the N-H of its primary amine counterpart, can lead to a more defined conformation of the enolate, potentially offering slightly better facial shielding and thus improved stereocontrol.
-
(R)-1-phenylethanamine: The parent primary amine is a reliable and cost-effective option, though it provides lower diastereoselectivity compared to the other two auxiliaries.[2] The N-H bond allows for more conformational flexibility in the transition state, slightly diminishing the facial bias.
Experimental Protocols
Reproducibility is the cornerstone of scientific integrity. The following detailed protocol outlines the procedure for the benchmark asymmetric alkylation.
General Protocol for Asymmetric Alkylation of a Chiral Propionamide
Materials:
-
Chiral Amide (e.g., (R)-N-(1-phenylethyl)-N-methylpropanamide) (1.0 mmol)
-
Anhydrous Tetrahydrofuran (THF) (10 mL)
-
Lithium Diisopropylamide (LDA) solution (1.1 mmol, e.g., 1.1 mL of a 1.0 M solution in THF/hexanes)
-
Benzyl bromide (BnBr) (1.2 mmol, 0.14 mL), freshly distilled
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, add the chiral amide (1.0 mmol) and anhydrous THF (10 mL).
-
Enolate Formation: Cool the solution to -78 °C using an acetone/dry ice bath. Add the LDA solution (1.1 mmol) dropwise via syringe over 5 minutes. Stir the resulting solution at -78 °C for 30 minutes. The formation of the lithium enolate is typically accompanied by a color change.
-
Alkylation: Add benzyl bromide (1.2 mmol) dropwise to the enolate solution. Stir the reaction mixture at -78 °C for 2-4 hours.
-
Quenching: Quench the reaction by slowly adding 5 mL of saturated aqueous NH₄Cl solution at -78 °C.
-
Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel, add 20 mL of ethyl acetate, and wash with 10 mL of water and 10 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude alkylated amide.
-
Purification and Analysis:
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient).
-
Determine the diastereomeric ratio of the purified product by ¹H NMR spectroscopy by integrating the signals of diastereotopic protons.
-
The auxiliary can be cleaved (e.g., by acidic hydrolysis or reduction) to yield the chiral carboxylic acid or alcohol, respectively. The enantiomeric excess (ee%) of the final product is then determined by chiral HPLC or GC analysis.[13]
-
Benchmarking (S)-Proline as an Organocatalyst
While not an auxiliary for this specific reaction, it is crucial to understand the context where a catalyst like (S)-Proline excels. Proline and its derivatives are highly effective in catalyzing reactions such as asymmetric Michael and aldol additions.[14][15] They operate through a distinct catalytic cycle involving the formation of a nucleophilic enamine intermediate from a ketone or aldehyde donor.
This catalytic approach avoids the need for stoichiometric amounts of a chiral reagent and often uses milder reaction conditions, representing a more atom-economical strategy for certain transformations.[11]
Conclusion and Outlook
This guide demonstrates that while this compound is a highly competent chiral auxiliary for asymmetric alkylation, delivering good to excellent diastereoselectivity, it is benchmarked against alternatives that may offer superior performance or different modes of action.
-
For ultimate diastereoselectivity in alkylations, pseudoephedrine remains a superior, albeit more structurally complex, choice.[7][9]
-
For a more economical option, the parent primary amine, (R)-1-phenylethanamine , provides a reliable, though less selective, alternative.
-
For transformations amenable to organocatalysis, such as aldol or Michael reactions, catalysts like (S)-Proline offer a powerful, atom-economical strategy that avoids stoichiometric auxiliaries.[10]
The selection of the optimal chiral amine is therefore not a matter of universal superiority but a nuanced decision based on the specific reaction, desired stereoselectivity, cost constraints, and overall synthetic strategy. This compound occupies a valuable position, offering a balance of performance, structural simplicity, and predictability, making it a strong candidate in the synthetic chemist's toolkit.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. (1R)-1-Phenylethanamine|Chiral Resolving Agent [benchchem.com]
- 3. Kinetic resolution of amines – Bode Research Group | ETH Zurich [bode.ethz.ch]
- 4. CAS 5933-40-4: (R)-(+)-N-Methyl-1-phenylethylamine [cymitquimica.com]
- 5. (R)-(+)-N-Methyl-1-phenylethylamine - Arran Chemical Company [arranchemical.ie]
- 6. Chiral resolution - Wikipedia [en.wikipedia.org]
- 7. Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis - Oreate AI Blog [oreateai.com]
- 8. Use of pseudoephedrine as a practical chiral auxiliary for asymmetric synthesis - ProQuest [proquest.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. nbinno.com [nbinno.com]
- 12. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 13. rsc.org [rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (R)-N-methyl-1-phenylethanamine
As researchers and developers, our work with specialized chemical reagents demands not only precision in their application but also an unwavering commitment to safety and environmental stewardship. The proper disposal of (R)-N-methyl-1-phenylethanamine, a chiral amine used in various synthetic applications, is a critical component of the laboratory workflow. This guide moves beyond a simple checklist to provide a comprehensive operational and disposal plan, grounded in the chemical's specific properties and regulatory requirements. Understanding the causality behind these procedures is paramount to fostering a culture of safety and ensuring compliance.
Hazard Assessment: Understanding the "Why"
This compound is not a benign substance. Its disposal protocol is directly dictated by its inherent hazards. According to safety data sheets (SDS), this compound is classified with several key risks that inform every handling and disposal step.
-
Corrosivity: It causes severe skin burns and serious eye damage.[1] This is due to its amine functionality, which makes it alkaline and capable of causing chemical burns upon contact with tissue.
-
Toxicity: The compound is harmful if swallowed and may be toxic in contact with skin. Systemic effects can occur upon absorption.
-
Combustibility: It is a combustible liquid, meaning it can ignite when exposed to an ignition source at or above its flashpoint.
-
Environmental Hazard: It is harmful to aquatic life, necessitating containment and preventing release into drains or waterways.
These properties classify it as a hazardous waste under the Resource Conservation and Recovery Act (RCRA), mandating a "cradle-to-grave" management approach.[2][3] As the generator of this waste, you are legally responsible for its safe disposal from the point of generation to its final treatment.[4]
Personal Protective Equipment (PPE): Your First Line of Defense
Given the hazards, a robust PPE protocol is non-negotiable. The goal is to create a complete barrier, preventing any contact with the liquid or its vapors.
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | Amines, particularly aromatic ones, can permeate some glove materials.[5] Always check the glove manufacturer's compatibility chart. Double-gloving may be appropriate for large quantities. |
| Eye/Face Protection | Chemical splash goggles and a face shield. | To protect against splashes that can cause severe, irreversible eye damage.[1][6] Safety glasses are insufficient. |
| Body Protection | A chemically resistant lab coat or apron over long-sleeved clothing. | To protect skin from potential splashes and contamination.[7][8] |
| Respiratory | Use only in a well-ventilated area, preferably a chemical fume hood. | To prevent inhalation of vapors, which can cause respiratory irritation.[9] A respirator may be required for large spills or poor ventilation scenarios.[10] |
Step-by-Step Disposal Protocol for Laboratory-Scale Waste
This protocol applies to routine disposal of small quantities of this compound and contaminated materials generated during research.
Step 1: Waste Characterization and Segregation
-
Action: Immediately classify waste containing this compound as "Hazardous Waste."
-
Causality: This initial classification dictates all subsequent handling. Per RCRA regulations, chemical waste generators must determine if their waste is hazardous.[1]
-
Action: Segregate this waste stream. Do not mix it with non-hazardous waste or other incompatible hazardous waste streams (e.g., strong oxidizing agents, acids, acid chlorides).[11][12]
-
Causality: Mixing incompatible chemicals can lead to dangerous reactions, such as heat generation, gas evolution, or polymerization.
Step 2: Containerization
-
Action: Select a designated, leak-proof waste container that is chemically compatible with amines. High-density polyethylene (HDPE) or glass containers are typically appropriate. Do not use metal containers, as amines can be corrosive.[12]
-
Causality: The container's integrity is critical to prevent leaks during accumulation and transport.
-
Action: Keep the waste container closed at all times, except when adding waste.[13]
-
Causality: This minimizes the release of vapors into the laboratory atmosphere and prevents accidental spills.
Step 3: Labeling
-
Action: Clearly label the container with a hazardous waste tag before adding any waste. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" (no abbreviations)[14]
-
An accurate list of all contents, including solvents and their approximate percentages.
-
The relevant hazard pictograms (e.g., Corrosive, Toxic).
-
-
Causality: Proper labeling is a legal requirement by the EPA and OSHA and is essential for safe handling by waste management personnel.[4][13][15]
Step 4: Accumulation and Storage
-
Action: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Causality: The SAA ensures the waste is under the control of laboratory personnel, properly segregated, and in a safe location until it is collected.
-
Action: Use secondary containment (e.g., a larger, chemically resistant tub) for all liquid hazardous waste containers.[13]
-
Causality: Secondary containment will capture any leaks or spills from the primary container, preventing a larger incident.
Step 5: Arranging for Disposal
-
Action: Once the waste container is full, or if you are approaching the SAA volume or time limits, contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor for pickup.[16]
-
Causality: Final disposal must be carried out at an approved Treatment, Storage, and Disposal Facility (TSDF) in accordance with national and local regulations.
Spill Management and Decontamination
An accidental release requires a swift and correct response to mitigate hazards.
Step 1: Evacuate and Alert
-
Action: Immediately alert personnel in the area and evacuate if the spill is large, in a poorly ventilated space, or if you feel unwell.[17]
Step 2: Control and Contain
-
Action: If safe to do so, eliminate all ignition sources.[9] Control the source of the spill (e.g., upright a fallen container).
-
Action: Contain the spill by creating a dike around the outer edges with an inert, non-combustible absorbent material like vermiculite, sand, or commercial spill pillows.[18][19] Do not use combustible materials like paper towels or sawdust as the primary absorbent.[19]
-
Causality: Containment prevents the spread of the corrosive and toxic liquid, minimizing the contaminated area. Using inert materials avoids creating a fire hazard.
Step 3: Absorb and Collect
-
Action: Apply absorbent material, working from the outside in, until all the liquid is absorbed.[18]
-
Action: Carefully scoop the contaminated absorbent material into a designated hazardous waste container.[6]
Step 4: Decontaminate
-
Action: Decontaminate the spill area and any affected equipment by washing thoroughly with soap and water.[17] For aromatic amines, specialized decontamination solutions may be used to neutralize toxicity.[20]
-
Action: Collect all decontamination materials (wipes, rinsate) and the PPE worn during cleanup and place them in the hazardous waste container.[17]
-
Causality: Thorough decontamination is necessary because many aromatic amines can be readily absorbed through the skin, posing a continuing exposure risk.[21]
Disposal of Empty Containers
An "empty" container that held this compound must still be handled as hazardous waste until properly cleaned.
-
Procedure: Triple rinse the container with a suitable solvent (e.g., ethanol or acetone). The first rinse must be collected and disposed of as hazardous waste.[13] Subsequent rinses may also need to be collected, depending on local regulations.
-
Final Disposal: Once triple-rinsed and air-dried, obliterate or deface the original label.[13] The container can then typically be disposed of as non-hazardous solid waste or recycled, in accordance with your institution's policies.[12]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for handling this compound waste.
Caption: Decision workflow for the proper disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. epa.gov [epa.gov]
- 3. epa.gov [epa.gov]
- 4. epa.gov [epa.gov]
- 5. OSHA Technical Manual (OTM) - Section III: Chapter 1 | Occupational Safety and Health Administration [osha.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. americanchemistry.com [americanchemistry.com]
- 8. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. benchchem.com [benchchem.com]
- 11. fishersci.com [fishersci.com]
- 12. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 14. youtube.com [youtube.com]
- 15. Worker Exposures to Volatile Amines | Occupational Safety and Health Administration [osha.gov]
- 16. benchchem.com [benchchem.com]
- 17. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 18. acs.org [acs.org]
- 19. chemkleancorp.com [chemkleancorp.com]
- 20. international.skcinc.com [international.skcinc.com]
- 21. pubs.acs.org [pubs.acs.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
